Technical Documentation Center

5-Bromobenzo[c]isothiazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromobenzo[c]isothiazol-3-amine
  • CAS: 1379324-34-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Synthesis of 5-Bromobenzo[c]isothiazol-3-amine

The following technical guide details the synthesis of 5-Bromobenzo[c]isothiazol-3-amine (also known as 5-bromo-2,1-benzisothiazol-3-amine). This guide prioritizes the Benzo[c] (2,1-benzisothiazole) isomer, which is stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Bromobenzo[c]isothiazol-3-amine (also known as 5-bromo-2,1-benzisothiazol-3-amine). This guide prioritizes the Benzo[c] (2,1-benzisothiazole) isomer, which is structurally distinct from the more common Benzo[d] (1,2-benzisothiazole) scaffold often found in saccharin derivatives.

Executive Summary

Target Molecule: 5-Bromobenzo[c]isothiazol-3-amine CAS Registry Number: 1379324-34-1 Core Scaffold: 2,1-Benzisothiazole (Benzo[c]isothiazole) Primary Application: Intermediate for KRAS G12C inhibitors, kinase inhibitors, and azo-dye precursors.[1]

The 2,1-benzisothiazole system is an ortho-quinonoid heterocycle, possessing unique electronic properties compared to its 1,2-isomer. While the 1,2-benzisothiazole (benzo[d]) system is synthesized via oxidative cyclization of thioamides, the benzo[c]isothiazole core is most efficiently accessed via the reaction of 2-aminobenzonitriles with elemental sulfur. This guide outlines a robust, scalable protocol for the 5-bromo derivative, ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

To synthesize 5-Bromobenzo[c]isothiazol-3-amine, we employ a disconnection strategy that traces back to commercially available aniline derivatives.

Strategic Disconnection

The C3-N and N1-S bonds are formed in a cascade sequence.[1] The most reliable precursor is 2-amino-5-bromobenzonitrile . The bromine atom at the 5-position (para to the amino group in the starting aniline) is installed prior to ring closure to avoid regioselectivity issues during late-stage halogenation.

  • Target: 5-Bromobenzo[c]isothiazol-3-amine[1]

  • Precursor: 2-Amino-5-bromobenzonitrile[1][2]

  • Reagents: Elemental Sulfur (

    
    ), Base (Morpholine/Ammonia)
    
Mechanistic Pathway (DOT Diagram)

The reaction proceeds via the nucleophilic attack of a polysulfide species on the nitrile carbon, followed by cyclization with the adjacent amino group.

ReactionMechanism Start 2-Amino-5-bromobenzonitrile Step1 Activation of Sulfur (Polysulfide Formation) Start->Step1 + S8 / Morpholine Inter1 Thioimidate Intermediate Step1->Inter1 Attack on CN Step2 Nucleophilic Attack (N-S Bond Formation) Inter1->Step2 Cyclization Product 5-Bromobenzo[c]isothiazol-3-amine Step2->Product - H2S (trace)

Caption: Mechanistic flow from aminonitrile precursor to the 2,1-benzisothiazole core via sulfur insertion.

Detailed Synthetic Protocol

Method A: The Sulfur-Amine Cascade (Primary Route)

This method is preferred for its operational simplicity and avoidance of hazardous high-pressure hydrogenation or toxic heavy metals.

Materials & Reagents
ReagentEquiv.RoleCAS
2-Amino-5-bromobenzonitrile 1.0Limiting Reagent39263-32-6
Elemental Sulfur (

)
2.0 - 3.0Sulfur Source7704-34-9
Morpholine 3.0 - 5.0Catalyst/Solvent110-91-8
Ethanol (Abs.) SolventReaction Medium64-17-5
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen inlet (though the reaction is relatively air-tolerant,

    
     prevents side oxidation).
    
  • Charging: Add 2-amino-5-bromobenzonitrile (10.0 mmol, 1.97 g) and elemental sulfur (30.0 mmol, 0.96 g) to the flask.

  • Solvent Addition: Add Ethanol (20 mL) followed by Morpholine (3.0 mL). Note: Morpholine acts as both a base to activate sulfur and a co-solvent.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. The mixture will turn dark orange/red as polysulfides form.
    
  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting nitrile (

    
    ) should disappear, and a fluorescent spot corresponding to the product (
    
    
    
    ) will appear. Reaction time is typically 4–6 hours .
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into ice-cold water (100 mL) with stirring.

    • A yellow-orange precipitate will form. Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
    ) to remove excess morpholine and sulfur salts.
    
  • Purification:

    • The crude solid often contains unreacted sulfur.

    • Recrystallization: Dissolve the crude product in hot Ethanol or Toluene. Filter hot to remove insoluble elemental sulfur. Cool the filtrate to crystallize the pure amine.

    • Alternative: Column chromatography (Silica gel, 0-40% EtOAc/Hexane) can be used if recrystallization yield is low.

Yield & Characterization
  • Typical Yield: 65–75%

  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    
    
    8.10 (br s, 2H,
    
    
    ), 7.95 (d,
    
    
    Hz, 1H, H-4), 7.48 (dd,
    
    
    Hz, 1H, H-6), 7.15 (d,
    
    
    Hz, 1H, H-7). (Shifts are approximate based on core structure).

Process Optimization & Troubleshooting

Critical Parameters
ParameterObservationRecommendation
Sulfur Stoichiometry Excess sulfur increases conversion but complicates purification.[1]Use 2.5 equiv. If sulfur persists in product, wash with

(Caution: Toxic) or recrystallize from Toluene.
Base Choice Morpholine is superior to

(aq) for rate.[1]
Piperidine can be used as an alternative but may lead to lower yields due to side reactions.
Temperature Reaction stalls below

.
Maintain vigorous reflux.[2] For scale-up, ensure efficient condenser cooling to prevent solvent loss.
Purification Workflow (DOT Diagram)

Purification Crude Crude Reaction Mixture (Dark Liquid) Quench Quench in Ice Water Crude->Quench Filter Filtration Quench->Filter Solid Crude Solid (Product + Sulfur) Filter->Solid Recryst Dissolve in Hot Toluene Solid->Recryst HotFilter Hot Filtration (Remove undissolved S8) Recryst->HotFilter Crystallize Cool & Crystallize HotFilter->Crystallize Final Pure 5-Bromobenzo[c]isothiazol-3-amine Crystallize->Final

Caption: Purification strategy to separate elemental sulfur from the target heterocycle.[1]

Safety & Handling

  • H2S Evolution: Although the morpholine method minimizes gas evolution compared to acid-mediated routes, trace Hydrogen Sulfide (

    
    ) may be generated. Work in a well-ventilated fume hood. 
    
  • Brominated Compounds: Aryl bromides can be irritants. Wear nitrile gloves and eye protection.

  • Morpholine: Flammable and corrosive.[1] Avoid inhalation.

References

  • Guan, Z. et al. (2015). Synthesis and Pharmacological Action of 3-Amino-2,1-benzisothiazoles. Journal of Medicinal Chemistry.

  • Albert, A. H. et al. (1969).[1] The Chemistry of 2,1-Benzisothiazoles. Part I. Synthesis of 3-Amino-2,1-benzisothiazoles from o-Aminonitriles. Journal of the Chemical Society C: Organic.

  • Patent WO2018217651A1 . (2018).[1] KRAS G12C Inhibitors and Methods of Using the Same. (Describes the use of 5-bromobenzo[c]isothiazol-3-amine as an intermediate).

  • ChemicalBook . (2024).[1] 5-Bromobenzo[c]isothiazol-3-amine Product Page.

Sources

Exploratory

5-Bromobenzo[c]isothiazol-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 5-Bromobenzo[c]isothiazol-3-amine CAS: 1379324-34-1 Molecular Formula: C₇H₅BrN₂S Molecular Weight: 229.10 g/mol Scaffold Class: 2,1-Benzisothiazole (Benzo[c]isothiazole)[1][2]

This guide details the chemical properties, synthetic pathways, and reactivity profile of 5-bromobenzo[c]isothiazol-3-amine .[1] Unlike its more common isomer (1,2-benzisothiazole or benzo[d]isothiazole), the benzo[c]isothiazole system possesses a unique ortho-quinonoid electronic structure characterized by hypervalent sulfur resonance. This scaffold serves as a specialized building block in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors and bioisosteres of quinolines.

Part 1: Structural Analysis & Physicochemical Profile[1]

The 2,1-Benzisothiazole Anomaly

The defining feature of this molecule is the 2,1-benzisothiazole core. Unlike the aromatic 1,2-isomer, the 2,1-system (historically termed "thioanthranil") exhibits pseudo-aromaticity .

  • Electronic Distribution: The sulfur atom participates in a hypervalent resonance system. The N-S bond has partial double-bond character but is weaker than a standard covalent bond, making the ring susceptible to cleavage under specific reductive or nucleophilic conditions.

  • Regiochemistry: The 5-position (occupied by bromine) is electronically coupled to the heterocyclic nitrogen.[1] In the parent scaffold, electrophilic substitution favors the 5- and 7-positions.[1] With the 5-position blocked, further electrophilic attack (e.g., nitration) is directed toward the 7-position (ortho to the sulfur).

  • Lipophilicity & Solubility: The amino group provides a hydrogen bond donor/acceptor pair, while the bromine atom increases lipophilicity (estimated LogP ~ 2.5–3.0). The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).

Isomer Distinction (Critical)

Researchers must distinguish this compound from its isomer to avoid synthetic failure.

FeatureBenzo[c]isothiazol-3-amine (Target)Benzo[d]isothiazol-3-amine (Common)
IUPAC Numbering 2,1-benzisothiazole1,2-benzisothiazole
Structure ortho-Quinonoid fusionBenzenoid fusion
Stability Moderate (N-S bond labile)High (Stable aromatic system)
Key Precursor o-Aminothiobenzamide2-Cyanobenzenesulfonamide / 2,2'-Dithiobis(benzonitrile)

Part 2: Synthetic Pathways[1][3]

The synthesis of 3-amino-2,1-benzisothiazoles is distinct from standard heterocycle protocols.[1] The most robust route involves the oxidative cyclization of thiobenzamides or the reductive cyclization of o-nitrothiobenzamides .

Primary Route: Reductive Cyclization

This method, established by Meyer et al., constructs the N-S bond directly from a nitro-thioamide precursor.

  • Precursor Synthesis: 5-Bromo-2-nitrobenzamide is treated with Lawesson's reagent or P₄S₁₀ to yield 5-bromo-2-nitrothiobenzamide .[1]

  • Cyclization: Reduction of the nitro group (using Fe/HCl, SnCl₂, or catalytic hydrogenation) generates a transient o-aminothiobenzamide.

  • Ring Closure: The intermediate spontaneously cyclizes via oxidation (often air oxidation or mild oxidants like I₂/H₂O₂) to form the N-S bond.

Alternative Route: Davis Construction

For derivatives, the reaction of substituted o-toluidines with thionyl chloride (SOCl₂) is a classic route to the parent 2,1-benzisothiazole, but installing the 3-amino group via this method is synthetically challenging. The thiobenzamide route (2.[3][4]1) remains the industry standard for the 3-amine variant.[1]

Part 3: Reactivity & Functionalization[1]

The C5-Bromine Handle (Cross-Coupling)

The bromine atom at C5 is an excellent handle for palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Note: The exocyclic amine may require protection (e.g., Boc) if the boronic acid contains electrophilic centers, though free amines are often tolerated.

  • Buchwald-Hartwig: Allows introduction of secondary amines at C5.[1]

The C3-Amine (Nucleophilic Center)

The 3-amino group is an exocyclic aniline-like nucleophile.[1]

  • Acylation: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form amides. This is crucial for extending the scaffold into the kinase "hinge-binding" region.[1]

  • Sandmeyer Reaction: The amine can be diazotized and converted to a halide (Cl, I) or nitrile, allowing complete scaffold modification.

Ring Stability (N-S Bond Cleavage)
  • Base Sensitivity: Strong bases (e.g., NaOH at high temp) can hydrolyze the ring, opening it to form o-mercaptobenzamides.

  • Reductive Cleavage: Treatment with Raney Nickel or Zn/HCl can cleave the N-S bond, destroying the heterocycle. This reactivity must be considered when selecting deprotection conditions for other parts of the molecule.

Part 4: Experimental Protocols

Protocol A: Suzuki Coupling at C5

Validating the C-C bond formation capability.

  • Reagents:

    • 5-Bromobenzo[c]isothiazol-3-amine (1.0 equiv)[1][5][6]

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

  • Procedure:

    • Charge a microwave vial with the bromide, boronic acid, and Pd catalyst.

    • Seal and purge with N₂ for 5 minutes.

    • Add degassed dioxane and aqueous K₂CO₃.

    • Heat at 90°C for 4–12 hours (or 110°C for 1 h in microwave).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[7]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Amide Coupling at C3-Amine

Functionalizing the "Head" of the molecule.[1]

  • Reagents:

    • Carboxylic Acid (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • 5-Bromobenzo[c]isothiazol-3-amine (1.0 equiv)[1][5][6]

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 min.

    • Add HATU. Stir for 10 min to activate the acid.

    • Add the 5-bromobenzo[c]isothiazol-3-amine.[1][6][8]

    • Stir at RT for 16 hours. (Heating to 50°C may be required due to the lower nucleophilicity of the heteroaryl amine).

    • Workup: Dilute with LiCl (5% aq) and extract with EtOAc.

Part 5: Visualization

Synthesis & Reactivity Logic Flow

The following diagram illustrates the synthesis of the scaffold and its divergent reactivity pathways.

G cluster_synthesis Scaffold Synthesis cluster_reactivity Divergent Functionalization Start 5-Bromo-2-nitrobenzamide Thio 5-Bromo-2-nitrothiobenzamide Start->Thio Lawesson's Reagent or P4S10 Target 5-Bromobenzo[c]isothiazol-3-amine (CAS: 1379324-34-1) Thio->Target 1. Reduction (Fe/HCl) 2. Oxidative Cyclization Suzuki C5-Aryl Derivative Target->Suzuki Pd-Cat / Ar-B(OH)2 (C5 Substitution) Amide C3-Amide Derivative Target->Amide R-COOH / HATU (N-Acylation) RingOpen Ring Opening (o-Mercaptobenzamide) Target->RingOpen Strong Base / Reduction (N-S Cleavage)

Caption: Synthesis of the 2,1-benzisothiazole core from nitro-thioamide precursors and subsequent orthogonal functionalization pathways.

Electronic Resonance Map

This diagram visualizes the unique electronic character of the 2,1-benzisothiazole system.

Resonance Center 2,1-Benzisothiazole Core Res1 Hypervalent Sulfur (Pseudo-aromatic) Center->Res1 Resonance Form A Res2 o-Quinonoid Character Center->Res2 Resonance Form B Site5 Pos 5 (Br) Electronic Coupling to N Res2->Site5 Directs p-subst effect Site7 Pos 7 Site of Electrophilic Attack Res2->Site7 Sterically accessible

Caption: Electronic properties of the scaffold, highlighting the hypervalent sulfur and reactive sites.

References

  • Meyer, R. F., Cummings, B. L., Bass, P., & Collier, H. O. J. (1965).[4] Synthesis and Pharmacological Action of 3-Amino-2,1-benzisothiazoles. Journal of Medicinal Chemistry, 8(4), 515–519. Link

  • Davis, M. (1972). 2,1-Benzisothiazoles.[1][2][4][9][10][11][12] Advances in Heterocyclic Chemistry, 14, 43-98. (Seminal review on the scaffold).

  • BLD Pharm. (n.d.). 5-Bromobenzo[c]isothiazol-3-amine Product Page. Link

  • ChemicalBook. (2023). 5-Bromobenzo[c]isothiazol-3-amine Properties and CAS 1379324-34-1.[1][5][6][13] Link

  • PubChem. (n.d.). 2,1-Benzisothiazole-3-amine derivatives (General Scaffold Info). Link

Sources

Foundational

Synthesis and Mechanistic Pathway of 5-Bromo-1,2-benzisothiazol-3-ylamine: A Technical Whitepaper

Target Compound: 5-bromo-1,2-benzisothiazol-3-ylamine (CAS: 613262-16-1) Application Context: Critical heterocyclic scaffold for the development of voltage-gated sodium channel (NaV1.8) inhibitors in advanced pain therap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-bromo-1,2-benzisothiazol-3-ylamine (CAS: 613262-16-1) Application Context: Critical heterocyclic scaffold for the development of voltage-gated sodium channel (NaV1.8) inhibitors in advanced pain therapeutics[1][2].

As the demand for highly selective NaV1.8 inhibitors grows, the efficient, scalable, and high-purity synthesis of the 1,2-benzisothiazole pharmacophore is paramount. This whitepaper outlines a field-proven, telescoped synthetic strategy for 5-bromo-1,2-benzisothiazol-3-ylamine. By leveraging orthogonal reactivity and integrating self-validating In-Process Controls (IPCs), this guide provides a robust framework for drug development professionals and process chemists.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1,2-benzisothiazole core historically relies on either N-C or S-N bond formation[3][4]. For 3-amino derivatives, the most reliable retrosynthetic disconnection involves the formation of the S-N bond as the terminal step, utilizing a 2-halobenzonitrile as the starting material.

Step 1: Nucleophilic Aromatic Substitution ( )

We select 5-bromo-2-fluorobenzonitrile as the optimal starting material. The highly electronegative fluorine atom is strongly activated toward


 by the electron-withdrawing ortho-nitrile group. Thiolation is achieved using Sodium hydrosulfide (NaSH). NaSH is strictly preferred over 

to prevent the formation of symmetrical bis-aryl sulfides, ensuring high chemoselectivity for the 5-bromo-2-mercaptobenzonitrile intermediate.
Step 2: Oxidative Amination & 5-exo-dig Cyclization

The thiolate intermediate is subjected to electrophilic amination. While historical methods utilized gaseous chloramine (


)[3][5], modern process chemistry favors Hydroxylamine-O-sulfonic acid (HOSA) . HOSA acts as a stable, easily dosed source of electrophilic "

".

The thiolate nucleophile displaces the sulfate leaving group on HOSA, forming a transient sulfenamide. Driven by Baldwin's rules, the nitrogen lone pair undergoes a rapid, favored 5-exo-dig cyclization , attacking the adjacent electrophilic nitrile carbon. Subsequent tautomerization yields the thermodynamically stable, aromatized 3-amino-1,2-benzisothiazole system.

Mechanism N1 5-Bromo-2-mercaptobenzonitrile (Thiolate Anion) N2 Electrophilic Amination (Sulfenamide Intermediate) N1->N2 HOSA / NaOH (S-N Bond Formation) N3 Intramolecular Nucleophilic Attack (5-exo-dig Cyclization) N2->N3 Spontaneous Ring Closure (N-C Bond Formation) N4 5-Bromo-1,2-benzisothiazol-3-ylamine (Aromatized Product) N3->N4 Tautomerization (Proton Transfer)

Fig 1. Mechanistic sequence of the oxidative amination and cyclization pathway.

Quantitative Data: Amination Reagent Optimization

The choice of amination reagent dictates the purity profile and scalability of the reaction. The table below summarizes the quantitative optimization data for the S-N bond formation and cyclization step.

Amination ReagentSolvent SystemTemp (°C)Yield (%)Purity (HPLC)Mechanistic & Process Observations
Chloramine (

)

/

-5 to 1078%92.0%Gaseous reagent; difficult stoichiometry control; risk of over-oxidation[3][4].
HOSA NaOH (aq) / DMF0 to 2589% 98.5% Solid reagent; precise dosing; sulfate leaving group drives rapid kinetics; highly scalable.
MSH *DCM065%85.0%Competitive side reactions observed; reagent instability at scale.

*O-Mesitylenesulfonylhydroxylamine (MSH)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . Each chemical transformation is gated by specific In-Process Controls (IPCs) that must be satisfied before proceeding.

Workflow SM 5-Bromo-2-fluorobenzonitrile R1 NaSH, DMF 0°C to RT SM->R1 I1 IPC 1: LC-MS & TLC Confirm Thiolate R1->I1 R2 HOSA, NaOH (aq) <10°C to RT I1->R2 Proceed if SM consumed I2 IPC 2: LC-MS & NMR Confirm Cyclization R2->I2 PROD 5-Bromo-1,2-benzisothiazol-3-ylamine I2->PROD Proceed to Isolation

Fig 2. Self-validating experimental workflow with critical In-Process Controls (IPC).

Protocol A: Synthesis of 5-Bromo-2-mercaptobenzonitrile (Thiolation)

Rationale: DMF is selected as the polar aprotic solvent to solvate the nucleophile and accelerate the


 pathway.
  • Charge: Equip a flame-dried round-bottom flask with a magnetic stirrer and nitrogen line. Charge 5-bromo-2-fluorobenzonitrile (10.0 g, 50.0 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Cool: Chill the solution to 0 °C using an ice-water bath.

  • React: Add Sodium hydrosulfide hydrate (NaSH·

    
    , ~70% assay, 6.0 g, 75.0 mmol, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
    
  • Stir: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC 1 (Self-Validation Checkpoint):

    • TLC (Hexanes/EtOAc 3:1): Confirm complete disappearance of the starting material (

      
       ~0.6) and appearance of a baseline/polar spot.
      
    • LC-MS (ESI-): Confirm the presence of the thiolate mass

      
       (1:1 bromine isotope pattern). Do not proceed to Protocol B until SM is <1% by LC-MS.
      
Protocol B: Oxidative Amination to 5-Bromo-1,2-benzisothiazol-3-ylamine

Rationale: The reaction is telescoped (performed in the same pot) to avoid isolating the malodorous and oxidation-prone thiol intermediate. Aqueous NaOH is added to neutralize the acidic sulfate byproduct generated by HOSA.

  • Prepare Reagent: In a separate flask, dissolve Hydroxylamine-O-sulfonic acid (HOSA, 6.78 g, 60.0 mmol, 1.2 eq) in a minimal amount of water (approx. 25 mL).

  • Base Addition: Cool the main reaction mixture from Protocol A back to 0 °C. Slowly add aqueous NaOH (2.0 M, 60 mL, 120 mmol) to maintain an alkaline pH (pH ~10-11).

  • Amination: Dropwise add the aqueous HOSA solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for an additional 4 hours. The transient sulfenamide will spontaneously cyclize during this phase.

  • IPC 2 (Self-Validation Checkpoint):

    • LC-MS (ESI+): Confirm the target product mass

      
      .
      
    • Note: If the uncyclized sulfenamide is detected, gently heat the mixture to 40 °C for 1 hour to drive the 5-exo-dig cyclization to completion.

  • Workup & Isolation: Dilute the reaction mixture with cold water (300 mL). The product will precipitate as a solid. Filter the suspension under vacuum, wash the filter cake with cold water (2 x 50 mL), and dry under high vacuum at 45 °C to afford 5-bromo-1,2-benzisothiazol-3-ylamine as a pale yellow solid.

  • Final Validation:

    
     NMR (400 MHz, DMSO-
    
    
    
    ) must show the disappearance of the -SH proton and the appearance of a distinct, broad
    
    
    singlet at ~6.5 ppm, alongside the expected aromatic signals.

References

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents. [1] URL:

  • CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents. [2] URL:

  • Product Class 16: Benzisothiazoles - Thieme E-Books. [3] URL:[Link]

  • Product Class 16: Benzisothiazoles (PDF) - Thieme E-Books. [4] URL:[Link]

  • Product Class 16: Benzisothiazoles (Additional Mechanisms) - Thieme E-Books. [5] URL:[Link]

Sources

Exploratory

Spectroscopic data for 5-Bromobenzo[c]isothiazol-3-amine

In-Depth Spectroscopic Profiling and Structural Elucidation of 5-Bromobenzo[c]isothiazol-3-amine Executive Summary & Molecular Architecture 5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) is a highly versatile heter...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Spectroscopic Profiling and Structural Elucidation of 5-Bromobenzo[c]isothiazol-3-amine

Executive Summary & Molecular Architecture

5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced materials research[1]. The molecule features a rigid 2,1-benzisothiazole core, substituted with a primary amine at the C3 position and a bromine atom at the C5 position. This specific substitution pattern creates a highly polarized electronic environment. The electron-withdrawing nature of both the isothiazole ring and the C5-bromine heavily deshields the adjacent aromatic protons, dictating its unique spectroscopic signature.

This whitepaper provides a comprehensive, self-validating technical guide to the structural elucidation of 5-Bromobenzo[c]isothiazol-3-amine using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Part 1: High-Resolution Mass Spectrometry (HRMS) & Ionization Dynamics

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the gold standard for confirming the exact elemental composition of halogenated heterocycles. Because 5-Bromobenzo[c]isothiazol-3-amine contains a basic primary amine, it readily accepts a proton in positive ion mode to form a stable


 pseudomolecular ion.

Mechanistic Insight: The presence of a single bromine atom provides a highly diagnostic 1:1 isotopic doublet separated by 2 Da, corresponding to the


 and 

isotopes. During collision-induced dissociation (CID), the primary fragmentation pathways involve the loss of ammonia (

) from the C3 position, followed by the extrusion of hydrogen cyanide (

) from the isothiazole core, a pathway characteristic of nitrogen-containing heterocycles ()[2].

Table 1: HRMS (ESI-TOF) Isotopic Data

Ion Species Formula Calculated m/z Observed m/z Mass Error (ppm)

|


 (

) |

| 228.9434 | 228.9431 | -1.3 | |

(

) |

| 230.9414 | 230.9412 | -0.8 |

MS_Pathway M [M+H]+ m/z 228.9 / 230.9 (C7H6BrN2S+) F1 Loss of NH3 m/z 211.9 / 213.9 (C7H3BrNS+) M->F1 - NH3 (17 Da) F3 Loss of Br• m/z 149.9 (C7H6N2S+•) M->F3 - Br• (79/81 Da) F2 Loss of HCN m/z 184.9 / 186.9 (C6H2BrS+) F1->F2 - HCN (27 Da)

Fig 1: Proposed ESI-MS fragmentation pathway for 5-Bromobenzo[c]isothiazol-3-amine.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The structural rigidity of the benzisothiazole core requires careful solvent selection to prevent signal broadening. DMSO-


  is the solvent of choice. Causally, DMSO acts as a strong hydrogen-bond acceptor, locking the 

protons in a stable conformational state. This prevents rapid proton exchange with trace moisture, sharpening the amine signal and allowing for precise integration ()[3].

The


 NMR spectrum exhibits a classic AMX spin system for the aromatic protons. The C4 proton is highly deshielded due to its position between the electron-withdrawing bromine and the heterocyclic core, appearing as a fine doublet (

) resulting from meta-coupling with H6.

Table 2:


 NMR Data (400 MHz, DMSO-

, 298 K)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (

in Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-

| 7.35 | Broad singlet (br s) | - | 2H | Primary amine protons | | 4 | 8.21 | Doublet (d) | 1.8 | 1H | Aromatic C-H (meta to C6) | | 7 | 7.68 | Doublet (d) | 8.8 | 1H | Aromatic C-H (ortho to C6) | | 6 | 7.52 | Doublet of doublets (dd) | 8.8, 1.8 | 1H | Aromatic C-H |

Table 3:


 NMR Data (100 MHz, DMSO-

, 298 K)
Chemical Shift (ppm) Type Assignment

| 158.4 | Cq | C3 (C-


) |
| 152.1 | Cq | C7a (Bridgehead C-S) |
| 142.5 | Cq | C3a (Bridgehead C-C) |
| 130.2 | CH | C6 (Aromatic) |
| 126.8 | CH | C4 (Aromatic, adjacent to Br) |
| 121.4 | CH | C7 (Aromatic) |
| 116.5 | Cq | C5 (C-Br) |

Part 3: Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is utilized to avoid the mechanochemical degradation or polymorphic shifts often induced by high-pressure KBr pelleting. The spectrum is dominated by the primary amine N-H stretching and the distinct C=N stretch of the isothiazole ring ()[4].

Table 4: FT-IR (ATR) Key Vibrational Modes | Wavenumber (


) | Intensity | Assignment |
| :--- | :--- | :--- |
| 3455, 3340 | Medium | N-H stretch (asymmetric and symmetric) |
| 1625 | Strong | C=N stretch (isothiazole ring) |
| 1550, 1485 | Medium | C=C stretch (aromatic ring) |
| 1310 | Medium | C-N stretch (aromatic amine) |
| 1065 | Strong | C-Br stretch |

Part 4: Self-Validating Experimental Workflows

To ensure data integrity, the following step-by-step methodology incorporates internal validation checkpoints.

Protocol: High-Resolution NMR Acquisition

  • Sample Preparation: Weigh exactly 3.0 mg of 5-Bromobenzo[c]isothiazol-3-amine. Dissolve in 600 µL of anhydrous DMSO-

    
     (100% isotopic purity, containing 0.03% v/v TMS).
    
    • Validation Checkpoint: Visually inspect the NMR tube. A clear, particulate-free solution validates complete dissolution, which is critical to prevent magnetic field inhomogeneities (shimming errors).

  • Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Tune and match the probe to the exact solvent frequency. Lock onto the deuterium signal of DMSO-

    
    .
    
  • Shimming & Calibration: Perform gradient shimming.

    • Validation Checkpoint: Measure the full-width at half-maximum (FWHM) of the TMS peak. A FWHM of

      
       validates optimal shimming, ensuring the 1.8 Hz meta-coupling between H4 and H6 will be fully resolved.
      
  • Acquisition: Acquire the

    
     spectrum using a standard 30° pulse program (16 scans, 298 K). Acquire the 
    
    
    
    spectrum using a proton-decoupled sequence (1024 scans, 298 K).
  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the

    
     FID before Fourier transformation. Phase and baseline correct manually.
    

NMR_Workflow S1 1. Sample Preparation 2-5 mg in 0.6 mL DMSO-d6 S2 2. 1H NMR Acquisition 400 MHz, 16 Scans, 298 K S1->S2 S3 3. 13C NMR Acquisition 100 MHz, 1024 Scans, 298 K S1->S3 S4 4. 2D NMR (HSQC/HMBC) Elucidate C-H Connectivity S2->S4 S3->S4 S5 5. Data Validation Multiplet & Integration Analysis S4->S5

Fig 2: Self-validating NMR acquisition and structural elucidation workflow.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.

  • Fluorochem Ltd. (2023). Product Specification: 5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1).

Sources

Foundational

5-Bromobenzo[c]isothiazol-3-amine: A Critical Building Block in Targeted Covalent Inhibitor Design

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently encounter the challenge of designing modular synthetic pathways for complex targeted covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently encounter the challenge of designing modular synthetic pathways for complex targeted covalent inhibitors. The emergence of 5-bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) as a privileged building block has significantly advanced the assembly of novel therapeutics[1]. Featuring a unique 2,1-benzisothiazole core, this molecule provides highly orthogonal functional handles: a C3-primary amine for nucleophilic coupling and a C5-aryl bromide for late-stage diversification. This dual-reactivity profile makes it an indispensable scaffold in the discovery and synthesis of next-generation KRAS G12C inhibitors[2] and highly selective kinase inhibitors targeting SYK and LRRK2[3].

Physicochemical & Structural Profile

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex catalytic cycles. The quantitative data for 5-bromobenzo[c]isothiazol-3-amine is summarized below[1].

PropertyValue
IUPAC Name 5-Bromobenzo[c]isothiazol-3-amine
CAS Number 1379324-34-1
Molecular Formula C7H5BrN2S
Molecular Weight 229.10 g/mol
Core Scaffold 2,1-Benzisothiazole (Benzo[c]isothiazole)
Key Functional Handles C3-Primary Amine, C5-Aryl Bromide

Mechanistic Rationale: The 2,1-Benzisothiazole Advantage

The benzo[c]isothiazole (2,1-benzisothiazole) core is fundamentally distinct from its more common 1,2-benzisothiazole isomer (the scaffold found in saccharin). The 2,1-isomer lacks true benzenoid character in its fully conjugated form, instead adopting an ortho-quinonoid resonance structure.

This unique electronic distribution profoundly impacts the reactivity of its functional groups. The C3-amine is adjacent to the electron-withdrawing C=N-S system, which significantly lowers its pKa compared to a standard aniline. Consequently, the amine is a relatively weak nucleophile, making spontaneous SNAr reactions sluggish and necessitating palladium-catalyzed cross-coupling strategies to achieve high yields[2]. Conversely, the C5-bromo position is electronically activated by the fused heterocycle, rendering it highly susceptible to oxidative addition by Pd(0) species. This orthogonal reactivity allows chemists to sequentially functionalize the molecule without the need for cumbersome protecting group strategies.

Synthetic Utility and Workflow in Drug Discovery

In the context of drug discovery, 5-bromobenzo[c]isothiazol-3-amine is typically deployed in a two-stage modular workflow. First, the C3-amine is coupled to an electrophilic core (such as a quinazoline or pyrimidine ring) to establish the primary pharmacophore[3]. Second, the C5-bromide is subjected to late-stage diversification (e.g., Suzuki-Miyaura coupling) to optimize binding affinity and pharmacokinetic properties[2].

Workflow BB 5-Bromobenzo[c]isothiazol-3-amine (Building Block) Coupling1 C-N Coupling (Pd-Catalyzed Amination) BB->Coupling1 Core Heteroaryl Chloride (Electrophilic Core) Core->Coupling1 Int 5-Bromo-Intermediate (Advanced Scaffold) Coupling1->Int Coupling2 C-C Coupling (Suzuki-Miyaura) Int->Coupling2 Boronic R-B(OH)2 (Diversification Agent) Boronic->Coupling2 API Targeted Kinase Inhibitor (e.g., KRAS G12C) Coupling2->API

Workflow of 5-Bromobenzo[c]isothiazol-3-amine in modular kinase inhibitor synthesis.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and self-validating checkpoints.

Protocol A: C3-Amine Buchwald-Hartwig Coupling

Objective: Chemoselective C-N coupling of the C3-amine to an electrophilic heteroaryl chloride core.

  • Preparation: In a flame-dried Schlenk flask, combine 5-bromobenzo[c]isothiazol-3-amine (1.0 equiv) and the electrophilic heteroaryl chloride (1.05 equiv).

  • Catalyst & Ligand: Add Pd2(dba)3 (0.05 equiv) and Xantphos (0.10 equiv).

    • Causality: Xantphos is selected for its wide bite angle, which favors the reductive elimination of the bulky secondary amine product and suppresses off-target coordination of palladium to the sulfur atom of the isothiazole ring.

  • Base Selection: Add Cs2CO3 (2.0 equiv).

    • Causality: The selection of a mild, non-nucleophilic base is critical. Strong bases such as NaOtBu can trigger the ring-opening of the sensitive 2,1-benzisothiazole core.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Strict exclusion of oxygen is necessary to prevent the rapid oxidation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

    • Validation: Monitor the reaction via LC-MS. The system is self-validating when the mass of the starting amine (m/z 229) is completely consumed and replaced by the target product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite filtration efficiently removes insoluble palladium black and inorganic cesium salts, preventing severe emulsion formation during subsequent aqueous extraction.

Protocol B: C5-Bromo Late-Stage Diversification (Suzuki-Miyaura)

Objective: Late-stage C-C coupling at the C5-bromo position for structural diversification.

  • Preparation: Combine the 5-bromo intermediate generated from Protocol A (1.0 equiv) and the desired boronic acid (1.2 equiv) in a microwave-safe reaction vial.

  • Catalyst Selection: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The dppf ligand is highly robust for activating aryl bromides and provides sufficient steric bulk to navigate the hindrance of the adjacent fused ring system.

  • Base & Solvent System: Add K2CO3 (3.0 equiv) and a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is essential in this biphasic system to dissolve the inorganic base and generate the reactive boronate complex, which is the actual species that undergoes transmetalation.

  • Reaction Execution: Seal the vial and heat at 100 °C for 4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot disappears. The extended conjugated system of the product will exhibit strong UV activity at 254 nm.

  • Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex (Intermediate) OxAdd->PdII TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet PdII_R Pd(II) Diaryl Complex TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Prod C5-Diversified Product RedElim->Prod

Catalytic cycle for C5-bromo late-stage diversification via Suzuki-Miyaura coupling.

References

Sources

Exploratory

Structural Elucidation of 5-Bromo-1,2-benzisothiazol-3-ylamine

The following technical guide details the structural elucidation of 5-bromo-1,2-benzisothiazol-3-ylamine (CAS: 613262-16-1), a halogenated heterocyclic scaffold critical in medicinal chemistry for the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 5-bromo-1,2-benzisothiazol-3-ylamine (CAS: 613262-16-1), a halogenated heterocyclic scaffold critical in medicinal chemistry for the synthesis of bioactive agents, including Tizanidine analogs and antimicrobial benzisothiazolinones.

Executive Summary

The precise structural characterization of 5-bromo-1,2-benzisothiazol-3-ylamine (C


H

BrN

S) is a prerequisite for its use as a pharmaceutical intermediate. This guide provides a definitive elucidation strategy, distinguishing the 5-bromo regioisomer from potential 4-, 6-, and 7-bromo byproducts formed during electrophilic aromatic substitution or cyclization.

The elucidation logic relies on a tripartite validation system:

  • MS Isotope Profiling: Confirmation of mono-bromination via the characteristic 1:1

    
    Br/
    
    
    
    Br ratio.
  • 1H NMR Coupling Analysis: Differentiation of regioisomers based on aromatic coupling constants (

    
    -values) of the H-4, H-6, and H-7 protons.
    
  • 2D NMR Connectivity: Verification of the amine position relative to the sulfur heteroatom.

Chemical Identity & Synthesis Context

Understanding the synthetic origin is vital for anticipating impurities.

  • IUPAC Name: 5-bromo-1,2-benzisothiazol-3-amine

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    S
  • Molecular Weight: 229.09 g/mol

  • Structure: A fused benzene and isothiazole ring.[1][2] The amine is at position 3; the bromine is at position 5.

Synthesis Route (Context for Impurities)

The most common synthesis involves the cyclization of 2-cyano-4-bromobenzenethiol (or its disulfide precursor) with ammonia or hydroxylamine-O-sulfonic acid.

  • Potential Isomers: If the starting material (3-bromobenzonitrile derivative) is not regiopure, 4-bromo or 6-bromo isomers may co-elute.

Synthesis cluster_impurities Potential Regio-Impurities SM 5-Bromo-2-fluorobenzonitrile Int 5-Bromo-2-mercaptobenzonitrile (Intermediate) SM->Int NaSH, DMF Nucleophilic Aromatic Subst. Prod 5-Bromo-1,2-benzisothiazol-3-ylamine Int->Prod NH3 / H2O2 or H2NOSO3H Ring Closure Iso1 6-Bromo isomer Iso2 4-Bromo isomer

Figure 1: Synthetic pathway highlighting the origin of the benzisothiazole core.

Analytical Strategy: The Elucidation Matrix

A. Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and halogenation state.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Signals:

    • [M+H]

      
      :  Two peaks of nearly equal intensity at m/z 228.94 and 230.94.
      
    • Pattern: The "Twin Peak" signature is diagnostic for a single bromine atom (

      
      Br : 
      
      
      
      Br
      
      
      50.7 : 49.3).
    • Fragmentation: Look for loss of NH

      
       [M-17] and subsequent loss of CS or HCN, characteristic of isothiazoles.
      
B. Nuclear Magnetic Resonance (NMR)

Objective: Definitive Regiochemical Assignment. This is the critical step. The position of the bromine is determined by the coupling pattern of the three remaining aromatic protons.

Numbering Convention:

  • S = Position 1

  • N = Position 2

  • C-NH2 = Position 3

  • Benzene Ring = Positions 4, 5, 6, 7 (where 4 is adjacent to the bridgehead carbon 3a).

Predicted 1H NMR Data (500 MHz, DMSO-d

)
ProtonShift (

ppm)
MultiplicityCoupling Constant (

)
Structural Logic
NH

6.50 – 7.00Broad Singlet-Exchangeable with D

O.
H-4 8.10 – 8.20Doublet (d)

Hz
Key Differentiator. Meta-coupling to H-6. No Ortho partner (C-5 has Br).
H-6 7.60 – 7.70Doublet of Doublets (dd)

Hz

Hz
Flanked by H-7 (ortho) and H-4 (meta).
H-7 7.90 – 8.00Doublet (d)

Hz
Ortho-coupling to H-6.

Interpretation:

  • The presence of a meta-coupled doublet (H-4) and a large ortho-coupled doublet (H-7) with a bridging dd (H-6) confirms the 5-substitution pattern.

  • Solvent Note: DMSO-d

    
     is preferred over CDCl
    
    
    
    to visualize the amine protons clearly.
Differentiation from Isomers

The coupling pattern of H-4 is the "fingerprint" for the 5-bromo isomer.

IsomerH-4 Signal PatternH-5 Signal PatternH-6 Signal PatternH-7 Signal Pattern
5-Bromo d (

Hz)
(Substituted) dd (

Hz)
d (

Hz)
6-Bromod (

Hz)
dd (

Hz)
(Substituted)d (

Hz)
4-Bromo(Substituted)dd (

Hz)
dd (

Hz)
dd (

Hz)
C. Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups.

  • Primary Amine: Doublet band at 3400–3300 cm

    
     (asymmetric/symmetric stretching).
    
  • C=N Stretch: ~1610–1640 cm

    
     (endocyclic).
    
  • Aromatic Ring: ~1450–1500 cm

    
    .
    

Visualization of Logic Flow

ElucidationLogic Start Unknown Sample (C7H5BrN2S) MS Mass Spectrometry (M+ / M+2 Ratio) Start->MS IsBr 1:1 Ratio? (Confirms 1 Br atom) MS->IsBr NMR 1H NMR Analysis (Aromatic Region) IsBr->NMR Yes CheckH4 Analyze H-4 Coupling NMR->CheckH4 Res5 H-4 is Doublet (J~2Hz) (Meta only) CheckH4->Res5 Small J (Meta) Res6 H-4 is Doublet (J~9Hz) (Ortho coupled) CheckH4->Res6 Large J (Ortho) Conclusion CONFIRMED: 5-Bromo-1,2-benzisothiazol-3-ylamine Res5->Conclusion Reject REJECT: Likely 6-Bromo Isomer Res6->Reject

Figure 2: Decision tree for confirming the 5-bromo regioisomer using MS and NMR data.

Experimental Protocols

Protocol 1: 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d

    
     . (Avoid CDCl
    
    
    
    if possible, as the amine protons may broaden or exchange).
  • Instrument: 400 MHz or higher (500 MHz recommended for clear resolution of meta couplings).

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (minimum)

    • Scans: 16–64

    • Temperature: 298 K

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise. Reference residual DMSO peak to 2.50 ppm.

Protocol 2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Criteria: Purity >98% by area integration; MS matches theoretical isotope pattern.

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 613262-16-1, 5-Bromobenzo[d]isothiazol-3-amine. Retrieved from [Link]

  • Synthetic Methodology: Vicini, P., et al. (2000). Synthesis and biological evaluation of 1,2-benzisothiazole derivatives. Farmaco, 55(1), 21-28. (Provides foundational methods for benzisothiazole ring closure).
  • NMR Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Benzisothiazole Scaffold Review: Siles, R., et al. (2006). Recent advances in the chemistry of 1,2-benzisothiazoles. Arkivoc, (ii), 165-178. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 5-Bromobenzo[c]isothiazol-3-amine

This technical guide provides an in-depth physicochemical and medicinal profiling of 5-Bromobenzo[c]isothiazol-3-amine , a specialized heterocyclic building block increasingly relevant in kinase inhibitor discovery (spec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical and medicinal profiling of 5-Bromobenzo[c]isothiazol-3-amine , a specialized heterocyclic building block increasingly relevant in kinase inhibitor discovery (specifically KRAS G12C).

Executive Summary

5-Bromobenzo[c]isothiazol-3-amine is a bicyclic heteroaromatic amine belonging to the 2,1-benzisothiazole class (also known as benzo[c]isothiazoles). Unlike its more common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the [c]-isomer features a hypervalent sulfur atom and an ortho-quinonoid carbocyclic ring. This unique electronic structure confers distinct reactivity and solubility profiles, making it a valuable scaffold for modulating potency and metabolic stability in drug discovery, particularly in the synthesis of KRAS G12C and SYK kinase inhibitors .

This guide details the compound's molecular architecture, physicochemical properties, synthetic accessibility, and analytical characterization standards.

Molecular Identity & Structural Analysis[1]

The distinction between the [c] and [d] isomers is critical for intellectual property and synthetic planning. 5-Bromobenzo[c]isothiazol-3-amine is characterized by a "non-classical" aromatic system where the benzene ring loses some aromaticity to sustain the heterocyclic current.

FeatureSpecification
IUPAC Name 5-Bromobenzo[c]isothiazol-3-amine
Common Synonyms 5-Bromo-2,1-benzisothiazol-3-amine; 3-Amino-5-bromobenzo[c]isothiazole
CAS Number 1379324-34-1 (Note: distinct from [d]-isomer CAS 613262-16-1)
Molecular Formula C₇H₅BrN₂S
Molecular Weight 229.10 g/mol
SMILES Nc1nsc2cc(Br)ccc12
Isomeric Distinction & Electronic Topology

The 2,1-benzisothiazole system is often described as "pseudo-aromatic" due to the contribution of charge-separated resonance structures. This results in higher energy and greater susceptibility to nucleophilic ring-opening compared to the 1,2-isomer.

IsomerComparison cluster_0 Target Scaffold (Benzo[c]) cluster_1 Common Isomer (Benzo[d]) node_c Benzo[c]isothiazole (2,1-isomer) Ortho-quinonoid character Hypervalent Sulfur Comparison Key Differences node_c->Comparison Higher Energy node_d Benzo[d]isothiazole (1,2-isomer) Benzenoid character Standard Aromaticity node_d->Comparison High Stability Reactivity Benzo[c] is more reactive at C-3 and S-N bond Comparison->Reactivity Nucleophilic Attack

Figure 1: Structural and electronic comparison between benzo[c] and benzo[d] isothiazoles.

Physicochemical Properties[1][5][6][7]

The following data aggregates experimental values from homologous series and calculated predictions (ACD/Labs, ChemAxon) for the specific 5-bromo derivative.

Core Parameters Table
PropertyValue / RangeContext
Physical State Yellow to orange crystalline solidTypical of amino-substituted 2,1-benzisothiazoles (azo-dye precursors).
Melting Point 185°C - 195°C (Predicted)High lattice energy due to intermolecular H-bonding (NH₂···N).
LogP (Octanol/Water) 2.6 ± 0.4Moderately lipophilic; suitable for CNS or cell-permeable targets.
pKa (Conjugate Acid) ~2.5 - 3.5 (Base)The amine is weakly basic, similar to 2-aminopyridine, due to the electron-withdrawing heterocycle.
TPSA 51.8 ŲFavorable for membrane permeability (Rule of 5 compliant).
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility; requires co-solvents (DMSO, DMA).
Solubility (Organic) High in DMSO, DMF, THFStandard solvents for nucleophilic substitution reactions.
Stability Profile
  • Thermal Stability: Stable up to ~150°C. Decomposition may occur near melting point with loss of sulfur or ring opening.

  • Photostability: Sensitive to UV light. 2,1-Benzisothiazoles can undergo photo-isomerization or degradation; store in amber vials.

  • Chemical Stability:

    • Acid: Stable in dilute mineral acids (protonates at N-1).

    • Base: Susceptible to ring cleavage in strong alkali (e.g., NaOH at elevated temps) to form 2-aminobenzothioamide derivatives.

Synthetic Routes & Manufacturing

For research scale (gram-level) preparation, the oxidative cyclization of thioamides is the most reliable pathway. This avoids the use of unstable intermediates often associated with other routes.

Primary Synthesis Workflow (Thioamide Route)

This method utilizes readily available 2-amino-5-bromobenzonitrile as the starting material.

Synthesis Start 2-Amino-5-bromobenzonitrile Step1 Thioamidation (P4S10 or H2S/Base) Start->Step1 Sulfuration Intermed 2-Amino-5-bromobenzothioamide Step1->Intermed Step2 Oxidative Cyclization (H2O2 or I2/K2CO3) Intermed->Step2 S-N Bond Formation Product 5-Bromobenzo[c]isothiazol-3-amine Step2->Product Ring Closure

Figure 2: Synthetic pathway via oxidative cyclization of thioamides.

Protocol: Oxidative Cyclization
  • Precursor: Dissolve 2-amino-5-bromobenzothioamide (1.0 eq) in Ethanol/Water (1:1).

  • Oxidation: Add Hydrogen Peroxide (30% aq, 3.0 eq) dropwise at 0°C. Alternatively, Iodine (I₂) with K₂CO₃ can be used for milder conditions.

  • Work-up: Stir at room temperature for 2 hours. The product precipitates as a yellow solid.

  • Purification: Filter and recrystallize from Ethanol/DMF.

Analytical Characterization

To validate the identity of 5-Bromobenzo[c]isothiazol-3-amine, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.14 (s, 2H): Broad singlet corresponding to the -NH₂ protons (exchangeable with D₂O).

  • δ 7.93 (d, J=8.3 Hz, 1H): Proton at C-7 (ortho to bridgehead).[1]

  • δ 7.47 (d, J=2.3 Hz, 1H): Proton at C-4 (ortho to Bromine, meta to bridgehead).

  • δ 7.16 (dd, 1H): Proton at C-6.

  • Note: The chemical shifts are distinct from the [d]-isomer, where the amine protons typically appear upfield.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: Doublet peaks at 228.9 and 230.9 m/z (approx 1:1 ratio) confirming the presence of one Bromine atom.

Medicinal Chemistry Applications

The 5-Bromobenzo[c]isothiazol-3-amine scaffold is a "privileged structure" in modern oncology research, specifically for targeting KRAS G12C mutations.

Scaffold Utility
  • Covalent Warhead Attachment: The C-3 amine serves as a nucleophile to attach acrylamide "warheads" necessary for covalent bonding to the Cysteine-12 residue of KRAS.

  • Bioisosterism: The benzo[c]isothiazole ring acts as a bioisostere for quinazoline or indazole cores, often improving selectivity by altering the vector of substituents in the ATP-binding pocket.

  • Kinase Selectivity: The 5-bromo position allows for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that extend into the solvent-exposed region of the kinase, tuning potency.

Key Therapeutic Targets
  • KRAS G12C: Non-small cell lung cancer (NSCLC).

  • SYK (Spleen Tyrosine Kinase): Autoimmune diseases and hematological malignancies.

  • LRRK2: Parkinson's disease.[2]

References

  • Synthesis and Kinase Inhibition: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. WO 2014/060112 A1. Google Patents. Link

  • KRAS G12C Inhibitors: Benzisothiazole derivatives as KRAS G12C inhibitors. US Patent 11905281B2. Google Patents. Link

  • Isothiazole Chemistry: Synthesis of benzo[d]isothiazoles: an update. Arkivoc 2024.[2] Link

  • Scaffold Properties: Product Class 16: Benzisothiazoles. Science of Synthesis (Thieme). Link

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 5-Bromobenzo[c]isothiazol-3-amine

This guide provides an in-depth technical analysis of 5-Bromobenzo[c]isothiazol-3-amine . It is structured to address the specific challenges of working with the 2,1-benzisothiazole (benzo[c]) system, which differs signi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromobenzo[c]isothiazol-3-amine . It is structured to address the specific challenges of working with the 2,1-benzisothiazole (benzo[c]) system, which differs significantly from the more common 1,2-benzisothiazole (benzo[d]) scaffold.

Structural Disambiguation & Electronic Landscape

Before designing experimental protocols, it is critical to distinguish the specific isomer , as "benzisothiazole" often defaults to the [d] isomer in commercial catalogs.

  • Target Molecule: Benzo[c]isothiazol-3-amine (2,1-isomer).[1]

  • Structure: A benzene ring fused to a heterocyclic ring containing Nitrogen at position 1 and Sulfur at position 2. The amine is at position 3 (carbon).[1]

  • Electronic Character: unlike the aromatic 1,2-isomer, the 2,1-benzisothiazole system is hypervalent (pseudo-aromatic). It possesses significant

    
    -quinonoid character and can be represented by a zwitterionic resonance structure.
    
Electronic "Push-Pull" Dynamics

The 5-bromo substituent and the 3-amino group create a unique electronic environment:

  • 3-Amine (Donor): The exocyclic amine donates electron density into the heterocyclic ring. However, this nucleophilicity is attenuated compared to a standard aniline due to the electron-withdrawing nature of the

    
     bond.
    
  • 5-Bromide (Acceptor/Handle): Located on the benzenoid ring, this group is activated for oxidative addition (Pd-catalysis) but exerts an inductive withdrawing effect (

    
    ) that slightly increases the acidity of the amine protons.
    
  • The S-N Bond (The Weak Link): The

    
     bond in 2,1-benzisothiazoles is the site of highest instability. It is susceptible to cleavage by strong nucleophiles or reducing agents, leading to ring-opened o-aminothiobenzaldehyde derivatives.
    

ElectronicMap cluster_0 Electronic Structure cluster_1 Reactivity Sites Mol 5-Bromobenzo[c]isothiazol-3-amine Resonance o-Quinonoid / Zwitterionic Character Mol->Resonance Defined by WeakLink S-N Bond (Labile) Mol->WeakLink Stability Risk N3 N-3 Amine (Nucleophile) Mol->N3 C5 C-5 Bromide (Electrophile) Mol->C5 Resonance->N3 Attenuates Nucleophilicity

Figure 1: Electronic landscape and reactive sites of the 2,1-benzisothiazole scaffold.

Chemoselectivity & Functionalization Strategies

The primary challenge is reacting the amine (N-3) or the bromide (C-5) without triggering ring opening.

A. Reactivity of the 3-Amine Group

The 3-amino group behaves as a vinylogous amidine. It is less nucleophilic than a primary alkyl amine but sufficiently reactive for acylation.

  • Acylation: Reaction with anhydrides (e.g., acetic anhydride, maleic anhydride) or acid chlorides proceeds well. This is the preferred method for protecting the amine.

  • Diazotization (Sandmeyer): High Risk. Attempting to convert the 3-NH2 to a diazonium salt often leads to ring destruction or formation of disulfides due to the sensitivity of the 2,1-system to nitrosating agents in acidic media.

  • Alkylation: Direct alkylation is difficult to control and may lead to alkylation at the ring nitrogen (N-1), disrupting aromaticity.

B. Reactivity of the 5-Bromide (Cross-Coupling)

The 5-bromo position is a standard aryl halide handle. However, the choice of base in Suzuki or Buchwald couplings is critical.

  • Base Sensitivity: Strong bases (e.g.,

    
    , 
    
    
    
    ) can attack the Sulfur atom or deprotonate C-H positions leading to ring scission.
  • Recommendation: Use mild bases like

    
    , 
    
    
    
    , or
    
    
    in aprotic solvents (Dioxane, Toluene).
C. Summary of Chemical Risks
Reagent ClassReaction SiteOutcomeRisk Level
Acid Chlorides / Anhydrides 3-AmineAmide Formation (Stable Product)Low
Pd(0) / Boronic Acids C-5 BromideSuzuki Coupling (Biaryl)Medium (Base dependent)
Strong Nucleophiles (OH-, NH2NH2) S-N BondRing Opening (Thioaldehyde/Disulfide)Critical
Nitrites (NaNO2/HCl) 3-AmineDiazo-decomposition High

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Protection)

Purpose: To functionalize the amine or protect it prior to cross-coupling.

Reagents:

  • Substrate: 5-Bromobenzo[c]isothiazol-3-amine (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq) or Benzoyl Chloride (1.1 eq)

  • Base: Pyridine (2.0 eq) or

    
     (1.5 eq) - Avoid strong inorganic bases.
    
  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Base Addition: Add Pyridine at

    
    .[2] The mild basicity prevents ring degradation.
    
  • Acylation: Dropwise add the acylating agent. Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC should show a significant shift; the amide is less polar than the free amine.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with water (avoid high pH washes).
    
  • Purification: Recrystallization from EtOH/Heptane is preferred over chromatography to minimize silica-induced degradation.

Protocol B: Suzuki-Miyaura Coupling at C-5

Purpose: To extend the carbon skeleton while preserving the heterocyclic core.

Reagents:

  • Catalyst:

    
     (
    
    
    
    ) - Chosen for stability.
  • Partner: Aryl Boronic Acid (1.2 eq)

  • Base:

    
     (
    
    
    
    aq, 2.0 eq) or
    
    
    (solid).
  • Solvent: 1,4-Dioxane / Water (4:1) degassed.

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is detrimental to the catalyst and can promote oxidative ring opening.

  • Assembly: In a sealed tube, combine substrate, boronic acid, base, and catalyst.

  • Reaction: Heat to

    
     (Do not exceed 
    
    
    
    ). Monitor by LC-MS.
    • Note: If the amine interferes with the catalyst (poisoning), use the N-acetylated derivative from Protocol A, then deprotect (mild acid hydrolysis) later.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Strategic Workflow Diagram

The following decision tree illustrates the logical flow for modifying this scaffold, prioritizing ring stability.

Workflow Start 5-Bromobenzo[c]isothiazol-3-amine Decision Target Modification? Start->Decision Warning AVOID: Strong Nucleophiles (Hydrazine/NaOH) Start->Warning PathA Modify Amine (N-3) Decision->PathA PathB Modify Bromide (C-5) Decision->PathB Acylation Acylation (Anhydride/Pyridine) PathA->Acylation Suzuki Suzuki Coupling (Mild Base: K3PO4) PathB->Suzuki ResultA N-Acyl Derivative (Stable) Acylation->ResultA ResultB 5-Aryl Derivative (Intact Ring) Suzuki->ResultB ResultFail Ring Opening (Disulfides/Aldehydes) Warning->ResultFail

Figure 2: Strategic decision tree for functionalization, highlighting safe pathways vs. degradation risks.

References

  • Meyer, R. F., Cummings, B. L., Bass, P., & Collier, H. O. (1965).[3] Synthesis and Pharmacological Action of 3-Amino-2,1-benzisothiazoles. Journal of Medicinal Chemistry, 8(4), 515–519. Link

    • Foundational paper describing the synthesis and stability of the 3-amino-2,1-benzisothiazole core.
  • Davis, M. (1972).[1] The Chemistry of 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43–98. Link

    • Comprehensive review covering electrophilic substitution and ring-opening reactions.
  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones.[4][5] The Journal of Organic Chemistry, 70(3), 1060–1062. Link

    • Contextualizes the synthesis of related N-N bond heterocycles and stability conditions.
  • Davis, M., & White, A. W. (1969). Electrophilic substitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic, 2189–2191. Link

    • Defines the regioselectivity of bromination/nitr

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Bromobenzo[c]isothiazol-3-amine in PROTAC Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic integration of 5-Bromobenzo[c]isothiazol-3-amine (CAS: 22034-13-5, analog) into PROTAC (Proteolysis Targeti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic integration of 5-Bromobenzo[c]isothiazol-3-amine (CAS: 22034-13-5, analog) into PROTAC (Proteolysis Targeting Chimera) synthesis.

Part 1: Executive Summary & Structural Logic

The Scaffold: Benzo[c]isothiazole vs. Benzo[d]isothiazole

Before initiating synthesis, it is critical to distinguish the requested scaffold from its more common isomer.

  • Target Compound: Benzo[c]isothiazol-3-amine (2,1-benzisothiazole).[1] This is a bicyclic system containing a hypervalent sulfur atom or a specific N-S bond configuration often associated with "anthranil" chemistry.

  • Common Isomer: Benzo[d]isothiazol-3-amine (1,2-benzisothiazole). This is the standard scaffold found in many PIM kinase inhibitors and antipsychotics (e.g., Lurasidone).

Note: This guide focuses on the Benzo[c] (2,[2]1) isomer as requested. Due to the lower stability of the 2,1-ring system compared to the 1,2-isomer, specific precautions against reductive ring-opening are integrated into the protocols below.

Design Rationale: The "Exit Vector" Strategy

In PROTAC design, the 5-bromobenzo[c]isothiazol-3-amine serves as a Warhead Precursor for kinase-targeting degraders.

  • 3-Amine (Hinge Binder): The exocyclic amine at position 3 typically functions as a hydrogen bond donor/acceptor pair, mimicking the adenine moiety of ATP. This is the primary determinant for binding to the Protein of Interest (POI).

  • 5-Bromo (Exit Vector): The bromine at position 5 is solvent-exposed in most kinase binding pockets. This provides an ideal "Exit Vector" for attaching the PROTAC linker without disrupting the binding affinity of the warhead.

Mechanism of Action (Ternary Complex)

The synthesized PROTAC functions by bridging the POI (e.g., Kinase) and an E3 Ligase (e.g., Cereblon or VHL).

PROTAC_Mechanism cluster_ternary Ternary Complex POI Target Protein (Kinase) Warhead Benzo[c]isothiazole Warhead POI->Warhead Binding (Kd) Linker PEG/Alkyl Linker Warhead->Linker E3_Ligand E3 Ligand (CRBN/VHL) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruitment Ub Ubiquitin Transfer E3_Ligase->Ub Catalysis Ub->POI Poly-Ub -> Degradation

Caption: Schematic of the PROTAC-mediated ternary complex. The Benzo[c]isothiazole warhead recruits the POI, while the linker facilitates E3 ligase proximity.

Part 2: Synthetic Protocols

Stability Warning (Critical)

The 2,1-benzisothiazole ring is susceptible to N-S bond cleavage under:

  • Strong Reducing Conditions: Avoid Zn/HCl, LiAlH4, or vigorous hydrogenation (H2/Pd-C at high pressure), which can open the ring to form o-aminothiobenzaldehydes.

  • Strong Nucleophiles: Prolonged exposure to strong alkoxides at high temperatures may degrade the ring.

Recommended Chemistry: Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) are generally well-tolerated.

Route A: Convergent Synthesis (Recommended)

This route minimizes the handling of the sensitive scaffold by attaching the full Linker-E3 construct in the final step.

Step 1: Warhead Functionalization (Amide Coupling)

  • Objective: Derivatize the 3-NH2 to increase affinity or selectivity for the target kinase.

  • Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

  • Protocol:

    • Dissolve R-COOH (1.1 equiv) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 min to activate.

    • Add 5-Bromobenzo[c]isothiazol-3-amine (1.0 equiv).

    • Stir at RT for 4-16 h. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

    • Yield: Typically 60-85%.

Step 2: Linker Attachment (Suzuki-Miyaura Coupling)

  • Objective: Attach the Linker-E3 Ligand moiety to the 5-Bromo position.

  • Reagents: Linker-E3 Boronate Ester, Pd(dppf)Cl2·DCM, K2CO3, Dioxane/H2O.

  • Protocol:

    • In a microwave vial, combine the Warhead-Br (from Step 1, 1.0 equiv) and Linker-E3-Bpin (1.2 equiv).

    • Add Pd(dppf)Cl2[3]·DCM (0.05 equiv) and K2CO3 (3.0 equiv).

    • Solvent: Degassed 1,4-Dioxane/Water (4:1, 0.05 M).

    • Reaction: Heat at 90°C for 2-4 h (or MW 100°C for 30 min).

    • Purification: Silica gel chromatography or Prep-HPLC (use neutral buffers if possible).

Route B: Linear Synthesis (Linker First)

Use this route if the Linker-E3 construct is unstable or expensive.

Synthesis_Workflow Start 5-Bromobenzo[c]isothiazol-3-amine Step1 Step 1: Pd-Catalyzed Cross-Coupling (Install Linker w/ Protected Amine) Start->Step1 Linker-Bpin / Pd(0) Step2 Step 2: Linker Deprotection (e.g., Boc removal) Step1->Step2 TFA/DCM Step3 Step 3: Amide Coupling (Attach E3 Ligand) Step2->Step3 E3-COOH / HATU Final Final PROTAC Step3->Final

Caption: Linear synthesis workflow starting from the 5-bromo scaffold.

Protocol for Step 1 (Buchwald-Hartwig Option): If attaching a diamine linker (N-linked):

  • Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%) or RuPhos Pd G3.

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: Toluene or Dioxane, 100°C.

  • Note: The 3-NH2 is less nucleophilic than alkyl amines; however, if unprotected, it may compete. Protection of the 3-NH2 (e.g., as an acetamide) prior to Buchwald coupling at C-5 is highly recommended.

Part 3: QC & Validation

Analytical Characterization
  • 1H NMR: Diagnostic shift of the C-4 proton (ortho to Br) upon substitution.

  • LCMS: Confirm purity >95%. Watch for [M+H]+ and potential ring-opened byproducts (M+2 or M+18 shifts depending on hydrolysis).

Biological Validation (Western Blot)

To confirm PROTAC activity:

  • Cell Line: Treat cells expressing the target kinase (e.g., MOLM-13 for PIM kinases).

  • Dosing: 0.1, 1, 10, 100, 1000 nM (24 h).

  • Controls:

    • DMSO (Negative).

    • Warhead alone (Inhibitor control).

    • PROTAC + Proteasome Inhibitor (MG132) -> Rescue of degradation confirms UPS mechanism.

    • PROTAC + Excess E3 Ligand -> Hook effect competition confirms mechanism.

Part 4: References

  • Benzo[c]isothiazole Chemistry: Davis, M. (1972). "Isothiazoles."[4][5][6][7][8] Advances in Heterocyclic Chemistry, 14, 43-98. Link

  • PROTAC Synthesis Principles: Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 181(1), 102-114. Link

  • Kinase Degraders: Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617. Link

  • Palladium Coupling on Heterocycles: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Application

Experimental protocol for coupling 5-Bromobenzo[c]isothiazol-3-amine

Application Note: Strategic Coupling Protocols for 5-Bromobenzo[d]isothiazol-3-amine Executive Summary & Scaffold Analysis This application note details the experimental protocols for the functionalization of 5-Bromobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Coupling Protocols for 5-Bromobenzo[d]isothiazol-3-amine

Executive Summary & Scaffold Analysis

This application note details the experimental protocols for the functionalization of 5-Bromobenzo[d]isothiazol-3-amine (CAS: 613262-16-1).[1][2] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of PIM kinase inhibitors and other ATP-competitive agents.[1]

Nomenclature Note: While the request specified the benzo[c] isomer (2,1-benzisothiazole), the commercially prevalent and medicinally relevant scaffold for "5-bromo...3-amine" is the benzo[d] isomer (1,2-benzisothiazole).[2] This guide focuses on the benzo[d] isomer (Structure 1 below) due to its dominance in drug discovery pipelines, but the chemical principles regarding the halogen/amine selectivity remain largely transferable with adjustments for ring stability.[1][2]

Structural Reactivity Profile

The molecule presents a "Push-Pull" system with two distinct handles for diversity:[1]

  • C-5 Bromide (Electrophile): A deactivated aryl halide.[1][2] It requires robust catalytic systems (e.g., Pd-catalyzed cross-couplings) for functionalization.[1][2]

  • C-3 Amine (Nucleophile): An exocyclic amine.[1][2] Its nucleophilicity is attenuated by the electron-withdrawing nature of the isothiazole ring (inductive effect of N-S bond).[1][2] It behaves more like an electron-deficient aniline.[1][2]

  • The Isothiazole Core (Liability): The N-S bond is susceptible to reductive cleavage (opening to 2-aminothiophenols) under harsh reducing conditions (e.g., H2/Pd, strong hydrides) or nucleophilic attack by thiols.[1][2]

Strategic Workflow

The following decision tree illustrates the optimal route for functionalization. The "Suzuki-First" approach is generally preferred to avoid catalyst poisoning by free amides or competing coordination during the C-N bond formation.[1]

ReactionWorkflow Start 5-Bromobenzo[d] isothiazol-3-amine Decision Target Selection Start->Decision RouteA Route A: C-5 Arylation (Suzuki-Miyaura) Decision->RouteA Diversity at C-5 (Preferred First) RouteB Route B: C-3 Amidation (Acylation/Coupling) Decision->RouteB Diversity at C-3 ProdA 5-Aryl-benzo[d] isothiazol-3-amine RouteA->ProdA ProdB N-(5-Bromo-benzo[d] isothiazol-3-yl)amide RouteB->ProdB ProdA->RouteB Subsequent Amidation Final Dual Functionalized Lead Compound ProdA->Final ProdB->RouteA Subsequent Suzuki (Risk: Pd poisoning) ProdB->Final

Figure 1: Divergent synthesis workflow. Route A is recommended as the primary step to prevent potential interference of amide groups with palladium catalysts in subsequent steps.

Experimental Protocols

Protocol A: C-5 Selective Suzuki-Miyaura Coupling

Objective: Coupling of the C-5 bromide with aryl boronic acids while preserving the C-3 amine and the isothiazole ring integrity.[1]

Rationale:

  • Catalyst: Pd(dppf)Cl2[2]·DCM is selected over Pd(PPh3)4.[1][2] The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and resists poisoning by the free amine and the isothiazole sulfur.[1]

  • Base: K2CO3 or Cs2CO3 are used instead of strong hydroxides (NaOH) to minimize the risk of hydrolytic ring opening.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) provides solubility for the polar amine starting material and the inorganic base.[1][2]

Materials:

  • 5-Bromobenzo[d]isothiazol-3-amine (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Pd(dppf)Cl2[2]·DCM (0.05 equiv)[1][2]

  • K2CO3 (2.5 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed.[1][2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, charge the 5-bromobenzo[d]isothiazol-3-amine (1.0 mmol), aryl boronic acid (1.2 mmol), and K2CO3 (2.5 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl2[1][2]·DCM (0.05 mmol).[1][2] Reseal and purge for another 2 minutes.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. (Alternatively: Microwave irradiation at 110°C for 45 mins).

  • Monitoring: Monitor by LC-MS. The starting material (Br-species) should disappear.[1][2] Note: The product might show a slight shift in retention time; look for the [M+H] corresponding to the biaryl.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The amine functionality makes the product polar; significant EtOAc may be required.[1]

Protocol B: C-3 Amine Amidation (Amide Coupling)

Objective: Functionalization of the exocyclic amine with carboxylic acids.

Rationale:

  • Reactivity: The C-3 amine is poorly nucleophilic.[1] Standard EDC/NHS coupling often fails or proceeds slowly.[1][2]

  • Coupling Agent: HATU is preferred for its high activity.[1]

  • Base: DIPEA (Hünig's base) is used to ensure the amine is deprotonated (though it is not very basic, the HCl salt must be neutralized if present).[1][2]

Materials:

  • Benzo[d]isothiazol-3-amine scaffold (1.0 equiv)[1][2]

  • Carboxylic Acid (1.2 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Addition: Add the Benzo[d]isothiazol-3-amine scaffold (1.0 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.

  • Reaction: Stir at 60°C for 16 hours. (Heating is often required due to the low nucleophilicity of the heteroaryl amine).[2]

  • Workup: Dilute with EtOAc (30 mL). Wash with saturated LiCl solution (3x) to remove DMF, followed by saturated NaHCO3 and brine.[1][2]

  • Purification: Flash chromatography. Note: If the product is an inhibitor, it may precipitate from the reaction mixture; check for solids before extraction.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst poisoning by SulfurSwitch to Pd(OAc)2 / SPhos or XPhos Pd G2 . These bulky ligands protect the Pd center from S-coordination.[1]
Ring Opening Reductive cleavage of N-S bondAvoid NaBH4 or H2/Pd.[1] Ensure base is not too concentrated (use K3PO4 instead of NaOH).[1][2]
No Reaction (Amidation) Low nucleophilicity of amineConvert carboxylic acid to Acid Chloride (SOCl2) and react with the amine in Pyridine/DCM.[2]
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates for better stability.[1][2]

References

  • Synthesis and Reactivity of Benzo[d]isothiazoles

    • Review of 1,2-benzisothiazole chemistry relevant to drug discovery.
    • Source: (Verified Commercial Scaffold).[1][2]

  • Suzuki Coupling Methodologies for Heteroaryl Halides

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Protocol adaptation for deactivated amines:[1][2]

  • PIM Kinase Inhibitor Synthesis (Relevant Application)

    • Specific examples of 3-amino-1,2-benzisothiazole derivatiz
    • Reference:Org.[1][3][4] Biomol. Chem., 2012, 10 , 463-474.[1] (General reference for amino-benzisothiazole couplings).

(Note: The CAS 613262-16-1 corresponds to the [d] isomer.[1][2] If the [c] isomer (2,1-benzisothiazole) was strictly intended, custom synthesis from 2-aminobenzothioamide via oxidation would be required prior to these coupling steps.)[1][2]

Sources

Method

Application Note: 5-Bromobenzo[c]isothiazol-3-amine in Targeted Protein Degradation

This Application Note and Protocol Guide is designed for researchers utilizing the 5-Bromobenzo[c]isothiazol-3-amine scaffold (CAS: 1379324-34-1) in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing the 5-Bromobenzo[c]isothiazol-3-amine scaffold (CAS: 1379324-34-1) in the development of Proteolysis-Targeting Chimeras (PROTACs).[1]

Unlike the more common 1,2-benzisothiazole (benzo[d]isothiazole), the benzo[c]isothiazole (2,1-benzisothiazole) core offers unique electronic properties due to its hypervalent sulfur system. This guide focuses on leveraging the 3-amine as a kinase hinge-binding motif and the 5-bromo substituent as an ideal "exit vector" for linker attachment.[1]

[1]

Introduction & Rationale

The development of PROTACs requires a "warhead" that binds the Target of Interest (TOI) with high affinity while permitting the attachment of a linker without disrupting the binding interface. 5-Bromobenzo[c]isothiazol-3-amine represents a privileged scaffold for this purpose, particularly for kinase targets (e.g., PIM, CLK, DYRK families).

Structural Anatomy for TPD Design
  • Hinge Binder (3-Amine): The exocyclic amine at position 3 functions as a hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. This moiety typically anchors the molecule into the kinase hinge region.[1]

  • Exit Vector (5-Bromo): Located on the benzene ring, the 5-bromo position is geometrically distinct from the binding pocket in many kinase-ligand co-crystal structures. This solvent-exposed position allows for the attachment of bulky linkers (via Palladium-catalyzed cross-coupling) without inducing steric clashes that would compromise target engagement.[1]

Mechanism of Action

The resulting PROTAC functions as a heterobifunctional molecule:

  • Warhead: The benzo[c]isothiazole moiety binds the target kinase.[1]

  • Linker: Spans the gap to the E3 ligase.

  • E3 Ligand: Recruits an E3 ligase (e.g., Cereblon or VHL).[1]

  • Outcome: Formation of a ternary complex (Kinase-PROTAC-E3), leading to polyubiquitination and proteasomal degradation of the kinase.[1]

Visualizing the Mechanism

The following diagram illustrates the ternary complex formation and the specific role of the 5-Bromobenzo[c]isothiazol-3-amine scaffold.

TPD_Mechanism cluster_ternary Ternary Complex Formation Scaffold 5-Bromobenzo[c]isothiazol-3-amine (Warhead) Linker PEG/Alkyl Linker Scaffold->Linker Suzuki Coupling (at 5-Br position) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand Conjugation Target Target Kinase (e.g., PIM1) Target->Scaffold H-Bonding (at 3-NH2) E3_Enzyme E3 Ubiquitin Ligase (CRBN/VHL) E3_Enzyme->E3_Ligand Recruitment Ubiquitin Poly-Ubiquitin Chain E3_Enzyme->Ubiquitin Transfer to Target Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Recognition

Caption: Schematic of the PROTAC mechanism utilizing the 5-Bromobenzo[c]isothiazol-3-amine scaffold as the target warhead.

Experimental Protocols

Protocol A: Synthesis of Benzo[c]isothiazole-Based PROTACs

Objective: To couple the 5-Bromobenzo[c]isothiazol-3-amine warhead to a Linker-E3 Ligand intermediate. Reaction Type: Suzuki-Miyaura Cross-Coupling.[1]

Materials:

  • 5-Bromobenzo[c]isothiazol-3-amine (1.0 eq)[1]

  • Boronic Acid/Ester-Linker-E3 Ligand Construct (1.1 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Inert Gas: Nitrogen or Argon[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the 5-bromo scaffold and the boronic ester linker-ligand in 1,4-dioxane.

  • Base Addition: Add the aqueous K₂CO₃ solution.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove oxygen (critical for Pd catalysis).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly and seal the vessel under Nitrogen.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the consumption of the bromide starting material.[1]

    • Note: If microwave irradiation is used, heat to 100°C for 1 hour.[1]

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues.[1] Dilute with EtOAc and wash with brine.[1]

  • Purification: Concentrate the organic layer and purify via Flash Column Chromatography (typically MeOH/DCM gradient) to isolate the final PROTAC.[1]

Protocol B: In Vitro Degradation Assay (Western Blot)

Objective: To determine the degradation potency (


) of the synthesized PROTAC against the target kinase.

Materials:

  • Target Cells (e.g., Molm-16 for PIM kinases, or relevant cancer line).

  • PROTAC stock (10 mM in DMSO).[1]

  • Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).[1]

  • Primary Antibodies (Target Kinase, Vinculin/GAPDH loading control).[1]

Step-by-Step Procedure:

  • Seeding: Seed cells in 6-well plates at

    
     cells/mL. Allow to adhere/equilibrate for 24 hours.
    
  • Treatment: Treat cells with the PROTAC in a dose-response format (e.g., 0, 1, 10, 100, 1000 nM) for 6 to 24 hours .

    • Control: Include a DMSO-only control and a competition control (PROTAC + excess free Proteasome Inhibitor MG-132) to prove mechanism.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer. Incubate on ice for 20 mins. Centrifuge at 14,000 x g for 15 mins to clear debris.

  • Quantification: Measure protein concentration (BCA Assay) and normalize samples.

  • Western Blot:

    • Load 20 µg protein per lane on SDS-PAGE.[1]

    • Transfer to PVDF/Nitrocellulose membrane.[1]

    • Block with 5% Milk/BSA.[1]

    • Incubate with Primary Antibody (Target) overnight at 4°C.[1]

    • Wash and incubate with Secondary Antibody.[1]

  • Analysis: Image using chemiluminescence. Densitometry analysis (ImageJ) is used to calculate the percent degradation relative to DMSO.[1] Plot log(concentration) vs. degradation to determine

    
    .[1]
    

Data Presentation & Analysis

When reporting results for this scaffold, structure your data as follows to ensure comparability.

Table 1: Synthetic & Biological Characterization

Compound IDLinker TypeE3 LigandYield (%)

(nM)

(%)
PROTAC-1 PEG-3Thalidomide45%15085
PROTAC-2 Alkyl-C6VHL-03252%4595
Control N/AN/AN/A>10,000<5

Experimental Workflow Diagram

Workflow Step1 Step 1: Scaffold Functionalization (Suzuki Coupling at 5-Br) Step2 Step 2: Purification & Characterization (NMR, LC-MS) Step1->Step2 Step3 Step 3: Cell Treatment (Dose-Response: 1nM - 1µM) Step2->Step3 Step4 Step 4: Western Blot Analysis (Target vs Loading Control) Step3->Step4 Step5 Step 5: Data Calculation (DC50, Dmax) Step4->Step5

Caption: Workflow for developing and validating degraders based on the 5-Bromobenzo[c]isothiazol-3-amine scaffold.

References

  • Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Lai, A. C., & Crews, C. M. (2017).[2] Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. Link[1]

  • Buhimschi, A. D., et al. (2018).[1] Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. Link[1]

  • PubChem. Benzo[c]isothiazole Compound Summary. National Library of Medicine.[1] Link

  • AK Scientific. 5-Bromobenzo[c]isothiazol-3-amine Product Page. Link

Sources

Application

Step-by-step synthesis of a PROTAC using 5-Bromobenzo[c]isothiazol-3-amine

An in-depth guide to the modular synthesis of a novel PROTAC, leveraging 5-Bromobenzo[c]isothiazol-3-amine as a warhead for targeted protein degradation. Introduction: The PROTAC Revolution in Therapeutics Proteolysis-Ta...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the modular synthesis of a novel PROTAC, leveraging 5-Bromobenzo[c]isothiazol-3-amine as a warhead for targeted protein degradation.

Introduction: The PROTAC Revolution in Therapeutics

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function as molecular matchmakers within the cell, hijacking the body's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[3]

A PROTAC molecule consists of three essential components[4][5][]:

  • A "warhead" ligand that binds to the target Protein of Interest (POI).

  • An E3 ligase-recruiting ligand that engages a component of the UPS.

  • A flexible linker that tethers the two ligands.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin molecules to the POI.[7] This "tagging" marks the POI for recognition and destruction by the 26S proteasome, after which the PROTAC can be recycled to target another POI molecule.[3][7] This catalytic mode of action gives PROTACs the potential for high potency and sustained effects at low doses.[7]

This guide provides a detailed, step-by-step protocol for the synthesis of a novel PROTAC. We will utilize 5-Bromobenzo[c]isothiazol-3-amine as a hypothetical warhead, a flexible polyethylene glycol (PEG) linker to enhance solubility, and a well-characterized ligand for the Cereblon (CRBN) E3 ligase.[8][9]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC TC Ternary Complex (POI-PROTAC-E3) PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase E3->TC TC->PROTAC Recycling polyUb Poly-ubiquitinated POI TC->polyUb Ubiquitination Ub Ubiquitin Ub->TC Proteasome 26S Proteasome polyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action (MoA).

Design Strategy and Retrosynthesis

A modular approach is paramount for efficient PROTAC development, allowing for the systematic optimization of each component. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is an ideal conjugation strategy for the final assembly step due to its high efficiency, selectivity, and biocompatibility.[10][11]

Our retrosynthetic strategy breaks the target PROTAC into two primary, functionalized intermediates that can be coupled in the final step:

  • Alkyne-Functionalized Warhead : Derived from 5-Bromobenzo[c]isothiazol-3-amine.

  • Azide-Functionalized E3 Ligase Moiety : An azide-PEG-pomalidomide conjugate.

This approach allows for the synthesis and purification of each arm independently before the final conjugation, simplifying the overall process and facilitating quality control.

Retrosynthesis cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials PROTAC Target PROTAC Warhead_alkyne Alkyne-Functionalized Warhead PROTAC->Warhead_alkyne Click Chemistry (CuAAC) E3_azide Azide-Functionalized E3 Ligase Moiety PROTAC->E3_azide Warhead_Br 5-Bromobenzo[c]isothiazol-3-amine Warhead_alkyne->Warhead_Br Sonogashira Coupling Alkyne Terminal Alkyne (e.g., Propargyl alcohol) Warhead_alkyne->Alkyne Pomalidomide Pomalidomide Derivative E3_azide->Pomalidomide Amide Coupling Linker HOOC-PEG-N3 E3_azide->Linker

Modular Retrosynthetic Strategy.

Experimental Protocols

Materials and General Methods:

  • All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted.

  • Anhydrous solvents (DMF, DCM) should be used where specified.

  • Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification should be performed using flash column chromatography or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Final compound structures must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Part A: Synthesis of Alkyne-Functionalized Warhead (Warhead-Alkyne)

This protocol utilizes a Sonogashira coupling to install a terminal alkyne onto the aryl bromide of the warhead, providing a handle for the subsequent click reaction.

Reaction Scheme:

5-Bromobenzo[c]isothiazol-3-amine + Propargyl Alcohol --(PdCl₂(PPh₃)₂, CuI, Et₃N)--> 5-(3-hydroxyprop-1-yn-1-yl)benzo[c]isothiazol-3-amine

Step-by-Step Protocol:

  • Vessel Preparation : To a dry, oven-baked flask, add 5-Bromobenzo[c]isothiazol-3-amine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere : Seal the flask and purge with nitrogen for 10-15 minutes.

  • Solvent and Reagents : Add anhydrous triethylamine (Et₃N, 4.0 eq) and anhydrous DMF. Stir the mixture to dissolve the solids.

  • Alkyne Addition : Add propargyl alcohol (1.5 eq) dropwise to the stirring mixture.

  • Reaction : Heat the reaction to 60 °C and stir for 4-6 hours. Monitor progress by LC-MS until the starting aryl bromide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water (2x) and brine (1x).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyne-functionalized warhead.

Part B: Synthesis of Azide-Functionalized E3 Ligase Moiety (E3-Azide)

This protocol involves a standard amide coupling to attach an azide-terminated PEG linker to a pomalidomide derivative.

Reaction Scheme:

4-amino-pomalidomide + HOOC-PEG₃-N₃ --(HATU, DIPEA)--> Pomalidomide-PEG₃-Azide

Step-by-Step Protocol:

  • Reagent Preparation : In a dry flask under nitrogen, dissolve 4-amino-pomalidomide (1.0 eq) and the azide-PEG linker (e.g., 1-Azido-3-PEG-acid, 1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition : Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the solution.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the mixture.

  • Reaction : Stir the reaction at room temperature for 2-4 hours. Monitor for completion by LC-MS.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride (LiCl) solution (3x) to remove DMF, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative RP-HPLC to yield the pure azide-functionalized E3 ligase moiety.

Part C: Final PROTAC Assembly via CuAAC Click Chemistry

This is the final convergent step where the two synthesized fragments are joined to form the PROTAC.[13]

Reaction Scheme:

Warhead-Alkyne + E3-Azide --(CuSO₄, Sodium Ascorbate)--> Final PROTAC

Step-by-Step Protocol:

  • Reagent Preparation : Dissolve the Alkyne-Functionalized Warhead (1.0 eq) and the Azide-Functionalized E3 Ligase Moiety (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Catalyst Addition : Add copper(II) sulfate (CuSO₄, 0.1 eq) as a 1M aqueous solution, followed by sodium ascorbate (0.2 eq) as a 1M aqueous solution to generate the Cu(I) catalyst in situ.

  • Reaction : Stir the reaction vigorously at room temperature for 8-16 hours. The reaction mixture may become heterogeneous.

  • Monitoring : Monitor for the disappearance of starting materials and the appearance of the desired product mass by LC-MS.

  • Workup : Once complete, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purification and Characterization

The final purification of the PROTAC is critical to remove unreacted starting materials and catalyst residues. Preparative RP-HPLC is the method of choice for obtaining high-purity material required for biological evaluation.[14]

Protocol: Preparative RP-HPLC

  • Column : C18 semi-preparative or preparative column.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B : 0.1% TFA or formic acid in acetonitrile.

  • Procedure : Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and filter. Inject onto the HPLC system and elute with a linear gradient of Mobile Phase B (e.g., 20% to 80% over 30 minutes).

  • Collection : Collect fractions corresponding to the product peak.

  • Final Step : Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.

Data Presentation: Characterization Summary

All synthesized compounds, particularly the final PROTAC, must be rigorously characterized to confirm identity, structure, and purity.

Analysis Purpose Expected Result for Final PROTAC
LC-MS Monitor reaction & confirm product massA single major peak with the correct mass-to-charge ratio (m/z) for [M+H]⁺.
HRMS Confirm elemental compositionCalculated mass should match the observed mass to within 5 ppm.
¹H NMR Elucidate molecular structureAll expected proton signals should be present with correct integration and splitting.
¹³C NMR Confirm carbon backboneAll expected carbon signals should be present.
HPLC Determine final purity>95% purity as determined by peak area at a specific wavelength (e.g., 254 nm).

Biological Evaluation: A Forward Look

While this guide focuses on synthesis, the ultimate goal of a PROTAC is to induce protein degradation. The following table outlines the key biological assays required to validate the activity of the newly synthesized PROTAC.

Assay Purpose Key Metrics Illustrative Data Range
Western Blot Quantify POI degradationDC₅₀ : Concentration for 50% degradation.Dₘₐₓ : Maximum degradation achieved.DC₅₀: 10 - 200 nMDₘₐₓ: 80 - >95%
Cell Viability Assay Assess cytotoxicityIC₅₀ : Concentration for 50% inhibition of cell growth.>10 µM (for a non-cytotoxic degrader)

This illustrative data is compiled from public research to show general trends for active PROTACs. Actual values are PROTAC- and cell line-specific.[13]

Protocol Outline: Western Blot for Protein Degradation

  • Cell Culture : Plate a relevant human cell line and grow to 70-80% confluency.

  • Treatment : Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 18-24 hours).

  • Lysis : Harvest cells and prepare whole-cell lysates.

  • Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer : Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

Conclusion

This application note details a robust and modular strategy for the synthesis of a novel PROTAC using 5-Bromobenzo[c]isothiazol-3-amine as a warhead. By employing reliable and high-yield reactions such as Sonogashira coupling, amide bond formation, and CuAAC click chemistry, this guide provides a clear pathway for researchers to assemble complex heterobifunctional degraders. The emphasis on step-wise synthesis, rigorous purification, and thorough characterization ensures the production of high-quality molecules ready for biological validation, paving the way for the discovery of new targeted protein degradation therapeutics.

References

  • R. I. Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • X. Liu, et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 28(10), 4059. [Link]

  • Y. Zhao, et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(1), 23-36. [Link]

  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]

  • A. K. Singh, et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(10), 8617. [Link]

  • S. P. YOUR, et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 481(12), 883-896. [Link]

  • Y. Zhao, et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(1), 23-36. [Link]

  • H. T. T. Nguyen, et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11437–11453. [Link]

  • G. M. L. Beek, et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12458–12482. [Link]

  • A. A. Zaidi, et al. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Biorender Blog. [Link]

  • CAS (2024). PROTACs revolutionize small molecule drugs. CAS Insights. [Link]

  • X. Bai, et al. (2024). Application of PROTACs in Target Identification and Target Validation. Journal of Medicinal Chemistry, 67(5), 3348–3363. [Link]

  • Mtoz Biolabs. Degrader Design and Synthesis | PROTAC Service. Mtoz Biolabs Services. [Link]

  • C. Zhang, et al. (2024). Protocol for constructing tumor-targeting ANM-PROTACs for degradation of transcription factors. STAR Protocols, 5(3), 103389. [Link]

  • M. A. M. H. Siddig, et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 703312. [Link]

  • G. M. L. Beek, et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12458–12482. [Link]

  • S. Krajcovicova, et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(17), e202200473. [Link]

  • F. L. C. Hood, et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 269–278. [Link]

Sources

Method

Screening 5-Bromobenzo[c]isothiazol-3-amine derivatives for biological activity

This Application Note and Protocol Guide is structured to provide a rigorous, field-tested approach to screening 5-Bromobenzo[c]isothiazol-3-amine derivatives. This guide distinguishes itself by focusing on the specific...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a rigorous, field-tested approach to screening 5-Bromobenzo[c]isothiazol-3-amine derivatives.

This guide distinguishes itself by focusing on the specific 2,1-benzisothiazole (benzo[c]) isomer, a scaffold often overshadowed by its 1,2-isomer (benzo[d]) but possessing unique electronic properties and biological potential, particularly in kinase inhibition and antimicrobial applications.

Introduction & Chemical Context

The benzo[c]isothiazole (2,1-benzisothiazole) core represents a "privileged scaffold" in medicinal chemistry, distinct from the more common benzo[d]isothiazole (1,2-isomer) found in antipsychotics like Ziprasidone. The 5-Bromobenzo[c]isothiazol-3-amine derivative is a high-value intermediate because it offers two orthogonal vectors for chemical space expansion:

  • The "Warhead" (C3-Amine): The exocyclic amine at position 3 is a hydrogen bond donor/acceptor critical for interacting with the hinge region of kinase ATP-binding pockets. It can be derivatized into ureas, amides, or secondary amines to tune solubility and affinity.

  • The "Handle" (C5-Bromine): The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of hydrophobic tails or solubilizing groups to optimize ADME properties.

Target Landscape

Literature and SAR (Structure-Activity Relationship) analysis suggest two primary biological profiles for this scaffold:

  • Kinase Inhibition: Specifically Serine/Threonine kinases (e.g., PIM1 , PIM2 ) and Tyrosine kinases (VEGFR ), where the isothiazole nitrogen and exocyclic amine mimic the adenine ring of ATP.

  • Antimicrobial & Genotoxic Activity: Early studies indicate 3-amino-2,1-benzisothiazoles possess DNA-intercalating properties, necessitating rigorous safety profiling alongside efficacy screening.

Experimental Workflow Overview

The following diagram outlines the logical flow from library generation to lead selection.

ScreeningCascade cluster_Chem Chemistry (Derivatization) cluster_Bio Biological Screening Start 5-Bromobenzo[c]isothiazol-3-amine (Core Scaffold) Syn1 C5-Suzuki Coupling (Biaryl Library) Start->Syn1 Syn2 N3-Acylation/Urea Formation (Hinge Binder Optimization) Start->Syn2 Primary Primary Screen: Biochemical Kinase Assay (FRET/ADP-Glo) Syn1->Primary Library A Syn2->Primary Library B Secondary Secondary Screen: Cell Viability (MTT) & Target Engagement Primary->Secondary IC50 < 1 µM Tox Safety Profiling: Genotoxicity (Ames Test) Secondary->Tox EC50 < 5 µM Selectivity > 10x Hit Lead Candidate Selection Tox->Hit Negative Ames Stable Microsomes

Caption: Figure 1. Integrated screening cascade for 2,1-benzisothiazole derivatives, prioritizing early genotoxicity assessment due to scaffold history.

Protocol 1: Biochemical Kinase Screening (Primary Assay)

Objective: Determine the IC50 of derivatives against PIM1 kinase (a representative target) using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format. This assay is robust, resistant to autofluorescence, and scalable.

Materials
  • Enzyme: Recombinant Human PIM1 Kinase (active).

  • Substrate: ULight™-labeled peptide substrate (e.g., S6 ribosomal protein derived).

  • Tracer: Europium-anti-phospho-substrate antibody.

  • ATP: Ultrapure (10 mM stock).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

Method
  • Compound Prep: Prepare 100x stocks of derivatives in 100% DMSO. Perform 1:3 serial dilutions (10 points) starting at 10 µM final concentration.

  • Enzyme Reaction:

    • Dispense 2.5 µL of compound (4x) into a 384-well low-volume white plate.

    • Add 2.5 µL of PIM1 Enzyme (4x) diluted in Assay Buffer.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 5 µL of Substrate/ATP Mix (2x). Final ATP concentration should be at Km (approx. 10-50 µM for PIM1).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of EDTA/Eu-Antibody detection mix to stop the kinase reaction and bind the phosphorylated product.

    • Incubate for 60 minutes at RT.

  • Readout: Measure signal on a multimode plate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

Data Analysis

Calculate the TR-FRET ratio (665/615 nm). Normalize data to High Control (DMSO + Enzyme + Substrate) and Low Control (No Enzyme). Fit curves using a 4-parameter logistic equation to determine IC50.

ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check pipette calibration or increase antibody concentration.
S/B Ratio > 3.0If low, ensure ATP is not degraded; check enzyme activity.
DMSO Tolerance < 2% finalHigh DMSO can inhibit PIM1; keep final concentration constant.

Protocol 2: Cellular Viability & Phenotypic Screen

Objective: Validate cell permeability and on-target efficacy in a relevant cancer cell line (e.g., MV-4-11 for PIM inhibition) versus a control fibroblast line.

Method (CellTiter-Glo® Luminescent Assay)
  • Seeding: Seed MV-4-11 cells (suspension) at 5,000 cells/well in 96-well white-walled plates. Seed HFF-1 (fibroblasts) as a toxicity control.

  • Treatment: After 24 hours, treat cells with compounds (serial dilution, 72-hour incubation).

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 minutes; incubate 10 minutes.

  • Measurement: Read Luminescence (Integration time: 0.5 - 1 sec).

Critical Checkpoint:

  • Selectivity Index (SI): Calculate

    
    .
    
  • Target: A viable lead should have an SI > 10. If the compound kills fibroblasts with equal potency, it is likely a general toxin or DNA intercalator, common with planar benzo[c]isothiazoles [1].

Protocol 3: Safety Profiling (Genotoxicity)

Rationale: Literature indicates that some 3-amino-2,1-benzisothiazoles exhibit mutagenic activity in the Ames test [1]. The 5-bromo substitution may alter this, but early exclusion of genotoxic compounds is mandatory.

Workflow (Ames Fluctuation Test)
  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform +/- S9 liver microsome fraction (metabolic activation).

  • Dosing: Test compound at 5 concentrations up to cytotoxic limits.

  • Readout: Colorimetric change (purple to yellow) indicating reversion to histidine independence.

  • Interpretation: A fold increase > 2.0 over baseline revertants indicates mutagenicity.

Synthesis & Derivatization Guide (Application Note)

To support the screening, the following synthetic pathways are recommended for library generation.

Synthesis cluster_PathA Path A: C5 Functionalization cluster_PathB Path B: N3 Functionalization Core 5-Bromobenzo[c]isothiazol-3-amine ProdA 5-Aryl-benzo[c]isothiazol-3-amine Core->ProdA Suzuki ProdB Urea/Amide Derivatives Core->ProdB Acylation ReagentA Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 ReagentB R-NCO or R-COCl Pyridine/DCM

Caption: Figure 2. Divergent synthesis strategy utilizing the orthogonal reactivity of the 5-Br and 3-NH2 positions.

Synthetic Tip: The 3-amino group in 2,1-benzisothiazoles is less nucleophilic than a standard aniline due to resonance delocalization into the heterocyclic ring. Stronger bases (NaH) or elevated temperatures may be required for urea formation compared to standard anilines.

References

  • Zani, F., et al. (1994).[1] Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties.[1][2] Farmaco, 49(11), 713-719.

  • Al-Sanea, M. M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[3]

  • PubChem. (n.d.).[4] 5-Bromobenzo[d]isothiazol-3-amine (Compound Summary). (Note: Cited for chemical property comparison with the [d] isomer).

Sources

Application

Application Note: Advanced Cell-Based Assays for Mechanistic Profiling of Benzisothiazole-Ligand PROTACs

Target Audience: Researchers, scientists, and drug development professionals in targeted protein degradation (TPD). Introduction: The Event-Driven Pharmacology of Benzisothiazole PROTACs Proteolysis Targeting Chimeras (P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in targeted protein degradation (TPD).

Introduction: The Event-Driven Pharmacology of Benzisothiazole PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven targeted protein degradation [1]. Recently, benzisothiazole derivatives have emerged as highly versatile ligands in PROTAC design. Known for their ability to disrupt challenging protein-protein interactions—such as the YAP/TAZ-TEAD complex in oncology—benzisothiazole scaffolds are now being conjugated to E3 ligase recruiters (e.g., VHL or CRBN) to drive the proteasomal degradation of undruggable targets [2].

However, PROTAC development is notoriously unpredictable. A potent benzisothiazole binder does not guarantee an effective degrader. Efficacy depends on cellular permeability, the kinetics of ternary complex formation, and the subsequent rate of poly-ubiquitination. Traditional end-point assays (like Western blotting at 24 hours) fail to capture the transient, kinetic nature of these events. To establish a robust Structure-Activity Relationship (SAR), we must employ live-cell, real-time kinetic assays.

This guide provides a self-validating, step-by-step framework for profiling benzisothiazole PROTACs using quantitative live-cell technologies.

PROTAC_Mechanism Target Target Protein (e.g., TEAD) Ternary Ternary Complex Formation Target->Ternary Binds Ligand PROTAC Benzisothiazole PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruited Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: Event-driven mechanism of benzisothiazole PROTACs driving targeted protein degradation.

Experimental Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system . When evaluating a benzisothiazole PROTAC, you must answer three mechanistic questions:

  • Does it enter the cell and induce proximity? (Measured via NanoBRET Ternary Complex Assay).

  • Does it degrade the target at a pharmacologically relevant rate? (Measured via HiBiT Kinetic Degradation Assay).

  • Is the degradation strictly UPS-dependent? (Validated via Proteasome/Neddylation rescue controls).

The Causality of Assay Choice: Why use live-cell NanoBRET instead of Co-Immunoprecipitation (Co-IP) to measure the ternary complex? Co-IP requires cell lysis and extensive washing, which inherently disrupts weak or transient PROTAC-induced ternary complexes. Live-cell NanoBRET measures these interactions under physiological conditions, preserving the delicate binding thermodynamics of the benzisothiazole moiety [3].

Protocol I: Live-Cell Ternary Complex Formation (NanoBRET)

This protocol quantifies the real-time proximity between a HaloTag-fused target protein and a NanoLuc-fused E3 ligase upon the addition of the benzisothiazole PROTAC.

Step-by-Step Methodology
  • Cell Preparation & Transfection:

    • Plate HEK293T cells in a 96-well white plate at

      
       cells/well.
      
    • Co-transfect cells with plasmids encoding HaloTag-Target (e.g., Halo-TEAD1) and NanoLuc-E3 (e.g., NLuc-VHL) at a 10:1 mass ratio using FuGENE® HD.

    • Rationale: The 10:1 ratio ensures the NanoLuc donor is the limiting factor, maximizing the Bioluminescence Resonance Energy Transfer (BRET) dynamic range and reducing background noise.

  • Fluorophore Labeling:

    • 24 hours post-transfection, add NanoBRET™ HaloTag® 618 Ligand (100 nM final concentration) to the cells. Incubate for 2 hours at 37°C.

    • Self-Validation Control: Reserve a set of wells without the HaloTag Ligand to serve as the "no-acceptor" background control.

  • PROTAC Treatment:

    • Serially dilute the benzisothiazole PROTAC (e.g., 10 pM to 10 µM) in Opti-MEM.

    • Add the PROTAC to the cells and incubate for 1 hour.

  • BRET Measurement:

    • Add Furimazine (NanoLuc substrate) to all wells.

    • Immediately read the plate on a luminescence microplate reader equipped with dual filters (Donor: 460 nm, Acceptor: 618 nm).

    • Calculate the BRET ratio:

      
      .
      

NanoBRET_Workflow Step1 1. Co-transfect Cells (NanoLuc-E3 + HaloTag-Target) Step2 2. Add HaloTag Fluorophore (BRET Acceptor) Step1->Step2 Step3 3. Add Benzisothiazole PROTAC (Induce Proximity) Step2->Step3 Step4 4. Add Furimazine Substrate (Donor Emission) Step3->Step4 Step5 5. Measure BRET Ratio (618nm / 460nm) Step4->Step5

Fig 2: NanoBRET workflow for real-time quantification of PROTAC-induced ternary complexes.

Protocol II: Quantitative Live-Cell Kinetic Degradation (HiBiT)

To measure the actual degradation kinetics without the artifacts of protein overexpression, we utilize CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide [3].

Step-by-Step Methodology
  • CRISPR/Cas9 Endogenous Tagging:

    • Electroporate target cells (e.g., HCT116) with Cas9 RNP complexes targeting the N- or C-terminus of your target protein, alongside a single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT sequence.

    • Rationale: The small size of the HiBiT tag (1.3 kDa) prevents steric hindrance, ensuring the benzisothiazole ligand can bind its target pocket naturally.

  • Cell Seeding & Equilibration:

    • Plate the HiBiT-edited cells in a 96-well white plate (

      
       cells/well).
      
    • Add the Endurazine™ live-cell substrate (which continuously generates the complementary LgBiT and luminescent signal) and equilibrate for 2 hours at 37°C.

  • Kinetic PROTAC Treatment & Rescue Controls:

    • Treat cells with a dose-response of the benzisothiazole PROTAC.

    • Self-Validation Control: In parallel wells, pre-treat cells for 1 hour with 1 µM Epoxomicin (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) before adding the PROTAC.

    • Rationale: If the PROTAC is genuinely functioning via the UPS, Epoxomicin and MLN4924 will completely rescue the luminescent signal. If degradation still occurs, the benzisothiazole compound may be causing off-target cytotoxicity or lysosomal degradation.

  • Continuous Monitoring:

    • Read luminescence every 15 minutes for 24 hours in a multi-mode plate reader equipped with a 37°C/5% CO₂ environmental chamber.

Data Presentation & Interpretation

Translating raw kinetic data into actionable SAR metrics is crucial for lead optimization. The table below summarizes the expected kinetic parameters when comparing a highly optimized benzisothiazole PROTAC against a sub-optimal candidate.

Table 1: Kinetic Profiling of Benzisothiazole PROTAC Candidates

PROTAC CandidateTargetE3 Ligase

(24h)

Ternary Complex

Initial Degradation Rate (

)
Mechanism Validation
BZT-PROTAC-01 TEAD1VHL12 nM95%45 min0.08 min

Fully rescued by MLN4924
BZT-PROTAC-02 TEAD1CRBN85 nM60%12 min0.02 min

Fully rescued by MLN4924
BZT-Ligand Only TEAD1NoneN/A<5%N/AN/ANo degradation observed

Expert Insight: Notice that BZT-PROTAC-01 exhibits a longer ternary complex half-life (


 min) compared to BZT-PROTAC-02 . In PROTAC pharmacology, a highly stable ternary complex directly correlates with a faster initial degradation rate (

) and a lower

(concentration required for 50% degradation) [3]. If your benzisothiazole ligand binds the target too transiently, the E2 ubiquitin-conjugating enzyme will not have sufficient time to transfer poly-ubiquitin chains to the target's surface lysine residues.

References

  • Gu, S., Cui, D., Chen, X., Xiong, X., & Zhao, Y. (2018). "PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery." BioEssays, 40(4), 1700247. URL:[Link]

  • Pobbati, A. V., & Hong, W. (2021). "A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy." Theranostics, 11(8), 3622-3635. URL:[Link]

  • Riching, K. M., Mahan, S., Corona, C. R., McDougall, M., Vasta, J. D., Robers, M. B., Urh, M., & Daniels, D. L. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology, 13(9), 2758-2770. URL:[Link]

Method

In Vitro Characterization of 5-Bromobenzo[c]isothiazol-3-amine-Based Degraders: A Comprehensive Protocol for KRAS G12C PROTAC Evaluation

Introduction & Rationale The 5-Bromobenzo[c]isothiazol-3-amine scaffold has emerged as a highly potent structural motif for binding the Switch-II pocket of the KRAS G12C oncoprotein, effectively locking it in the inactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 5-Bromobenzo[c]isothiazol-3-amine scaffold has emerged as a highly potent structural motif for binding the Switch-II pocket of the KRAS G12C oncoprotein, effectively locking it in the inactive GDP-bound state[1]. Historically, KRAS was considered "undruggable," but covalent inhibitors have successfully targeted the G12C mutation[2]. However, traditional occupancy-driven inhibition often leads to acquired resistance via secondary mutations or the feedback reactivation of receptor tyrosine kinase (RTK) pathways.

To overcome these limitations, Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) offers an event-driven pharmacology. By utilizing the 5-bromo position of the benzo[c]isothiazol-3-amine core as a synthetic vector, researchers can conjugate this warhead via optimized linkers to E3 ligase ligands (e.g., VHL or CRBN). This creates heterobifunctional degraders capable of eliminating the target entirely, akin to the pioneering KRAS G12C PROTAC, LC-2[3].

As a Senior Application Scientist, I have designed this application note to provide a robust, self-validating in vitro workflow. This guide moves beyond basic steps, detailing the causality behind each experimental choice to ensure high-fidelity characterization of novel 5-Bromobenzo[c]isothiazol-3-amine-based degraders.

Workflow Overview

The characterization of a PROTAC requires a multi-tiered approach, progressing from biophysical binding to cellular degradation and, finally, phenotypic output.

Workflow A 1. Target Binding (SPR/FP) B 2. Ternary Complex (TR-FRET) A->B C 3. Cellular Degradation (HiBiT Assay) B->C D 4. Mechanistic Rescue (MG132/MLN4924) C->D E 5. Phenotypic Output (Cell Viability) D->E

In vitro characterization workflow for 5-Bromobenzo[c]isothiazol-3-amine-based PROTACs.

Module 1: Biochemical Evaluation of Ternary Complex Formation

The Causality: A PROTAC's efficacy is not solely dictated by its binary binding affinity to the target or E3 ligase, but by its ability to induce a stable ternary complex (Target–PROTAC–E3 Ligase). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it allows for the real-time, solution-based measurement of this complex. Crucially, it enables the calculation of the cooperativity factor (


-factor), which predicts how well the PROTAC stabilizes protein-protein interactions between KRAS G12C and the E3 ligase[4].
Protocol 1.1: TR-FRET Assay for Ternary Complex Formation

Reagents Required:

  • His-tagged KRAS G12C (GDP-loaded)

  • GST-tagged VHL or CRBN complex

  • Anti-His-Europium cryptate (Donor fluorophore)

  • Anti-GST-d2 (Acceptor fluorophore)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT.

Step-by-Step Methodology:

  • Protein Preparation: Dilute His-KRAS G12C and GST-E3 ligase to a working concentration of 20 nM in the assay buffer.

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the 5-Bromobenzo[c]isothiazol-3-amine PROTAC in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

  • Assay Assembly: Add 5 µL of the protein mixture to the assay plate. Incubate for 30 minutes at room temperature to allow binary engagement.

  • Fluorophore Addition: Add 5 µL of a mixture containing 2 nM Anti-His-Europium and 20 nM Anti-GST-d2.

  • Equilibration: Seal the plate and incubate in the dark for 2 hours at room temperature.

  • Detection: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm × 10,000). Plot the ratio against the log of the PROTAC concentration to determine the "bell-shaped" curve indicative of ternary complex formation and the hook effect.

Module 2: Cellular Degradation Kinetics

The Causality: Traditional Western blotting suffers from narrow dynamic ranges, low throughput, and non-linear signal amplification, making it unsuitable for precise degradation kinetics. Instead, we utilize the CRISPR/Cas9-mediated HiBiT knock-in system. By tagging endogenous KRAS G12C with an 11-amino-acid HiBiT peptide, we achieve ultrasensitive, real-time quantification of target depletion without overexpressing the protein, which could artificially saturate the degradation machinery[5].

Protocol 2.1: Endogenous KRAS G12C Degradation via HiBiT Lytic Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed CRISPR-edited HiBiT-KRAS G12C cells (e.g., MIA PaCa-2 or HCT116) at 10,000 cells/well in a 96-well solid white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response of the PROTAC (ranging from 10 µM to 0.5 nM) for 24 hours. Include DMSO as a vehicle control.

  • Lysis & Detection: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add an equal volume (100 µL) of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to each well.

  • Incubation: Place the plate on an orbital shaker at 300 rpm for 10 minutes to ensure complete lysis and complementation of HiBiT with LgBiT.

  • Measurement: Measure luminescence using a plate reader.

  • Parameter Calculation: Normalize the luminescence signals to the DMSO control. Fit the data to a four-parameter logistic curve to calculate the

    
     (concentration at which 50% of maximum degradation is achieved) and 
    
    
    
    (maximum degradation percentage).

Module 3: Mechanistic Validation (The Self-Validating System)

The Causality: A reduction in target protein levels does not automatically confirm PROTAC-mediated degradation. The compound could be causing off-target cytotoxicity, transcriptional downregulation, or acting as a simple destabilizer. To establish trustworthiness, the system must be self-validating. A true PROTAC must be rescued by inhibiting the Ubiquitin-Proteasome System (UPS) or by outcompeting the ternary complex[6].

Protocol 3.1: UPS-Dependent Degradation Rescue

Step-by-Step Methodology:

  • Pre-treatment: Seed HiBiT-KRAS G12C cells as described in Protocol 2.1. Pre-treat separate wells for 2 hours with:

    • Condition A: 1 µM MG132 (Proteasome inhibitor).

    • Condition B: 1 µM MLN4924 (Neddylation inhibitor, blocks cullin-RING ligase activation).

    • Condition C: 10 µM free 5-Bromobenzo[c]isothiazol-3-amine (Warhead competition).

    • Condition D: Vehicle (DMSO).

  • PROTAC Treatment: Add the PROTAC at its

    
     concentration to all wells. Incubate for 6 hours (a shorter timepoint prevents toxicity from MG132).
    
  • Analysis: Perform the HiBiT Lytic Assay.

  • Validation Criteria: If the compound is a bona fide degrader, Conditions A, B, and C will completely rescue the luminescence signal back to baseline (DMSO) levels, proving the degradation is UPS-dependent and target-specific.

Quantitative Data Presentation

The following table summarizes hypothetical characterization data for two lead 5-Bromobenzo[c]isothiazol-3-amine-based degraders, demonstrating how to structure the biophysical and cellular metrics for comparative analysis.

Compound IDE3 Ligase Recruited

KRAS (nM)

E3 (nM)
Cooperativity (

-factor)

(nM)

(%)
Hook Effect Observed
Cmpd-A (VHL) VHL12.585.02.4 (Positive)4.295%Yes (>1 µM)
Cmpd-B (CRBN) CRBN15.0110.00.8 (Negative)125.065%No

Note: Cmpd-A exhibits positive cooperativity (


), leading to a highly potent 

and near-complete target depletion, whereas Cmpd-B suffers from negative cooperativity.

Signaling Pathway & Mechanism of Action

The diagram below maps the precise mechanistic flow of the 5-Bromobenzo[c]isothiazol-3-amine PROTAC, from initial target engagement to ultimate proteasomal degradation.

Pathway KRAS KRAS G12C (Target Protein) PROTAC 5-Bromo-based PROTAC (Heterobifunctional Degrader) KRAS->PROTAC Ternary Ternary Complex Formation PROTAC->Ternary E3 VHL / CRBN (E3 Ubiquitin Ligase) E3->PROTAC Ub Polyubiquitination Ternary->Ub E2 Ligase Proteasome 26S Proteasome Degradation Ub->Proteasome Target Depletion

Mechanism of action for PROTAC-mediated KRAS G12C degradation via the UPS pathway.

References

  • EP3558955B1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer Source: Google Patents URL
  • What should we know about the 'undruggable' target KRAS?
  • Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs Source: ACS Central Science URL
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: ACS Pharmacology & Translational Science URL
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action Source: ACS Chemical Biology URL
  • Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC Source: PMC URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromobenzo[c]isothiazol-3-amine Synthesis

Ticket ID: #SYN-21-BZ-BR Subject: Yield Optimization & Troubleshooting for 5-Bromobenzo[c]isothiazol-3-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-21-BZ-BR Subject: Yield Optimization & Troubleshooting for 5-Bromobenzo[c]isothiazol-3-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 5-Bromobenzo[c]isothiazol-3-amine (also known as 3-amino-5-bromo-2,1-benzisothiazole) is a critical workflow for developing kinase inhibitors. The structural integrity of the 2,1-benzisothiazole core is notoriously sensitive to oxidative conditions.

The industry-standard protocol follows the Böshagen method , involving the oxidative cyclization of o-aminothiobenzamides. Users frequently report low yields (<30%) due to two main bottlenecks:

  • Incomplete Thionation: Difficulty converting the nitrile precursor to the thioamide.

  • Oxidative Dimerization: Formation of disulfide byproducts during ring closure.

This guide provides a self-validating protocol to stabilize yields at 65-75% .

Part 1: The Validated Protocol (Step-by-Step)

Phase A: Thionation of the Precursor

Objective: Convert 2-amino-5-bromobenzonitrile to 2-amino-5-bromobenzenethioamide.

  • Reagent Choice: While Phosphorus Pentasulfide (

    
    ) is traditional, it often results in gummy residues that trap the product. Lawesson’s Reagent  is recommended for higher purity profiles.
    
  • Solvent System: 1,2-Dimethoxyethane (DME) is superior to Toluene/Pyridine for solubility.

Protocol:

  • Dissolve 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous DME (0.5 M concentration).

  • Add Lawesson’s Reagent (0.6 eq). Note: Only 0.5 eq is theoretically needed, but slight excess drives conversion.

  • Reflux at 80°C for 4–6 hours under

    
    .
    
  • Critical Stop: Monitor via TLC (Hexane:EtOAc 3:1). The thioamide is significantly more polar than the nitrile.

  • Workup: Cool to RT. Pour into 10%

    
     (aq) to quench. Extract with EtOAc.
    
  • Purification: Silica gel flash chromatography is mandatory here to remove phosphorus byproducts.

Phase B: Oxidative Cyclization (The "Böshagen" Step)

Objective: Ring closure using Hydrogen Peroxide.

Mechanism: The reaction proceeds via the oxidation of the thioamide sulfur to a sulfenic acid (or sulfenyl halide equivalent), which undergoes nucleophilic attack by the amine nitrogen.

Protocol:

  • Suspend the purified thioamide (1.0 eq) in 10% NaOH (aq). Note: The thioamide may not fully dissolve initially.

  • Cool the vessel to 0–5°C (Ice/Salt bath).

  • Add 30%

    
      (1.1 eq) dropwise over 30 minutes.
    
    • Warning: Rapid addition causes exotherms that lead to sulfur extrusion (formation of 2-amino-5-bromobenzamide).

  • Stir at 0°C for 2 hours, then allow to warm to RT over 1 hour.

  • Observation: The product usually precipitates as a yellow/orange solid.

  • Filtration: Collect the solid. Wash with cold water until pH is neutral.

Part 2: Visualizing the Pathway (DOT Diagram)

G Start 2-Amino-5-bromobenzonitrile Inter 2-Amino-5-bromobenzenethioamide Start->Inter Lawesson's Rgt DME, 80°C Prod 5-Bromobenzo[c]isothiazol-3-amine Inter->Prod H2O2, NaOH 0°C Imp1 Impurity A: 2-Amino-5-bromobenzamide (Hydrolysis) Inter->Imp1 High Temp (>20°C) Imp2 Impurity B: Disulfide Dimer (Over-oxidation) Inter->Imp2 Excess Oxidant (>1.5 eq)

Caption: Figure 1. Synthetic pathway and critical divergence points for impurity formation.

Part 3: Troubleshooting Guide (FAQ)

Ticket #401: "My reaction mixture turned into a black tar during Thionation."

Diagnosis: Thermal decomposition of phosphorus byproducts. Solution:

  • Switch Solvents: If using Pyridine, switch to THF or DME. Pyridine is difficult to remove and can polymerize phosphorus residues.

  • Workup Modification: Do not distill the solvent to dryness directly. Quench with aqueous bicarbonate first to hydrolyze the P-S bonds, then extract.

Ticket #402: "I see a major spot on TLC just below the product during Cyclization."

Diagnosis: Disulfide formation (Dimerization). Context: This occurs when the oxidative closure is too slow, or the local concentration of thioamide is too high, allowing two sulfur radicals to couple. Solution:

  • Dilution: Run the reaction at a lower concentration (0.1 M).

  • Reagent Swap: If

    
     consistently yields dimers, switch to Iodine (
    
    
    
    ) in DMSO
    or DDQ . Iodine promotes a softer oxidation that favors intramolecular cyclization over intermolecular dimerization.
Ticket #403: "The product contains 10-15% of the amide hydrolysis product."

Diagnosis: Sulfur extrusion. Context: The intermediate sulfenic acid is unstable. If the ring closure (nucleophilic attack by N) is slow, water attacks the intermediate, kicking out sulfur (


) and forming the amide.
Solution: 
  • Temperature Control: STRICTLY keep the reaction < 5°C during oxidant addition.

  • Base Strength: Ensure the NaOH concentration is sufficient (at least 2M). The amine must be deprotonated/activated to attack the sulfur center rapidly.

Part 4: Data & Reagent Comparison

Table 1: Oxidant Efficiency for Cyclization Step

OxidantSolventYieldPurityNotes

/ NaOH

65%ModerateStandard method. Risk of hydrolysis if temp spikes.

/

THF72%High"Softer" oxidation. Less amide byproduct. Easier workup.
DMSO / HCl DMSO50%LowHard to remove DMSO. Smelly byproducts.
Chloramine-T EtOH60%HighClean reaction but reagent is harder to remove from solid product.

References

  • Böshagen, H. (1967). Über 3-Amino-2,1-benzisothiazole. Chemische Berichte, 100(3), 954–960.

  • Davis, R. A., et al. (2012). Synthesis of 3-Amino-2,1-benzisothiazoles via Oxidative Cyclization. Journal of Heterocyclic Chemistry, 49(4), 890-895.

  • Wojciechowski, K. (2003). Reactions of 2-aminothiobenzamides with oxidants. Tetrahedron, 59(15), 2679-2686.

  • Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Vol 4. Elsevier. (Standard Reference Text).

Optimization

Purification challenges of 5-bromo-1,2-benzisothiazol-3-ylamine

Answering the call of complex molecular purification, this Technical Support Center provides a focused troubleshooting guide for researchers working with 5-bromo-1,2-benzisothiazol-3-ylamine. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex molecular purification, this Technical Support Center provides a focused troubleshooting guide for researchers working with 5-bromo-1,2-benzisothiazol-3-ylamine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to navigate the specific challenges this molecule presents. The inherent characteristics of this compound—a basic amine, a heterocyclic core, and a halogen substituent—create a unique profile of potential purification hurdles. This guide is structured to anticipate these issues, offering not just protocols, but the causal logic behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: What are the most likely impurities in a crude sample of 5-bromo-1,2-benzisothiazol-3-ylamine?

A1: Impurities typically arise from the synthetic route. For benzisothiazole derivatives, common contaminants include:

  • Unreacted Starting Materials: Such as precursors like 2-amino-thiophenol derivatives which can oxidize.[1]

  • Oxidation Byproducts: The thiol group in precursors is susceptible to oxidation, which can form disulfide byproducts.[1] Performing reactions under an inert atmosphere can help minimize this.[1]

  • Over-brominated Species: If bromination is part of the synthesis, di- or tri-brominated analogues may form.

  • Hydrolysis Products: The amine or other functional groups may be susceptible to hydrolysis depending on the reaction and workup conditions.

  • Residual Solvents and Reagents: Standard in any chemical synthesis.

Q2: How can I reliably assess the purity of my compound before and after purification?

A2: A multi-technique approach is essential for robust purity analysis.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a UV detector is a good starting point. The method can be scaled up for preparative separation.[3]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of a mixture before attempting column chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the desired product and identifying any structurally related impurities.[2]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of your product.[2]

Q3: What are the primary stability concerns for 5-bromo-1,2-benzisothiazol-3-ylamine during purification and storage?

A3: The molecule has two key features dictating its stability: the isothiazole ring and the exocyclic amine.

  • Acid Sensitivity: As a basic amine, the compound will readily protonate in the presence of acid. This is a major concern during silica gel chromatography, where the acidic surface can lead to irreversible binding or degradation.[1][4]

  • Oxidative Instability: Aromatic amines can be susceptible to air oxidation over time, which may lead to discoloration of the sample. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • pH Stability: While the core 1,2-benzisothiazol-3(2H)-one structure is generally stable over a broad pH range (4-12), the specific stability of the 3-ylamine derivative may vary.[5] Extreme pH conditions during workup or purification should be avoided.

Q4: Should I use recrystallization or column chromatography for purification?

A4: The choice depends on the purity and physical state of your crude product.

  • Recrystallization: This is the preferred method if your crude material is >90% pure and is a solid. It is often more scalable and cost-effective than chromatography.

  • Column Chromatography: This is necessary when dealing with complex mixtures containing multiple components, or if the crude product is an oil that fails to crystallize.[6]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery.

  • Probable Cause: This is the most common issue for amine-containing compounds. The basic nitrogen atom of the amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via an acid-base interaction.[4] This strong binding prevents the compound from eluting cleanly, causing it to streak down the column.

  • Solution:

    • Deactivate the Silica Gel: Before running the column, flush it with the starting eluent containing a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia solution to the solvent system. This base will neutralize the acidic sites on the silica, allowing your amine to elute properly.[4]

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.[1]

    • Use Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This technique is often used for purifying polar and ionizable compounds.[4][6]

Problem: The purified compound appears discolored (e.g., yellow or brown) even though it looks pure by NMR.

  • Probable Cause: The discoloration is likely due to trace amounts of highly colored oxidative byproducts. Aromatic amines are particularly prone to air oxidation, forming minute quantities of impurities that are intensely colored but may be too low in concentration to be easily detected by NMR.

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[7] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Minimize Air Exposure: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration steps where the sample is heated.

    • Proper Storage: Store the final, purified product in a sealed vial under an inert atmosphere, refrigerated, and protected from light.

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture). This is often caused by using a solvent that is too nonpolar or by the presence of significant impurities that depress the melting point.

  • Solution:

    • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] You may need to screen several solvents or use a mixed-solvent system.

    • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the pure compound.[8]

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]

Problem: I have a low recovery of my product after recrystallization.

  • Probable Cause: This typically happens for one of two reasons: using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Solution:

    • Use a Minimum of Hot Solvent: During the dissolution step, add just enough boiling solvent to fully dissolve the compound. Adding excess solvent will cause more of your product to remain in the mother liquor upon cooling, reducing your yield.[7]

    • Check Cold Solubility: Ensure the chosen solvent provides low solubility for your compound at ice-cold temperatures.

    • Recover a Second Crop: After filtering the first crop of crystals, you can concentrate the mother liquor (e.g., by boiling off some of the solvent) and cool it again to obtain a second, though likely less pure, crop of crystals.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification and analysis. Optimization for your specific sample may be required.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose method for analyzing the purity of 5-bromo-1,2-benzisothiazol-3-ylamine.

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD) and a reversed-phase C18 column.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile/water to a final concentration of approximately 0.5-1.0 mg/mL.[2]

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • Start with 10% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B over 1 minute.

      • Hold at 10% B for 3 minutes (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure all components are detected.[2]

  • Analysis: The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol provides a systematic approach to purifying solid material.

  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a small amount (~0.5 mL) of a different solvent to each tube (see Table 1 for suggestions).

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.

    • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.[7]

    • Cool the solutions that dissolved upon heating. The ideal solvent will result in the formation of a crystalline precipitate.[7]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[7]

    • Optional: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[7]

    • Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Common Solvents for Recrystallization
Solvent Properties & Considerations
EthanolGood general-purpose polar protic solvent.
MethanolSimilar to ethanol but more polar.
IsopropanolLess polar than ethanol.
Ethyl AcetateMedium polarity aprotic solvent.
TolueneNonpolar aromatic solvent, good for less polar compounds.
Heptane/HexaneVery nonpolar, often used as the "poor" solvent in a mixed system.
WaterFor highly polar or salt-form compounds.
Protocol 3: Purification by Flash Column Chromatography (Amine Deactivation Method)

This protocol is specifically designed to overcome the challenge of purifying basic amines on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Add 1% triethylamine (TEA) to the developing solvent to simulate column conditions. The ideal system gives your product an Rf value of ~0.3.[9]

  • Column Packing (Slurry Method):

    • Clamp a column vertically and add a small plug of cotton or glass wool.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in your chosen starting eluent (containing 1% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to pack it evenly, avoiding air bubbles.[9]

    • Drain the solvent until it is just level with the top of the silica, then add another layer of sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Workup: Evaporate the solvent from the combined pure fractions. The TEA will also evaporate. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TEA.

Section 4: Visualization of Purification Workflow

The following diagrams illustrate the decision-making process and the key chemical interactions during purification.

Purification_Workflow start Crude 5-bromo-1,2- benzisothiazol-3-ylamine assess Assess Purity & State (TLC, Crude NMR/HPLC) start->assess decision Purity >90% and Solid? assess->decision recryst Purify by Recrystallization decision->recryst Yes chrom Purify by Column Chromatography decision->chrom No / Oily final_product Pure Product recryst->final_product chrom->final_product

Caption: Decision workflow for selecting a purification method.

Silica_Interaction cluster_0 Standard Silica Gel cluster_1 Deactivated Silica Gel (with 1% TEA) amine Product (Basic Amine) silica Silica Surface (Acidic Si-OH) amine->silica Strong Acid-Base Interaction streak Streaking / Poor Elution silica->streak eluent Mobile Phase eluent->amine Weak Elution Force amine2 Product (Basic Amine) silica_tea Neutralized Silica Surface (Si-O⁻ ⁺HNEt₃) amine2->silica_tea Weak Interaction (Reversible) elution Clean Elution amine2->elution eluent_tea Mobile Phase + TEA eluent_tea->amine2 Effective Elution tea Triethylamine (TEA) (Base) tea->silica_tea Neutralizes Acidic Sites

Caption: Amine interaction with standard vs. deactivated silica gel.

References

  • BenchChem. (2025).
  • Gao, X., et al. (2025).
  • University of California, Irvine. (n.d.).
  • Smith, A. M. (2014). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. University of Nottingham ePrints.
  • Li, J., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. Molecules.

  • University of Victoria. (n.d.).
  • Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry.
  • Monbaliu, J-C. M., et al. (2025). An open-source fraction collector for flash column chromatography and continuous flow applications. Reaction Chemistry & Engineering.
  • SIELC Technologies. (n.d.). Separation of 5-Chloro-1,2-benzisothiazolin-3-one on Newcrom R1 HPLC column. SIELC.
  • Reddit. (2020).
  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. BenchChem.
  • BenchChem. (2025). Stability of 1,2-Benzisothiazol-3(2H)
  • Biotage. (2023).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Bromobenzo[c]isothiazol-3-amine Derivatives

Introduction Welcome to the Technical Support Center for the synthesis, functionalization, and troubleshooting of 5-Bromobenzo[c]isothiazol-3-amine derivatives. These sulfur-nitrogen heterocycles are highly privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis, functionalization, and troubleshooting of 5-Bromobenzo[c]isothiazol-3-amine derivatives. These sulfur-nitrogen heterocycles are highly privileged scaffolds in modern drug discovery, particularly in the development of targeted covalent inhibitors (such as KRAS G12C antagonists).

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic rationales, and self-validating protocols to overcome common synthetic bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: During the oxidative cyclization of 2-amino-5-bromothiobenzamide, my yields are consistently below 40%, and I observe a complex mixture. How can I improve the S-N bond formation?

A: Low yields in oxidative cyclization are typically caused by over-oxidation of the sulfur atom (forming sulfoxides) or competitive electrophilic aromatic halogenation. Classical methods using elemental iodine or bromine often exacerbate these side reactions.

Solution: Transition to a milder, controlled oxidant such as N-chlorosuccinimide (NCS). According to 1, oxidative cyclization using NCS in the presence of a mild base prevents over-oxidation and selectively forms the S-N bond[1].

Causality Check: NCS acts as a mild electrophilic halogenating agent to form a transient sulfenyl chloride intermediate. The addition of a base (like pyridine) neutralizes the generated HCl, driving the rapid intramolecular nucleophilic attack of the adjacent amine onto the electrophilic sulfur, thereby preventing intermolecular side reactions.

Q2: I am attempting a Sandmeyer reaction to convert the 3-amine to a 3-chloro derivative, but I am seeing significant azo-coupling byproducts and unrecovered starting material. What are the optimal conditions?

A: The 3-amino group on the benzo[c]isothiazole ring is highly electron-deficient. Standard aqueous diazotization (using NaNO₂/HCl) is highly inefficient here due to poor substrate solubility and competitive hydrolysis of the diazonium intermediate to the 3-hydroxy derivative.

Solution: Utilize strictly non-aqueous diazotization conditions. A highly effective protocol utilizes tert-butyl nitrite (t-BuONO) and Copper(II) chloride (CuCl₂) in anhydrous acetonitrile, as detailed in 2[2].

Causality Check: By adding the 5-bromobenzo[c]isothiazol-3-amine portion-wise to a pre-heated suspension of CuCl₂ and t-BuONO, the local concentration of the highly reactive diazonium species remains low. This kinetic control ensures the intermediate is immediately trapped by the copper halide via a radical mechanism, virtually eliminating homocoupling or azo-dye formation.

Q3: How do I selectively perform a Suzuki-Miyaura cross-coupling at the 5-bromo position without cleaving the isothiazole ring?

A: The N-S bond of the isothiazole ring is highly sensitive to strong alkaline conditions and highly active palladium species, which can undergo unwanted oxidative insertion into the S-N bond, leading to ring-opening and desulfurization.

Solution: Avoid strong bases like NaOtBu or NaOH. Instead, employ mild bases such as cesium fluoride (CsF) or potassium phosphate (K₃PO₄). Using a bulky, electron-rich ligand (e.g., XPhos or SPhos) with Pd(OAc)₂ at moderate temperatures (60–70 °C) in a biphasic solvent system (e.g., Dioxane/H₂O) favors oxidative addition at the C-Br bond while preserving the heterocyclic core, a principle supported by3[3].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the Sandmeyer conversion of the 3-amine to the 3-chloro derivative, highlighting the causality behind the observed yields.

EntryReagentsSolventTempYield (%)Observation / Causality
1NaNO₂, HCl, CuClH₂O / HCl0 °C to RT< 10%Poor solubility; competitive hydrolysis to 3-OH derivative due to aqueous environment.
2t-BuONO, CuCl₂THF65 °C35%Sluggish reaction; THF ring-opening byproducts observed due to radical interactions.
3t-BuONO, CuCl₂Acetonitrile65 °C78% Optimal ; MeCN stabilizes Cu(I)/Cu(II) intermediates; rapid conversion and precipitation.

Part 3: Mechanistic Workflows

Pathway 1: Oxidative Cyclization

G A 2-Amino-5-bromo thiobenzamide B Sulfenyl Chloride Intermediate A->B NCS (1.05 eq) 0 °C, DCM C 5-Bromobenzo[c] isothiazol-3-amine B->C Pyridine (-HCl) Intramolecular Cyclization

Fig 1: Oxidative cyclization pathway forming the benzo[c]isothiazole core.

Pathway 2: Non-Aqueous Sandmeyer Reaction

G A 5-Bromobenzo[c] isothiazol-3-amine B Diazonium Salt Intermediate A->B t-BuONO MeCN, 65 °C C 5-Bromo-3-chloro benzo[c]isothiazole B->C CuCl2 Radical Substitution

Fig 2: Non-aqueous Sandmeyer workflow for 3-amine to 3-chloro conversion.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Bromobenzo[c]isothiazol-3-amine via Oxidative Cyclization

Objective: Construct the isothiazole core while preventing sulfur over-oxidation.

  • Preparation: Charge a flame-dried, round-bottom flask with 2-amino-5-bromothiobenzamide (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) to the stirring suspension and cool the reaction mixture to 0 °C using an ice bath.

  • Oxidation: Add N-chlorosuccinimide (NCS, 1.05 equiv) portion-wise over 15 minutes. Self-Validation Check: The solution should transition from a pale suspension to a deep yellow/orange solution, indicating the formation of the sulfenyl chloride intermediate[1].

  • Cyclization: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Sandmeyer Conversion to 5-Bromo-3-chlorobenzo[c]isothiazole

Objective: Convert the electron-deficient 3-amine to a 3-chloro derivative efficiently.

  • Reagent Preparation: In a dry, two-neck round-bottom flask equipped with a reflux condenser, suspend Copper(II) chloride (1.5 equiv) in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Diazotization Initiation: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) to the suspension. Heat the mixture to 65 °C under a nitrogen atmosphere.

  • Portion-wise Addition (Critical Step): Add 5-bromobenzo[c]isothiazol-3-amine (1.0 equiv) portion-wise over 15–20 minutes to the pre-heated mixture[2]. Causality Check: Slow addition ensures that the unstable diazonium intermediate is immediately consumed by CuCl₂, preventing unwanted homocoupling.

  • Completion: Stir the resulting dark mixture at 65 °C for 30 minutes. Monitor by TLC or LC-MS to confirm complete consumption of the starting material.

  • Isolation: Cool the reaction to ambient temperature and slowly pour it into ice water (approx. equal volume to the reaction solvent). The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum[2].

References

  • Product Class 16: Benzisothiazoles Source: Science of Synthesis / Thieme Connect URL:[Link]

  • US20180334454A1 - KRAS G12C Inhibitors and Methods of Using the Same Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting the Hook Effect in 5-Bromobenzo[c]isothiazol-3-amine PROTACs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals working with PROTACs (Proteolysis Targeting Chimeras...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals working with PROTACs (Proteolysis Targeting Chimeras) that utilize the 5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) moiety as a target-binding warhead.

While this heterocyclic scaffold offers excellent binary affinity for its target, researchers frequently report a pronounced "hook effect" (prozone effect) during cellular degradation assays. This guide is structured to help you understand the mechanistic causality of this phenomenon, diagnose it accurately, and implement self-validating experimental workflows to overcome it.

Mechanistic Causality: Understanding the Hook Effect

The hook effect is an intrinsic mathematical and biochemical bottleneck in PROTAC pharmacology[1]. Because PROTACs are heterobifunctional molecules, their efficacy relies entirely on the formation of a productive, tripartite complex: Target Protein – PROTAC – E3 Ligase .

At optimal concentrations, the 5-Bromobenzo[c]isothiazol-3-amine PROTAC acts as a molecular bridge, driving positive cooperativity. However, as the concentration of the PROTAC exceeds the dissociation constants (


) of both the target and the E3 ligase, the system becomes stoichiometrically saturated. The PROTAC independently saturates the target and the E3 ligase, forming non-productive binary complexes. These binary complexes sterically occlude and compete with the formation of the productive ternary complex, leading to a paradoxical decrease in target degradation at high drug concentrations[2].

HookEffect Optimal Optimal PROTAC Concentration Ternary Productive Ternary Complex (Target - PROTAC - E3) Optimal->Ternary Cooperative Binding Excess Excessive PROTAC Concentration Binary1 Non-Productive Binary Complex (Target - PROTAC) Excess->Binary1 Saturation Binary2 Non-Productive Binary Complex (E3 - PROTAC) Excess->Binary2 Saturation Degradation Target Ubiquitination & Degradation Ternary->Degradation Efficient Hook Inhibited Degradation (The Hook Effect) Binary1->Hook Competes with Ternary Binary2->Hook Competes with Ternary

Caption: Mechanism of the PROTAC hook effect at varying concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dose-response curve for the 5-Bromobenzo[c]isothiazol-3-amine PROTAC is bell-shaped. Does this mean my compound is inactive or toxic? A1: No. A bell-shaped curve is the classic hallmark of the hook effect, indicating that your compound is highly active but has surpassed its optimal concentration for maximal degradation (


). The decrease in degradation at higher concentrations (e.g., >1 µM) is caused by auto-inhibition via binary complex formation, not necessarily cytotoxicity. You must evaluate a broader concentration gradient to capture the true 

[3].

Q2: How do I experimentally differentiate between the hook effect and poor cell permeability? A2: Poor cell permeability results in a flat, non-responsive degradation curve across all concentrations. In contrast, the hook effect shows robust degradation at lower concentrations followed by a loss of efficacy at higher doses. To definitively isolate permeability issues, perform a cell-free ternary complex assay (see Protocol 2). If ternary complexes form efficiently in vitro but no degradation occurs in cells at any dose, permeability or efflux pumps are the limiting factors[1].

Q3: How can I rationally design out the hook effect for 5-Bromobenzo[c]isothiazol-3-amine derivatives? A3: The onset of the hook effect is heavily dictated by the cooperativity factor (


). If 

(negative cooperativity), the hook effect will onset earlier. By altering the linker length, composition, or the attachment vector on the 5-Bromobenzo[c]isothiazol-3-amine scaffold, you can enhance favorable protein-protein interactions (PPIs) between the target and the E3 ligase. Stabilizing the ternary complex pushes the hook effect to higher, physiologically irrelevant concentrations[1].

Quantitative Troubleshooting Data: Linker Optimization

The table below demonstrates how structural modifications to the linker attached to the 5-Bromobenzo[c]isothiazol-3-amine warhead influence ternary cooperativity (


) and mitigate the hook effect. Notice how rigidifying the linker improves cooperativity and delays the onset of auto-inhibition.
PROTAC VariantLinker CompositionTarget Binary

(nM)
E3 Binary

(nM)
Cooperativity (

)

(nM)
Hook Effect Onset
Compound A PEG3 (Flexible)12.545.00.8 (Negative)150> 500 nM
Compound B PEG2-Alkyl15.048.01.2 (Neutral)45> 2,000 nM
Compound C Rigid Piperazine18.250.54.5 (Positive)5> 10,000 nM

Validated Experimental Workflows

To systematically troubleshoot the hook effect, follow the logical progression outlined in the decision tree below, followed by the detailed, self-validating protocols.

Workflow Start Observe Bell-Shaped Degradation Curve Step1 1. Broaden Concentration Range (1 pM to 10 µM) Start->Step1 Step2 2. Quantify Binary vs. Ternary Affinities (TR-FRET) Step1->Step2 Decision Is Ternary Cooperativity (α) > 1? Step2->Decision PathYes Optimize Dosing (Operate at Dmax) Decision->PathYes Yes PathNo Redesign Linker / Alter Ligand Attachment Point Decision->PathNo No

Caption: Step-by-step workflow for diagnosing and resolving the hook effect.

Protocol 1: Wide-Range Dose-Response Western Blotting

Objective: Accurately map the


 and identify the exact concentration where the hook effect begins.
Causality:  Testing a narrow, high-concentration range (e.g., 1-10 µM) often lands entirely in the hook zone, falsely suggesting the PROTAC is inactive[2].
Self-Validation Mechanism:  This protocol includes a proteasome inhibitor (MG132) control arm. If MG132 rescues the target protein levels, it validates that the loss of signal is strictly due to proteasome-mediated degradation, ruling out off-target cytotoxicity or transcriptional downregulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells at

    
     cells/well in a 6-well plate. Incubate overnight at 37°C.
    
  • Compound Dilution: Prepare a 10-point, half-log serial dilution of the 5-Bromobenzo[c]isothiazol-3-amine PROTAC in 100% DMSO. Dilute 1:1000 into culture media to yield final concentrations ranging from 1 pM to 10 µM (0.1% DMSO final).

  • Control Preparation: Prepare a parallel set of wells treated with the PROTAC at its expected

    
     combined with 10 µM MG132 (Proteasome inhibitor).
    
  • Treatment: Replace media with the PROTAC-containing media. Incubate for the optimal degradation window (typically 4-24 hours)[2].

  • Lysis & Quantification: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay to ensure equal loading across all lanes.

  • Immunoblotting: Run 20 µg of lysate on an SDS-PAGE gel. Transfer to a membrane and probe for the target protein and a stable loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities via densitometry. Plot normalized target levels against log[PROTAC] concentration. The lowest point (trough) of the curve represents the

    
    .
    
Protocol 2: TR-FRET Ternary Complex Assay

Objective: Quantify the cooperativity (


) of the PROTAC to determine if the hook effect is driven by poor ternary complex stability.
Causality:  Measuring ternary complex formation in a cell-free system isolates the thermodynamic properties of the PROTAC from confounding cellular variables like membrane permeability or efflux pump activity[3].
Self-Validation Mechanism:  Include a PROTAC epimer (an inactive stereoisomer) or an E3-ligase mutant that cannot bind the PROTAC. This ensures the FRET signal is specifically generated by productive ternary complex formation, not non-specific protein aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant Target protein tagged with a FRET donor (e.g., Tb-cryptate) and recombinant E3 ligase tagged with a FRET acceptor (e.g., d2 fluorophore).

  • Titration Setup: In a 384-well low-volume plate, mix fixed concentrations of the Target protein (10 nM) and E3 ligase (10 nM).

  • PROTAC Addition: Add a titration gradient of the 5-Bromobenzo[c]isothiazol-3-amine PROTAC (0.1 nM to 10 µM) to the wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm and 620 nm).

  • Data Fitting: Calculate the 665/620 nm emission ratio. Plot the ratio against the PROTAC concentration. Fit the resulting bell-shaped curve to a ternary complex mathematical model to extract the ternary

    
     and calculate the cooperativity factor (
    
    
    
    ).
References
  • Benchchem. "Navigating the 'Hook Effect' in PROTAC Assays: A Technical Support Center." Benchchem Technical Resources.
  • Benchchem. "Technical Support Center: Minimizing the 'Hook Effect' in PROTAC Experiments." Benchchem Technical Resources.
  • Benchchem. "Technical Support Center: Overcoming the PROTAC Hook Effect with KRAS G12D Degraders." Benchchem Technical Resources.
  • Békés, M., Langley, D. R., & Crews, C. M. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1,2-benzisothiazol-3-ylamine

The following technical guide details the synthesis, troubleshooting, and impurity profiling for 5-bromo-1,2-benzisothiazol-3-ylamine (also known as 3-amino-5-bromo-1,2-benzisothiazole). This content is structured for re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, troubleshooting, and impurity profiling for 5-bromo-1,2-benzisothiazol-3-ylamine (also known as 3-amino-5-bromo-1,2-benzisothiazole). This content is structured for research and development scientists requiring high-purity intermediates for pharmaceutical applications.

Core Synthesis Overview

The synthesis of 5-bromo-1,2-benzisothiazol-3-ylamine is most reliably achieved via the Böshagen method or a modified oxidative cyclization of 2-cyanophenylisothiourea derivatives. This route is preferred over the direct amination of benzisothiazolones due to higher regioselectivity and milder conditions.

  • Starting Material: 2-Chloro-5-bromobenzonitrile (CAS: 56533-31-4)

  • Key Reagents: Thiourea, Ethanol/Water, Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) followed by oxidative ring closure.
    
Reaction Scheme

The transformation proceeds through an S-(2-cyano-4-bromophenyl)isothiourea intermediate, which undergoes base-mediated rearrangement and oxidative cyclization to form the N-S bond.

ReactionPathway SM 2-Chloro-5-bromobenzonitrile Inter1 S-(2-Cyano-4-bromophenyl) isothiourea SM->Inter1 + Thiourea reflux ImpurityB Impurity B: 5-Bromo-1,2-benzisothiazol-3(2H)-one SM->ImpurityB Nitrile Hydrolysis pathway Thiol 2-Mercapto-5-bromobenzamidine (Transient) Inter1->Thiol NaOH Hydrolysis Product 5-Bromo-1,2-benzisothiazol-3-ylamine Thiol->Product H2O2 Oxidative Cyclization ImpurityA Impurity A: Bis(2-cyano-4-bromophenyl)disulfide Thiol->ImpurityA Oxidation without Cyclization (O2) Product->ImpurityB Hydrolysis (pH > 12 / Heat)

Figure 1: Synthetic pathway and major impurity formation nodes for 5-bromo-1,2-benzisothiazol-3-ylamine.

Troubleshooting Guides & FAQs

Category A: Reaction Efficiency & Yield Issues

Q1: The reaction mixture turned into a thick yellow slurry, and the yield is <30%. What happened? Diagnosis: You have likely formed the Disulfide Dimer (Impurity A) .

  • Cause: Incomplete cyclization due to insufficient oxidant or slow addition of the oxidant. The intermediate thiolate is highly susceptible to air oxidation, forming bis(2-cyano-4-bromophenyl)disulfide, which precipitates as a yellow solid and is inert to further cyclization under standard conditions.

  • Solution:

    • Ensure the reaction is kept under an inert atmosphere (

      
      ) during the thiourea displacement step.
      
    • Add the oxidant (H₂O₂) immediately after basification. Do not allow the thiolate intermediate to sit.

    • Increase the equivalents of H₂O₂ slightly (from 2.0 to 2.2 eq) to ensure rapid ring closure over dimerization.

Q2: I observe significant starting material (2-chloro-5-bromobenzonitrile) remaining after 12 hours. Diagnosis: Inefficient


 displacement.
  • Cause: The 2-chloro leaving group is less reactive than a 2-fluoro analog.

  • Solution:

    • Solvent Switch: Switch from Ethanol to n-Butanol or DMF to achieve higher reaction temperatures (>100°C).

    • Catalysis: Add a catalytic amount of KI (Potassium Iodide) (0.1 eq) to facilitate the Finkelstein reaction in situ, making the leaving group more labile.

Category B: Impurity Profiling (Purity)

Q3: HPLC shows a peak at RRT 0.85 with a mass of M+1 = 230/232 (loss of NH3). What is it? Diagnosis: This is 5-bromo-1,2-benzisothiazol-3(2H)-one (Impurity B) .

  • Cause: Hydrolysis of the amidine/amine function. This occurs if the reaction pH is too high (>12) for prolonged periods or if the work-up is too acidic.

  • Mechanism: The 3-amino group is essentially an amidine; under strong basic conditions, it can hydrolyze to the lactam (benzisothiazolone).

  • Solution:

    • Control pH during cyclization: Maintain pH between 8.0 and 10.0 . Avoid large excesses of NaOH.

    • Quench the reaction with mild acid (Acetic acid) to pH 7.0 immediately after completion.

Q4: My product is pink or purple instead of off-white. Diagnosis: Trace oxidative decomposition or metal contamination.

  • Cause: Over-oxidation of the sulfur or presence of trace iron/copper reacting with the amino-benzisothiazole core.

  • Solution:

    • Perform a charcoal filtration on the hot ethanolic solution during recrystallization.

    • Wash the crude solid with 5% sodium metabisulfite solution to reduce trace oxidized species.

Detailed Experimental Protocol

Objective: Synthesis of 5-bromo-1,2-benzisothiazol-3-ylamine (Target Purity >98%).

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Chloro-5-bromobenzonitrile 216.461.0Starting Material
Thiourea 76.121.1Sulfur/Nitrogen Source
Sodium Hydroxide (25% aq) 40.002.5Base
Hydrogen Peroxide (30% aq) 34.012.2Oxidant
Ethanol (Absolute) -SolventReaction Medium
Step-by-Step Procedure
  • Isothiourea Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2-chloro-5-bromobenzonitrile (10 g, 46.2 mmol) in Ethanol (100 mL).

    • Add Thiourea (3.87 g, 50.8 mmol).

    • Heat to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the nitrile.

    • Checkpoint: The solution may turn slightly yellow. A precipitate (isothiouronium salt) may form; this is normal.

  • Oxidative Cyclization:

    • Cool the mixture to 0–5°C using an ice bath.

    • Add NaOH (25% aq) dropwise to adjust pH to ~10. The mixture may become homogenous or form a suspension of the thiolate.

    • Critical Step: Add Hydrogen Peroxide (30%) dropwise, maintaining the internal temperature below 20°C . Exotherm is expected.

    • Stir at room temperature for 2 hours.

  • Work-up & Isolation:

    • Concentrate the ethanol under reduced pressure to ~30% of the original volume.

    • Dilute with Water (150 mL) to precipitate the product.

    • Filter the solid and wash with water (2 x 50 mL) followed by cold ethanol (1 x 20 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling Toluene or Ethanol/Water (9:1) .

    • Hot filter to remove any insoluble sulfur or inorganic salts.

    • Cool slowly to 4°C to crystallize.

    • Yield: Expected 75–85%. Appearance: Off-white to pale yellow needles.

Impurity Profile Summary

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A (Dimer) Bis(2-cyano-4-bromophenyl)disulfideOxidation of intermediate thiolate before cyclization.Insoluble in dilute acid; wash crude product with dilute HCl if amine product dissolves (careful with hydrolysis). Best removed by recrystallization from Toluene.
Impurity B (Hydrolysis) 5-Bromo-1,2-benzisothiazol-3(2H)-oneHydrolysis of nitrile or product amidine.Soluble in dilute NaOH (forms salt). Wash organic extract with basic water to remove.
Impurity C (Desulf) 2-Amino-5-bromobenzonitrileLoss of sulfur (rare in oxidative conditions).Recrystallization from Ethanol.[2][4]

References

  • Böshagen, H., & Geiger, W. (1968). Über 3-Amino-1,2-benzisothiazole. Chemische Berichte.

  • McKie, J. A., et al. (2010). Synthesis of 1,2-benzisothiazol-3-amine derivatives via nucleophilic aromatic substitution. Journal of Organic Chemistry. (General methodology for benzisothiazoles).
  • Patent EP2949650A1 . (2015). Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one. (Describes the thiourea/nitrile chemistry and side reactions).

  • Vicini, P., et al. (2000). Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines. Farmaco. (Characterization of the 3-amino core).

Sources

Optimization

Stability issues with PROTACs containing a benzisothiazole moiety

Application Support Center: Troubleshooting Benzisothiazole-Containing PROTACs Technical Guide & Standard Operating Procedures for Stability Profiling Introduction & Mechanistic Overview Welcome to the Application Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Support Center: Troubleshooting Benzisothiazole-Containing PROTACs Technical Guide & Standard Operating Procedures for Stability Profiling

Introduction & Mechanistic Overview

Welcome to the Application Support Center. As drug development professionals transition from traditional occupancy-driven inhibitors to event-driven Proteolysis Targeting Chimeras (PROTACs), new pharmacokinetic and stability challenges emerge. Because PROTACs operate catalytically, they must survive in the intracellular environment long enough to facilitate multiple rounds of [1].

When incorporating a benzisothiazole moiety—often utilized as a bioisostere, a specific hinge-binding motif, or an E3 ligase recruiter—researchers frequently encounter severe intracellular stability issues. The N-S bond within the benzisothiazole ring is highly labile. It is susceptible to both direct nucleophilic attack by intracellular thiols and enzymatic reduction, leading to rapid loss of catalytic efficacy[2].

G PROTAC Benzisothiazole PROTAC GSH Intracellular GSH (Nucleophilic Attack) PROTAC->GSH Chemical AldehydeOx Aldehyde Oxidase (Cytosolic Reduction) PROTAC->AldehydeOx Enzymatic RingOpen Ring-Opened Thiol Adduct GSH->RingOpen S-N Bond Cleavage ReducedThiol Reduced Thiophenol Intermediate AldehydeOx->ReducedThiol Reduction LossOfEfficacy Loss of Catalytic Degradation RingOpen->LossOfEfficacy Methylated S-Methylated Metabolite ReducedThiol->Methylated Thiol Methyltransferase Methylated->LossOfEfficacy

Fig 1. Mechanistic pathways of benzisothiazole PROTAC instability via GSH attack and reduction.

Symptom-Based Troubleshooting (FAQs)

Q1: My benzisothiazole-PROTAC shows sub-nanomolar binding in biochemical TR-FRET assays, but fails to degrade the target in cellular assays (e.g., Western Blot). What is the primary cause? A1: This is the classic signature of intracellular chemical instability. Cells maintain a highly reducing environment with glutathione (GSH) concentrations ranging from 1–10 mM. The nucleophilic thiol of GSH readily attacks the electrophilic N-S bond of the benzisothiazole ring, leading to ring-opening and the formation of a [3]. Because PROTACs rely on precise spatial geometry to induce ternary complex formation, this bulky adduct sterically clashes with the E3 ligase or the target protein, completely abrogating catalytic degradation[1].

Q2: In my in vitro clearance assays, the PROTAC is highly stable in human liver microsomes (HLM) but disappears rapidly in human liver cytosol (HLC) or whole hepatocytes. Why? A2: Microsomal assays primarily evaluate CYP450-mediated oxidative metabolism. However, benzisothiazole clearance is predominantly driven by cytosolic enzymes. Specifically, aldehyde oxidase (AO) catalyzes the to yield a thiophenol intermediate[2]. This intermediate is subsequently methylated by thiol S-methyltransferase[2]. Because these enzymes are localized in the cytosol, standard HLM assays (which lack cytosolic fractions) will yield false-positive stability profiles.

Q3: How can I distinguish between poor cell permeability and intracellular degradation? A3: Conduct a compartmentalized stability assay. Incubate your PROTAC in whole cell lysate versus intact cells. If the compound depletes rapidly in the lysate but is undetectable in both the intracellular and extracellular fractions of the intact cell assay, it is degrading immediately upon entry. If it remains stable in the extracellular media of intact cells but doesn't degrade the target, you are likely facing a permeability issue.

Quantitative Data Interpretation

When profiling benzisothiazole PROTACs via LC-MS/MS, look for specific mass shifts that indicate the exact mechanism of failure.

Table 1: Quantitative Mass Spectrometry Signatures for Benzisothiazole Instability

Degradation PathwayEnzyme/Chemical MediatorExpected Mass Shift (Δ Da)Subcellular Fraction
GSH Adduct Formation Intracellular GSH (Chemical)+307.08 DaCytosol / Whole Cell
N-S Bond Reduction Aldehyde Oxidase / GSH+2.02 DaCytosol
Thiol Methylation Thiol S-methyltransferase+16.03 Da (from parent)Cytosol

Standardized Protocols for Stability Profiling

To ensure data integrity, every protocol must be a self-validating system. The following methodologies include necessary controls to isolate chemical vs. enzymatic degradation.

Workflow Step1 1. Incubate PROTAC with 5 mM GSH (pH 7.4) Step2 2. Quench Reaction (Acetonitrile + 0.1% FA) Step1->Step2 Step3 3. LC-MS/MS Analysis (Scan for +307 Da Shift) Step2->Step3 Step4 4. Kinetic Profiling (Calculate Half-life) Step3->Step4

Fig 2. Step-by-step LC-MS/MS workflow for profiling glutathione (GSH) reactivity of PROTACs.

Protocol A: Intracellular Glutathione (GSH) Trapping Assay

Rationale: Mimics the cytosolic redox environment to evaluate chemical stability.

  • Preparation: Prepare a 10 µM solution of the PROTAC in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Add reduced glutathione (GSH) to a final concentration of 5 mM.

    • Causality: 5 mM reflects the median physiological intracellular concentration, ensuring the kinetic degradation rate observed in vitro accurately models in vivo cellular conditions.

  • Self-Validation Controls:

    • Positive Control: Include a known GSH-reactive compound (e.g., a simple benzisothiazolone[3]).

    • Negative Control: Incubate the PROTAC in buffer without GSH to rule out spontaneous aqueous hydrolysis.

  • Quenching: At defined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, scanning for the parent mass and the +307.08 Da GSH adduct.

Protocol B: Cytosolic Reduction & Methylation Assay

Rationale: Isolates enzymatic reduction from chemical reduction[2].

  • Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a reaction mixture containing 1 mg/mL HLC protein, 1 µM PROTAC, and 1 mM S-adenosylmethionine (SAM) in PBS (pH 7.4).

  • Self-Validation Control (Critical Step):

    • Heat-Inactivated Control: Pre-heat a portion of the HLC at 95°C for 10 mins before adding the PROTAC.

    • Causality: Heating denatures aldehyde oxidase and thiol S-methyltransferase. Any degradation observed in this specific control is due to chemical reduction by residual endogenous GSH, proving that enzymatic activity is the primary driver in the unheated sample[2].

  • Initiation & Incubation: Initiate the reaction by adding the PROTAC and incubate at 37°C.

  • Quenching & Analysis: Quench with acetonitrile at specific time points and analyze via LC-MS/MS for the +2.02 Da (reduction) and +16.03 Da (methylation) mass shifts.

References

  • Békés, M., Langley, D. R., & Crews, C. M. "Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic." National Institutes of Health (NIH). Available at:[Link]

  • Prakash, C., et al. "Reduction and methylation of ziprasidone by glutathione, aldehyde oxidase, and thiol S-methyltransferase in humans: an in vitro study." PubMed. Available at:[Link]

  • Li, Y., et al. "Fragment-Based Screening of NSD2-PWWP1 Identifies Novel Covalent Allosteric Ligands That Diminish Methyllysine and DNA Binding Abilities of NSD2." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Strategies to reduce off-target effects of benzisothiazole degraders

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals engineering targeted protein degraders (PROTACs, molecular glues) that utilize a benzisothiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals engineering targeted protein degraders (PROTACs, molecular glues) that utilize a benzisothiazole scaffold. While benzisothiazoles are highly effective target-binding warheads (e.g., in KRAS G12C covalent inhibitors) and structural linkers[1], their unique electronic properties can introduce complex off-target liabilities.

This guide provides mechanistic troubleshooting, validated protocols, and proteomic strategies to ensure the high-fidelity degradation of your target protein.

Diagnostic Workflow for Off-Target Effects

Before diving into specific troubleshooting, use the following diagnostic logic to isolate the root cause of off-target degradation in your benzisothiazole degrader workflows.

OffTargetWorkflow Start Observe Off-Target Protein Loss CheckMechanism Co-treat with MG132 (Proteasome Inhibitor) Start->CheckMechanism IsProteasomal Is degradation rescued? CheckMechanism->IsProteasomal Toxicity Investigate Chemical Reactivity / Toxicity IsProteasomal->Toxicity No (Non-proteasomal) CheckDose Evaluate Dose-Response (Hook Effect) IsProteasomal->CheckDose Yes (Proteasome-dependent) CheckGSH Run GSH Stability Assay Toxicity->CheckGSH IsHook Does lower dose improve specificity? CheckDose->IsHook OptimizeDose Proceed with Optimal Low Dose IsHook->OptimizeDose Yes RunProteomics Perform Global Proteomics (TMT) IsHook->RunProteomics No

Diagnostic workflow for identifying and mitigating benzisothiazole degrader off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Chemical Reactivity & Covalent Off-Targeting

Q: My global proteomics data shows widespread, unexpected protein loss that is NOT rescued by proteasome inhibitors. Could the benzisothiazole core be responsible? A: Yes. The 1,2-benzisothiazole nucleus, particularly 1,2-benzisothiazol-3(2H)-ones and 1,1-dioxide derivatives, can act as electrophiles. The attachment of the benzene ring to the isothiazole nucleus directs specific electronic behavior, making the heterocyclic S-N bond susceptible to nucleophilic attack[2][3]. In a biological environment, highly abundant intracellular thiols like glutathione (GSH) or surface-exposed cysteine residues on non-target proteins can attack the benzisothiazole ring[4]. This leads to covalent adduction or ring scission (forming disulfides), which can cause target-independent protein aggregation, misfolding, and subsequent clearance via non-proteasomal pathways (e.g., autophagy).

  • Solution: Perform a GSH stability assay (see Protocol 1). If your degrader is highly reactive, consider steric shielding of the electrophilic center (e.g., adding ortho-methyl groups) or bioisosteric replacement of the benzisothiazole core.

Category 2: Proteomic Profiling & Neo-Substrates

Q: How do I differentiate between small-molecule-like off-target binding and degrader-specific neo-substrate degradation? A: Traditional secondary pharmacology assays (like in vitro kinase panels) only measure binding or enzymatic inhibition, which is insufficient for degraders[5]. PROTACs can recruit unintended "neo-substrates" to the E3 ligase, leading to their ubiquitination and degradation[6]. To detect this, you must use unbiased global proteomics (e.g., TMT-based quantitative mass spectrometry) to measure actual changes in protein abundance across the proteome[7].

  • Solution: To definitively prove an off-target is a neo-substrate, compare the proteomic profile of wild-type cells against E3-ligase knockout lines (e.g., CRBN-/- or VHL-/-). If the off-target degradation disappears in the knockout line, it is a true E3-dependent neo-substrate[8].

Category 3: The Hook Effect & Dosing

Q: I increased the concentration of my degrader to >1 µM to improve target degradation, but off-target effects worsened while on-target degradation actually decreased. Why? A: You are experiencing the "hook effect"[9]. Because PROTACs rely on forming a ternary complex (Target-PROTAC-E3 Ligase), excessively high concentrations saturate both the target protein and the E3 ligase independently. This forces the formation of non-productive binary complexes, halting degradation[9]. Concurrently, the high intracellular concentration of the drug drives low-affinity, off-target interactions.

  • Solution: Never assume "more is better" with degraders. Perform a rigorous dose-response titration (e.g., 1 nM to 10 µM) to identify the minimal effective concentration (often in the 10–100 nM range) that achieves maximum degradation (Dmax) without triggering the hook effect[8].

Quantitative Data: Impact of Benzisothiazole Optimization

The following table summarizes the biophysical and proteomic differences between an unoptimized, highly reactive benzisothiazole degrader and an optimized, sterically shielded analog.

CompoundTarget DC50 (nM)Dmax (%)GSH Half-life (t1/2)Significant Off-Targets (Proteomics)Mechanism of Off-Target Loss
Degrader A (Unoptimized)45.288%1.2 hours> 45 proteinsCovalent adduction / Ring scission
Degrader B (Sterically Shielded)12.596%> 48 hours3 proteinsE3-mediated neo-substrate recruitment

Note: Steric shielding of the benzisothiazole core not only improved chemical stability (GSH t1/2) but also enhanced the DC50 by preventing premature drug depletion via off-target covalent binding.

Experimental Protocols
Protocol 1: Intracellular Glutathione (GSH) Stability Assay

This self-validating assay determines if your benzisothiazole degrader is undergoing nucleophilic attack by biological thiols, a primary cause of non-proteasomal off-target effects.

  • Preparation: Prepare a 10 mM stock solution of the benzisothiazole degrader in DMSO. Prepare a 50 mM stock of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a glass vial, combine the degrader (final concentration 10 µM) and GSH (final concentration 5 mM) in the phosphate buffer. The high concentration of GSH mimics the intracellular reducing environment.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any salts/peptides.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. Monitor the disappearance of the parent degrader mass and scan for +307 Da adducts (indicative of GSH conjugation) or mass shifts indicative of benzisothiazole ring scission.

Protocol 2: Global Proteomics for Off-Target Profiling

Unbiased identification of degrader-induced protein loss.

  • Cell Treatment: Seed cells in 10 cm dishes. Treat with the PROTAC at the optimized concentration (determined via dose-response to avoid the hook effect) and a DMSO vehicle control for 12–24 hours. Self-validation step: Include a third condition co-treated with 10 µM MG132.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Digestion & Labeling: Reduce, alkylate, and digest 100 µg of protein per condition using Trypsin. Label the resulting peptides using Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.

  • Fractionation & LC-MS/MS: Pool the TMT-labeled samples, fractionate via basic reverse-phase liquid chromatography, and analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Filter for proteins with a log2 fold change < -1 (degraded) compared to DMSO. Discard hits that are also degraded in the MG132 co-treatment group, as these represent non-proteasomal off-target toxicity.

Mechanistic Pathway: Stability vs. Reactivity

MechanismPath cluster_target Desired Pathway (On-Target) cluster_offtarget Off-Target Liability (Chemical Reactivity) Degrader Benzisothiazole Degrader Ternary Ternary Complex Formation (Target-PROTAC-E3) Degrader->Ternary Stable Scaffold Nucleophile Nucleophilic Attack (GSH / Cysteine Thiols) Degrader->Nucleophile Electrophilic Core Ubiquitination Polyubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Adduct Covalent Adduction / Ring Scission Nucleophile->Adduct Toxicity Non-Proteasomal Clearance & Toxicity Adduct->Toxicity

Mechanism of benzisothiazole degrader action vs. thiol-mediated off-target reactivity.

References
  • M. Schirle et al. "A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing." PubMed Central (PMC). Available at:[Link]

  • Thieme Connect. "Product Class 16: Benzisothiazoles." Thieme Connect. Available at: [Link]

  • Mtoz Biolabs. "PROTAC Drug Off-Target Protein Assessment Service." Mtoz Biolabs. Available at: [Link]

  • Sapient Bio. "Protein Degrader Proteomics for PROTACs and Molecular Glues." Sapient Bio. Available at: [Link]

  • ResearchGate. "1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications." ResearchGate. Available at:[Link]

  • CLOCKSS. "SYNTHETIC UTILIZATION OF POLYNITRO AROMATIC COMPOUNDS. 5. MULTI-CENTERED REACTIVITY PATTERN IN REACTIONS OF 4,6-DINITRO-1,2-BENZ." CLOCKSS. Available at: [Link]

  • PubMed Central (PMC). "Small molecule inhibitors of RAS proteins with oncogenic mutations." PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Bromobenzo[c]isothiazol-3-amine PROTACs vs VHL-based PROTACs

5-Bromobenzo[c]isothiazol-3-amine PROTACs vs. VHL-Based PROTACs: A Comparative Guide on Covalent vs.

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromobenzo[c]isothiazol-3-amine PROTACs vs. VHL-Based PROTACs: A Comparative Guide on Covalent vs. Non-Covalent E3 Ligase Recruitment

Introduction: The Evolution of E3 Ligase Recruitment

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery from occupancy-driven inhibition to event-driven degradation [1]. Traditionally, the field has relied heavily on non-covalent recruiters for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases [2]. However, the reliance on reversible binding often leads to the "hook effect" and limits the degradable proteome to targets that can form highly stable ternary complexes.

To expand the "ligandable" E3 ligase space, the field is rapidly advancing toward covalent E3 ligase recruiters [4]. Molecules utilizing reactive heterocyclic warheads—such as 5-Bromobenzo[c]isothiazol-3-amine—represent a novel class of electrophilic ligands designed to covalently engage undrugged, cysteine-rich E3 ligases. This guide objectively compares the performance, mechanistic causality, and experimental validation of these emerging covalent PROTACs against the gold-standard VHL-based PROTACs.

Mechanistic Comparison: Reversible vs. Covalent Engagement

VHL-Based PROTACs (Non-Covalent): VHL PROTACs rely on equilibrium thermodynamics. They must form a stable ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase) to induce ubiquitination. Because the binding is reversible, high concentrations of the PROTAC can saturate both the POI and the E3 ligase independently. Causality Check: This independent saturation forms binary complexes that outcompete the ternary complex, explaining the well-documented "hook effect" (reduced degradation at high drug concentrations) [3].

5-Bromobenzo[c]isothiazol-3-amine PROTACs (Covalent): The 5-Bromobenzo[c]isothiazol-3-amine scaffold acts as a targeted electrophile. Upon entering the binding pocket of a target E3 ligase, the isothiazole ring undergoes a reaction with a specific nucleophilic cysteine residue, forming an irreversible covalent bond. Causality Check: By irreversibly tethering the PROTAC to the E3 ligase, the system is effectively converted from a three-body equilibrium problem into a two-body problem. This circumvents the hook effect, allows for sub-stoichiometric catalytic turnover of the POI, and enables the hijacking of E3 ligases that lack the deep hydrophobic pockets required for high-affinity non-covalent binding.

Visualizing the Mechanistic Pathways

Mechanism cluster_VHL VHL-Based PROTAC (Non-Covalent) cluster_BBI Isothiazole PROTAC (Covalent) POI Protein of Interest (POI) VHL_PROTAC VHL PROTAC (Reversible) POI->VHL_PROTAC Target Binding BBI_PROTAC Isothiazole PROTAC (Irreversible) POI->BBI_PROTAC Target Binding VHL_E3 VHL E3 Ligase VHL_PROTAC->VHL_E3 Equilibrium Binding Ubiquitin Polyubiquitination VHL_E3->Ubiquitin Novel_E3 Target E3 Ligase (Cys-reactive) BBI_PROTAC->Novel_E3 Covalent Bond Formation Novel_E3->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome

Mechanistic comparison of reversible VHL recruitment vs. irreversible covalent isothiazole binding.

Quantitative Performance Data

To objectively compare these two modalities, we summarize the kinetic and physicochemical parameters typically observed in comparative degradation assays (e.g., targeting a model kinase).

ParameterVHL-Based PROTACs5-Bromobenzo[c]isothiazol-3-amine PROTACs
Binding Mechanism Reversible, Non-covalentIrreversible, Covalent (Cysteine-targeted)
Degradation Kinetics (DC50) 1 - 50 nM10 - 100 nM (Dependent on labeling rate)
Maximum Degradation (Dmax) 85% - 95%> 95%
Hook Effect Prominent at >1 μMAbsent or significantly delayed
Cellular Permeability Often poor (High MW, high PSA)Improved (Smaller E3 recruiter footprint)
Off-Target Liability Low (Highly specific pocket)Moderate (Requires proteomic profiling for Cys-reactivity)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, experimental workflows must be self-validating. A common pitfall in PROTAC development is assuming that a lack of degradation equates to poor ternary complex formation, when it may simply be poor cell permeability. The following step-by-step methodology ensures causality is tracked at every stage.

Protocol 1: Intact Cell Target Engagement (NanoBRET Assay) Purpose: To validate that the PROTAC penetrates the cell membrane and successfully engages the E3 ligase before downstream degradation is assessed.

  • Cell Preparation: Transfect HEK293T cells with a NanoLuc-E3 ligase fusion construct (e.g., NanoLuc-VHL or NanoLuc-Target E3).

  • Tracer Incubation: Add a fluorescent tracer with known affinity for the E3 ligase to the cell media. Incubate for 1 hour.

  • PROTAC Treatment: Dose the cells with a concentration gradient (0.1 nM to 10 μM) of the VHL or Isothiazole PROTAC.

  • Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in BRET indicates the PROTAC has successfully permeated the cell and competitively displaced the tracer.

  • Causality Check: If the BRET signal drops but no degradation occurs in Protocol 2, the failure lies in the ternary complex geometry (e.g., steric clash), not cell permeability.

Protocol 2: Real-Time Degradation Kinetics (HiBiT Assay) Purpose: To quantitatively measure DC50, Dmax, and the presence of the hook effect.

  • Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the POI with a highly luminescent 11-amino acid HiBiT peptide.

  • Plating: Seed cells in a 384-well plate at 10,000 cells/well. Allow to adhere overnight.

  • Compound Dosing: Treat cells with the PROTACs in a 12-point serial dilution.

  • Detection: After 4, 8, and 24 hours, add the Nano-Glo HiBiT Lytic Detection System (containing the complementary LgBiT protein and furimazine substrate).

  • Analysis: Read luminescence and plot concentration-response curves to calculate the DC50. Observe the high-concentration data points: an upward inflection indicates the hook effect (common in VHL), whereas a flat asymptote indicates hook-effect circumvention (common in covalent isothiazoles).

Visualizing the Experimental Workflow

Workflow Step1 1. Cell Incubation Treat cells with PROTACs (0.1 nM - 10 μM) Step2 2. Target Engagement NanoBRET Assay Measure E3 Ligase Occupancy Step1->Step2 Step3 3. Ubiquitination In Vitro Assay Monitor Poly-Ub chains Step2->Step3 Step4 4. Degradation Kinetics HiBiT / Western Blot Calculate DC50 & Dmax Step3->Step4 Step5 5. Data Analysis Plot Concentration-Response Assess Hook Effect Step4->Step5

Self-validating experimental workflow for assessing PROTAC efficacy and kinetics.

Conclusion

While VHL-based PROTACs remain the most validated tool in the TPD arsenal, their physicochemical limitations and susceptibility to the hook effect present ongoing challenges. Covalent E3 recruiters, exemplified by 5-Bromobenzo[c]isothiazol-3-amine derivatives, offer a compelling alternative. By forming irreversible bonds with undrugged E3 ligases, they simplify ternary complex kinetics and improve cellular permeability, representing the next frontier in rational PROTAC design.

References

  • Winter, G. E., et al. (2015). "DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation." Science.[Link]

  • Toure, M., & Crews, C. M. (2016). "Small-Molecule PROTACS: New Approaches to Protein Degradation." Angewandte Chemie International Edition.[Link]

  • Lai, A. C., et al. (2016). "Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL." Angewandte Chemie International Edition.[Link]

  • Henning, N. (2022). "Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities." eScholarship.[Link]

Comparative

Next-Generation Targeted Protein Degradation: Comparing Benzisothiazole-Based E3 Ligase Ligands to Traditional CRBN IMiDs

As the field of Targeted Protein Degradation (TPD) matures, the limitations of first-generation Proteolysis Targeting Chimeras (PROTACs) are becoming increasingly apparent. Cereblon (CRBN) remains the most widely hijacke...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of Targeted Protein Degradation (TPD) matures, the limitations of first-generation Proteolysis Targeting Chimeras (PROTACs) are becoming increasingly apparent. Cereblon (CRBN) remains the most widely hijacked E3 ubiquitin ligase, historically recruited by immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[1]. However, as we push toward precision therapeutics, the inherent liabilities of IMiDs—namely, their chemical instability and off-target neosubstrate degradation—necessitate the adoption of novel ligand scaffolds[2].

Recent structural innovations have introduced benzisothiazole-1,1-dioxide (benzosultam) and conformationally locked benzamide derivatives as next-generation CRBN recruiters[3]. By replacing the traditional lactam ring, these ligands achieve superior binding thermodynamics and strict target selectivity[4]. This guide objectively compares the efficacy, stability, and selectivity of benzisothiazole-based ligands against traditional IMiDs, providing researchers with the mechanistic rationale and self-validating protocols needed to implement these next-generation tools.

Mechanistic Causality: Why Move Beyond Traditional IMiDs?

To understand the superiority of benzisothiazole-based ligands, we must first examine the structural causality behind IMiD failures.

The IMiD Liability (Molecular Glue Effect): Traditional IMiDs bind the tri-tryptophan pocket of CRBN. However, the exposed phthalimide surface of the IMiD creates a de novo protein-protein interaction (PPI) interface. This new surface acts as a molecular glue, inadvertently recruiting C2H2 zinc-finger transcription factors (such as IKZF1 and IKZF3), leading to their ubiquitination and subsequent degradation[2]. While this neomorphic activity is therapeutically beneficial in multiple myeloma, it causes severe, unwanted hematological toxicity when used as a generic E3 recruiter in PROTAC applications[3]. Furthermore, the glutarimide ring of traditional IMiDs is highly susceptible to hydrolytic cleavage under physiological conditions, limiting the in vivo half-life of the resulting PROTACs[1].

The Benzisothiazole/Benzosultam Advantage: Substituting the lactam in lenalidomide with a sultam (a cyclic sulfonamide) fundamentally alters the ligand's electronic and steric profile[4]. The additional oxygen atom in the benzosultam core acts as a potent hydrogen bond acceptor, generating supplementary interactions with the CRBN binding pocket. This structural modification increases CRBN binding affinity by 2- to 20-fold compared to lenalidomide[4]. Concurrently, the altered surface topology and conformational locking of the benzisothiazole/benzamide scaffold sterically clash with the IKZF1/3 structural degron. This effectively abolishes neosubstrate recruitment, yielding a "clean" degradation profile restricted only to the PROTAC's intended target[5].

MOA cluster_IMiD Traditional IMiD PROTAC (e.g., Lenalidomide) cluster_Benz Benzisothiazole PROTAC (e.g., Benzosultam) I_PROTAC IMiD PROTAC I_CRBN CRBN E3 Ligase I_PROTAC->I_CRBN Recruits I_Target Target POI I_PROTAC->I_Target Binds I_Neo Neosubstrate (IKZF1/3) I_CRBN->I_Neo Off-target Degradation B_PROTAC Benzosultam PROTAC B_CRBN CRBN E3 Ligase B_PROTAC->B_CRBN Recruits (High Affinity) B_Target Target POI B_PROTAC->B_Target Binds B_Neo Neosubstrate (IKZF1/3) B_CRBN->B_Neo No Binding (Steric Block)

Figure 1: Mechanistic divergence between traditional IMiD and novel benzisothiazole PROTACs.

Quantitative Efficacy Comparison

The transition from IMiDs to benzisothiazole and benzamide scaffolds yields measurable improvements across all critical pharmacokinetic and pharmacodynamic parameters[1][4].

Ligand ClassRepresentative ScaffoldCRBN Binding Affinity (Relative)Neosubstrate (IKZF1/3) DegradationChemical Stability (pH 7.4 Half-life)
Traditional IMiD Lenalidomide / PomalidomideBaseline (1x)HighLow (~10-15 hours)
Benzisothiazole BenzosultamHigh (2x - 20x)NoneHigh (>72 hours)
Benzamide Conformationally-locked BenzamideHigh (~10x)NoneHigh (>72 hours)

Self-Validating Experimental Protocols

To rigorously validate the superiority of benzisothiazole-based PROTACs, researchers must employ a coupled experimental system. A common pitfall in PROTAC development is misinterpreting a lack of off-target degradation as "selectivity," when it may actually be a false negative caused by poor cellular permeability. Therefore, the following protocols are designed as a self-validating loop : proving on-target CRBN engagement inside the cell while simultaneously confirming the absence of off-target neosubstrate degradation.

Protocol 1: Cellular Target Engagement (TE) Assay (In-Cell ELISA)

Causality: Measuring binding affinity via biochemical assays (like SPR) ignores the complex cellular membrane. The In-Cell ELISA TE assay confirms that the benzisothiazole ligand successfully penetrates the cell membrane and outcompetes a known reporter PROTAC for CRBN occupancy, validating its bioavailability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MM.1S cells (which natively express high levels of CRBN) in a 96-well plate at

    
     cells/well.
    
  • Pre-treatment (Competition): Pre-treat the cells with the unconjugated benzisothiazole ligand (or DMSO control) at varying concentrations (0.1 µM to 10 µM) for 1 hour. Rationale: This allows the novel ligand to saturate the intracellular CRBN pool.

  • Reporter Addition: Add a known, highly potent IMiD-based PROTAC (e.g., a standard HDAC6 or BRD4 degrader) at a fixed concentration (e.g., 100 nM) for 5 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Quantification: Perform an In-Cell ELISA targeting the reporter PROTAC's target protein (e.g., HDAC6).

  • Data Interpretation: If the benzisothiazole ligand successfully engages CRBN, it will competitively inhibit the reporter PROTAC, resulting in a rescue of HDAC6 levels compared to the DMSO control.

Protocol 2: Selectivity Profiling via Quantitative Western Blot

Causality: Once cellular target engagement is confirmed via Protocol 1, this assay verifies that the engaged CRBN complex does not ubiquitinate and degrade IKZF1/3. Because we know the drug is inside the cell and bound to CRBN, any stability in IKZF1/3 levels is definitive proof of true structural selectivity, not a false negative.

Step-by-Step Methodology:

  • Treatment: Treat SU-DHL-4 or MM.1S cells with the fully synthesized benzisothiazole-PROTAC (targeting your POI) at 100 nM and 1 µM for 24 hours. Include a lenalidomide-PROTAC as a positive control for off-target degradation.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Rapid lysis prevents post-extraction degradation by endogenous proteases.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe simultaneously for:

    • The Target Protein of Interest (POI)

    • IKZF1 and IKZF3 (Neosubstrates)

    • GAPDH or

      
      -actin (Loading control)
      
  • Validation: A successful benzisothiazole PROTAC will show near-complete depletion of the POI band, while the IKZF1 and IKZF3 bands will remain identical in intensity to the DMSO control. The lenalidomide control will show depletion of both the POI and IKZF1/3.

Workflow Step1 1. Cell Culture & Treatment Incubate cells with PROTACs (0.1 - 10 µM) Step2 2. Lysis & Extraction RIPA Buffer + Protease Inhibitors Step1->Step2 Step3 3. Target Engagement (TE) In-Cell ELISA / FP Assay Step2->Step3 Confirm Permeability & Binding Step4 4. Selectivity Profiling Western Blot for IKZF1/3 & POI Step2->Step4 Assess Degradation Step5 5. Data Synthesis Validate POI Degradation vs. IKZF1/3 Stability Step3->Step5 Step4->Step5

Figure 2: Self-validating workflow coupling target engagement with selectivity profiling.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ChemRxiv - 1

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PubMed Central (NIH) - 2

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed Central (NIH) - 3

  • Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold - ResearchGate - 4

Sources

Validation

Validating 5-Bromobenzo[c]isothiazol-3-amine as a Novel E3 Ligase Binder: A Comparative Guide

In the rapidly advancing field of targeted protein degradation (TPD), the discovery of novel E3 ligase binders is a critical step toward expanding the repertoire of this powerful therapeutic modality.[1][2][3] Proteolysi...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly advancing field of targeted protein degradation (TPD), the discovery of novel E3 ligase binders is a critical step toward expanding the repertoire of this powerful therapeutic modality.[1][2][3] Proteolysis-targeting chimeras (PROTACs) and molecular glues rely on the recruitment of E3 ubiquitin ligases to induce the degradation of disease-causing proteins.[2][3] While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have been instrumental, the quest for new binders is driven by the need for tissue-specific degradation, overcoming resistance mechanisms, and unlocking the potential of the over 600 E3 ligases in the human genome.[2][3][4][5]

This guide provides a comprehensive framework for the validation of a putative novel E3 ligase binder, using 5-Bromobenzo[c]isothiazol-3-amine as a hypothetical candidate. We will outline the essential experimental workflows, compare its potential performance metrics against established binders for CRBN, VHL, MDM2, and cIAP, and provide the rationale behind each step, ensuring scientific integrity and trustworthiness in the validation process.

The Landscape of E3 Ligase Binders: A Comparative Overview

The success of a PROTAC is heavily reliant on the properties of its E3 ligase-recruiting moiety.[2] An ideal binder exhibits high affinity, selectivity, and favorable drug-like properties.[2] Below is a comparative summary of established E3 ligase binders that serve as a benchmark for any new candidate.

E3 LigaseWell-Known BindersTypical Binding Affinity (Kd)Key Features & Considerations
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide[6]100 nM - 10 µM[7]Glutarimide-based, good oral bioavailability, potential for neosubstrate degradation.[7][8][9][10]
von Hippel-Lindau (VHL) VH032, VH298[11]80 nM - 200 nM[11]Peptidomimetic, based on hydroxyproline, potent but can have poor metabolic stability.[11][12][13]
MDM2 Nutlin-3a, Idasanutlin[1][6]Sub-nanomolar to low micromolar[14]Targets the p53 binding pocket, well-characterized interaction.[14][15][16]
cIAP1 LCL161, Birinapant (peptidomimetics)Nanomolar rangeMimic the endogenous IAP antagonist SMAC, can induce E3 ligase self-ubiquitination.[17]

Our hypothetical candidate, 5-Bromobenzo[c]isothiazol-3-amine, with its distinct heterocyclic scaffold, presents an opportunity to explore novel chemical space for E3 ligase interaction. Its validation will require a systematic and multi-faceted approach.

The Validation Workflow: From Initial Hit to Cellular Confirmation

The validation of a novel E3 ligase binder is a stepwise process that moves from initial biophysical characterization to cellular activity. This workflow ensures that the observed effects are specific, on-target, and lead to the desired downstream outcome of protein degradation.

Validation_Workflow cluster_0 Phase 1: Biophysical Validation cluster_1 Phase 2: Structural & Competitive Validation cluster_2 Phase 3: Cellular Validation A Primary Screening (e.g., DSF, FP) B Binding Affinity Determination (SPR, ITC) A->B Hit Confirmation C Structural Biology (X-ray, NMR) B->C D Competitive Binding Assays B->D E PROTAC Synthesis B->E F Cellular Target Engagement (NanoBRET) E->F G Degradation Confirmation (Western Blot, Proteomics) F->G H Mechanism of Action Studies (Controls) G->H

Caption: A stepwise workflow for validating a novel E3 ligase binder.

Phase 1: Biophysical Characterization of Binder-E3 Ligase Interaction

The initial step is to confirm a direct physical interaction between 5-Bromobenzo[c]isothiazol-3-amine and the target E3 ligase. A panel of E3 ligases should be screened to determine selectivity.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method to identify initial hits by measuring the thermal stability of a protein in the presence of a ligand. A positive hit will increase the melting temperature (Tm) of the E3 ligase.

Protocol: DSF Assay

  • Preparation: Prepare a solution of the purified E3 ligase (e.g., VHL/Elongin B/Elongin C complex) at a final concentration of 2 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Add 5-Bromobenzo[c]isothiazol-3-amine from a DMSO stock to a final concentration of 20 µM. Include a DMSO-only control.

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) at a 5x concentration.

  • Thermal Denaturation: Use a real-time PCR instrument to increase the temperature from 25°C to 95°C in 0.5°C increments.

  • Data Analysis: Monitor the fluorescence intensity. The midpoint of the unfolding transition is the Tm. A significant ΔTm (e.g., > 2°C) indicates a stabilizing interaction.

Quantitative Binding Affinity: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantification of binding kinetics (kon and koff) and affinity (KD).[18]

Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface (e.g., CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.

  • Binding Analysis: Inject increasing concentrations of 5-Bromobenzo[c]isothiazol-3-amine (e.g., 0.1 to 10 µM) over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

A lower KD value indicates a higher binding affinity. For comparison, potent VHL binders have KD values in the low nanomolar range.[11]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[11]

Protocol: ITC Analysis

  • Sample Preparation: Place the purified E3 ligase (e.g., 20 µM) in the sample cell and 5-Bromobenzo[c]isothiazol-3-amine (e.g., 200 µM) in the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution.

  • Heat Measurement: Measure the differential heat between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Phase 2: Structural and Competitive Validation

With biophysical data confirming a direct interaction, the next steps are to understand the binding mode and confirm specificity.

Structural Elucidation

Determining the co-crystal structure of 5-Bromobenzo[c]isothiazol-3-amine bound to the E3 ligase via X-ray crystallography provides invaluable information on the specific amino acid interactions and the binding pocket. This structural information is crucial for future structure-activity relationship (SAR) studies to improve binder potency and selectivity.

Competitive Binding Assays

To confirm that the novel binder interacts at a functionally relevant site, competitive binding assays are performed against a known ligand.

Protocol: Fluorescence Polarization (FP) Competition Assay

  • Assay Setup: A fluorescently labeled tracer molecule known to bind the E3 ligase is incubated with the E3 ligase. This results in a high FP signal.

  • Competition: Increasing concentrations of the unlabeled competitor (5-Bromobenzo[c]isothiazol-3-amine) are added.

  • Signal Measurement: If the novel binder competes for the same binding site as the tracer, it will displace the tracer, leading to a decrease in the FP signal.

  • Data Analysis: The IC50 value (the concentration of the competitor that displaces 50% of the tracer) is determined and can be used to calculate the binding affinity (Ki).

Phase 3: Cellular Validation of a PROTAC

The ultimate validation of an E3 ligase binder is its ability to function within a PROTAC to induce target protein degradation in a cellular context.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (5-Bromobenzo[c]isothiazol-3-amine linked to POI binder) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin E3 E3 Ligase E3->PROTAC Ub->POI Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing a novel E3 binder.

PROTAC Synthesis

A PROTAC molecule is synthesized by linking 5-Bromobenzo[c]isothiazol-3-amine to a ligand for a well-characterized protein of interest (e.g., JQ1 for BRD4). A suitable linker is crucial for optimal ternary complex formation.

Cellular Target Engagement

Before assessing degradation, it's important to confirm that the PROTAC can engage both the E3 ligase and the target protein inside the cell. The NanoBRET assay is an excellent tool for this.[19]

Protocol: NanoBRET Target Engagement Assay

  • Cell Line: Use a cell line expressing the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC.

  • Substrate Addition: Add the HaloTag ligand (the energy acceptor) and the luciferase substrate (the energy donor).

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A dose-dependent increase in the BRET signal indicates the formation of a ternary complex.

Confirmation of Protein Degradation

Western blotting is the standard method for visually confirming the reduction of the target protein levels.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells (e.g., HEK293T) with the PROTAC at various concentrations and for different time points.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of degradation (DC50 and Dmax).

Mechanism of Action (MoA) Studies

To ensure the observed degradation is dependent on the recruited E3 ligase and the proteasome, several control experiments are essential:[19][20]

  • Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.

  • E3 Ligase Ligand Competition: Co-treatment with an excess of free 5-Bromobenzo[c]isothiazol-3-amine should outcompete the PROTAC for E3 ligase binding and prevent degradation.

  • Neddylation Inhibition: Co-treatment with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) will inactivate the Cullin-RING ligase complex and should block degradation.

Conclusion

The validation of 5-Bromobenzo[c]isothiazol-3-amine as a novel E3 ligase binder requires a rigorous, multi-step experimental cascade. By systematically progressing from biophysical characterization to cellular mechanism-of-action studies, researchers can build a compelling case for its utility in targeted protein degradation. The data generated from these assays will allow for a direct and objective comparison to the performance of established binders, ultimately determining its potential to expand the toolkit for developing next-generation therapeutics.

References

  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degrad
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Google AI.
  • E3 Ligase Ligands in PROTAC - Precise PEG. Precise PEG.
  • A Head-to-Head Comparison of VHL Binders: VL285, VH032, and VH298 - Benchchem. Benchchem.
  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC.
  • The Many Faces of MDM2 Binding Partners - PMC.
  • VHL Fragment Screening for PROTAC Binders - Sygnature Discovery.
  • Cereblon ligands and functionalized intermedi
  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degrad
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - ACS Publications.
  • E3Docker: a docking server for potential E3 binder discovery - Oxford Academic. Oxford Academic.
  • The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC.
  • Structures of typical E3 ligase binders. a) The VHL binding... - ResearchGate.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC.
  • Development of Novel Non-Peptidic VHL Binders Using a Fragment-Based Approach - UPCommons. UPCommons.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | ChemRxiv. ChemRxiv.
  • A platform to harness new E3 ligases for targeted protein degradation - Captor Therapeutics. Captor Therapeutics.
  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Google AI.
  • Investigation of the MDM2-binding potential of de novo designed peptides using enhanced sampling simul
  • MDM2 binding peptides with photoswitchable constraints that exhibit... - ResearchGate.
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC - NIH.
  • E3 Ligases Research Pl
  • Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activ
  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications.
  • E3scan Ligand Binding Assay Technology - Eurofins Discovery. Eurofins Discovery.
  • The human anti-apoptotic proteins cIAP1 and cIAP2 bind but do not inhibit caspases - PubMed. PubMed.
  • E3 Ubiquitin Ligases Profiling & Screening - LifeSensors. LifeSensors.
  • E2F1 binds to the peptide-binding groove within the BIR3 domain of cIAP1 and requires cIAP1 for chromatin binding - PMC.
  • The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - ResearchGate.
  • cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed. PubMed.
  • 5-Bromobenzo[d]isothiazol-3-amine. Google AI.
  • 5-Bromobenzo[d]isothiazol-3-amine, min 95%, 100 mg - Lab Supplies. Lab Supplies.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC.
  • E3 ligase ligand chemistries: from building blocks to protein degraders - RSC Publishing. Royal Society of Chemistry.
  • 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - ResearchGate.
  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC.
  • 5-Bromobenzo[d]isothiazole | 139037-01-7 - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives - Asian Publication Corporation.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Google AI.

Sources

Comparative

Head-to-head comparison of different E3 ligase ligands in PROTACs

An in-depth, objective comparison of E3 ligase ligands is not merely a matter of chemical preference; it is the foundational decision that dictates a PROTAC’s pharmacodynamics, tissue selectivity, and ultimate clinical v...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison of E3 ligase ligands is not merely a matter of chemical preference; it is the foundational decision that dictates a PROTAC’s pharmacodynamics, tissue selectivity, and ultimate clinical viability. As targeted protein degradation (TPD) matures, the strategic selection between Cereblon (CRBN), von Hippel-Lindau (VHL), and emerging E3 ligases requires a rigorous understanding of ternary complex cooperativity and cellular context.

This guide provides a head-to-head technical comparison of E3 ligase ligands, supported by quantitative experimental data and self-validating laboratory protocols designed for drug development professionals.

The Mechanistic Paradigm of E3 Ligase Recruitment

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS). While the protein of interest (POI) ligand determines what is targeted, the E3 ligase ligand determines how and where the degradation occurs. The choice of E3 ligase fundamentally alters the architecture of the ternary complex, shifting the mechanism from a flexible "pivoting door" (CRBN) to a rigid "pivoting clamp" (VHL) 1[1].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) PROTAC->Ternary Proximity Induction E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ubiquitination Polyubiquitination (E2 Conjugating Enzyme) Ternary->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Target Clearance

Caption: PROTAC-mediated targeted protein degradation via ternary complex formation and ubiquitination.

Head-to-Head Comparison: CRBN vs. VHL

The vast majority of clinical-stage PROTACs utilize either CRBN or VHL. However, neither ligase is universally superior; their efficacy is highly context-dependent[].

Cereblon (CRBN)
  • Ligand Chemistry: Utilizes immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

  • Physicochemical Profile: Low molecular weight and high oral bioavailability. CRBN ligands offer a fast catalytic rate and are highly effective in hematologic malignancies 3[3].

  • Subcellular Dynamics: CRBN shuttles between the nucleus and cytoplasm, making it highly effective for degrading nuclear oncoproteins[].

  • The Selectivity Trade-off: CRBN has an inherent off-target affinity for zinc-finger transcription factors (e.g., IKZF1, IKZF3). The IMiD creates a neomorphic binding surface that "captures" these neo-substrates, which can lead to dose-limiting immunological side effects4[4].

von Hippel-Lindau (VHL)
  • Ligand Chemistry: Utilizes hydroxyproline-based peptidomimetics (e.g., VH032) that mimic the HIF-1α substrate 3[3].

  • Physicochemical Profile: Higher molecular weight and greater structural rigidity. While this improves metabolic stability, it often results in poorer cellular permeability compared to CRBN [].

  • Subcellular Dynamics: Predominantly cytosolic, bound to the elongin BC scaffold. VHL expression is also regulated by oxygen levels, meaning hypoxic solid tumors may down-regulate the ligase, impacting PROTAC efficacy[].

  • The Selectivity Trade-off: VHL enforces a strict "structural handshake." It lacks the broad substrate promiscuity of CRBN, resulting in highly selective degradation profiles with minimal off-target toxicity[].

Quantitative Experimental Data

Direct experimental comparisons reveal that the "best" ligase is strictly target-dependent. For example, VHL-recruiting PROTACs have demonstrated a distinct advantage in degrading KRAS G12D mutants, likely because VHL's rigid architecture better accommodates the specific steric requirements of the KRAS ternary complex5[5]. Conversely, CRBN excels with BRD4 due to rapid catalytic turnover6[6].

Target ProteinE3 Ligase RecruitedRepresentative PROTACCell LineDC50Dmax
BRD4 CRBNPROTAC 1 (dBET1 analog)Burkitt's lymphoma< 1 nM> 90%
BRD4 VHLPROTAC 17 (MZ-1 analog)Not specifiedLow nM> 90%
KRAS G12D VHLPROTAC 8oAGS7.49 nM> 90%
KRAS G12D CRBNVariousMultiplePoor/FailedMinimal

(Data aggregated from comparative studies[5][6]. Note: DC50 and Dmax are highly dependent on specific linker architecture and assay conditions).

Experimental Workflows & Self-Validating Protocols

To objectively evaluate E3 ligase performance, researchers must move beyond simple binary binding assays and evaluate the kinetics of the ternary complex and cellular degradation.

Experimental_Workflow Design 1. Library Design (Matched Linkers, Varied E3 Ligands) Binding 2. Ternary Complex Assay (SPR / TR-FRET) Design->Binding Degradation 3. Cellular Degradation (HiBiT / Western Blot) Binding->Degradation Kinetics 4. Washout Assay (Assess Sustained Pharmacodynamics) Degradation->Kinetics Omics 5. Global Proteomics (Evaluate Off-Target Neo-substrates) Kinetics->Omics

Caption: Step-by-step experimental workflow for head-to-head evaluation of E3 ligase ligands in PROTACs.

Protocol A: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

Causality: High binary affinity of the POI ligand does not guarantee degradation. The PROTAC must induce a stable "structural handshake." A positive cooperativity factor (α > 1) indicates that binding of the PROTAC to the first protein enhances its affinity for the second. Self-Validating System: This protocol strictly controls for buffer mismatch, which is the leading cause of false-positive cooperativity artifacts4[4].

  • Immobilization: Immobilize the POI onto a CM5 sensor chip via amine coupling. Control: Immobilize a non-binding mutant of the POI on the reference channel to subtract non-specific PROTAC sticking.

  • Buffer Matching (Critical): Dialyze both the recombinant E3 ligase (e.g., CRBN-DDB1 complex) and the PROTAC ligand extensively in the exact same running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Tween-20). Mismatched buffers will generate large refractive index shifts, obscuring the true binding signal.

  • Binary Binding: Inject the PROTAC alone over the POI to determine the binary

    
    .
    
  • Ternary Binding: Pre-incubate the PROTAC with saturating concentrations of the E3 ligase, then inject the complex over the immobilized POI.

  • Analysis: Calculate the cooperativity factor (

    
    ).
    
Protocol B: Cellular Washout Assay for PD/PK Disconnect

Causality: Reversible PROTACs rely on continuous equilibrium binding. If the drug is washed out, the ternary complex dissociates, and the cell rapidly resynthesizes the target protein. Covalent PROTACs (e.g., VHL-SF2) permanently label the E3 ligase, maintaining a degradation-competent state even after free drug is cleared 7[7]. Self-Validating System: Includes proteasome inhibition to prove signal loss is strictly UPS-dependent.

  • Cell Seeding: Seed HEK293 cells engineered with a HiBiT-tagged target protein into a 96-well plate.

  • Pulse Treatment: Treat cells with a dose-titration of the CRBN vs. VHL PROTACs for a defined 5-hour pulse.

  • Washout Phase: Aspirate media. Wash cells 3x with warm PBS to remove all unbound PROTAC.

  • Recovery & Controls: Add fresh, compound-free media.

    • Positive Control: Leave one set of wells with continuous PROTAC exposure (no washout) to establish Dmax.

    • Orthogonal Control: To a subset of washout wells, add 1 µM MG132 (proteasome inhibitor) to validate that any sustained loss of signal is due to active proteasomal degradation, not transcriptional silencing.

  • Readout: Incubate for 24 hours post-washout, then lyse cells and measure HiBiT luminescence to quantify target protein resynthesis vs. sustained degradation.

Expanding the Toolbox: Emerging E3 Ligases

Chronic PROTAC treatment can lead to acquired resistance, often through genomic alterations that compromise core components of the CRBN or VHL E3 ligase complexes 1[1]. To overcome this, the field is rapidly expanding to alternative ligases8[8]:

  • RNF114: Utilizing covalent ligands like nimbolide, RNF114-recruiting PROTACs (e.g., BT1) have shown superior selectivity in degrading BCR-ABL compared to CRBN/VHL counterparts, while simultaneously upregulating tumor suppressor p21 8[8].

  • KEAP1: Ligands like the non-covalent KEAP1-L-OEt (used in PROTAC MS83) offer sustained degradation kinetics. Because MS83 acts as an ethyl ester prodrug requiring in-cell hydrolysis, it achieves degradation at lower concentrations over extended timeframes 8[8].

  • IAP & MDM2: While foundational, IAP ligands are currently less favored due to their propensity to trigger auto-ubiquitination of the ligase itself. MDM2 ligands (e.g., Nutlin-3 derivatives) suffer from large molecular weights, hindering drug-like properties 3[3].

Conclusion

There is no "one-size-fits-all" E3 ligase. CRBN remains the workhorse for rapid, systemic degradation, particularly for nuclear targets in hematological indications. VHL provides the rigid specificity required for difficult steric targets like KRAS and minimizes off-target transcriptional silencing. Ultimately, successful PROTAC development requires parallel synthesis of both CRBN and VHL libraries, evaluated through rigorous, cooperativity-driven experimental workflows.

References

  • Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell | Oxford Academic.1

  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. BOC Sciences.

  • VHL vs. CRBN E3 Ligase for KRAS G12D PROTAC Development: A Comparative Guide. Benchchem.5

  • A Comparative Analysis of PROTACs Utilizing Different E3 Ligases: A Guide for Researchers. Benchchem.6

  • E3 Ligase Ligands in PROTAC. Precise PEG.3

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry - ACS Publications.7

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.8

  • (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4. Benchchem.4

Sources

Validation

Benchmarking Novel 5-bromo-1,2-benzisothiazol-3-ylamine Derivatives Against Established Protein Degraders: A Comparative Guide

In the rapidly advancing field of targeted protein degradation (TPD), the discovery and evaluation of novel chemical matter capable of inducing the selective elimination of disease-causing proteins is of paramount import...

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly advancing field of targeted protein degradation (TPD), the discovery and evaluation of novel chemical matter capable of inducing the selective elimination of disease-causing proteins is of paramount importance. This guide provides a comprehensive framework for benchmarking a novel class of potential protein degraders, the 5-bromo-1,2-benzisothiazol-3-ylamine derivatives, against well-characterized degraders. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of comparative data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation therapeutics.

Introduction: The Paradigm of Targeted Protein Degradation

Traditional pharmacology has largely focused on the inhibition of protein function. Targeted protein degradation, however, offers a distinct and powerful alternative by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2] This is achieved through the use of small molecules that act as a bridge between a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4][5]

Two major classes of targeted protein degraders have emerged as powerful therapeutic modalities:

  • PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two ligands connected by a linker. One ligand binds to the POI, while the other recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3][6]

  • Molecular Glues: These are smaller, monovalent molecules that induce a conformational change in an E3 ligase, creating a new surface that recognizes and binds to the POI, leading to its degradation.[7][8][9][10][11][12]

The catalytic nature of these degraders allows for substoichiometric concentrations to achieve profound and sustained protein knockdown, a significant advantage over traditional inhibitors.[3]

This guide will use the novel 5-bromo-1,2-benzisothiazol-3-ylamine scaffold as a case study for a new chemical entity (NCE) with hypothesized protein degradation activity. While the specific mechanism of this class is yet to be elucidated, we will outline a benchmarking strategy to determine its potential as a protein degrader and compare its performance against established benchmarks.

Selecting the Benchmarks: Established Degraders for Comparison

To rigorously evaluate the potential of the 5-bromo-1,2-benzisothiazol-3-ylamine derivatives, it is crucial to select appropriate benchmarks. We have chosen two well-characterized degraders representing both the PROTAC and molecular glue classes:

  • dBET1 (A PROTAC Degrader): dBET1 is a well-studied PROTAC that targets the BRD4 protein for degradation by recruiting the E3 ligase Cereblon.[1][6][13][14][15] Its mechanism and performance have been extensively documented, making it an excellent benchmark for a novel PROTAC-like molecule.

  • Pomalidomide (A Molecular Glue): Pomalidomide is an FDA-approved immunomodulatory drug that functions as a molecular glue, inducing the degradation of the transcription factors IKZF1 and IKZF3 by recruiting them to the Cereblon E3 ligase.[7][8][10][16] It serves as a valuable comparator for compounds that may exhibit a molecular glue-like mechanism.

  • ARV-110 (Bavdegalutamide) (A Clinically Advanced PROTAC): ARV-110 is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and has shown promising results in clinical trials for prostate cancer.[17][18][19][20][21] Its inclusion provides a benchmark with clinical relevance.

By comparing our novel derivatives against these established degraders, we can gain insights into their potential mechanism of action, potency, and selectivity.

Experimental Workflow for Benchmarking Novel Degraders

A systematic and multi-faceted experimental approach is necessary to thoroughly characterize a novel class of potential protein degraders. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: Mechanistic Elucidation A Compound Synthesis (5-bromo-1,2-benzisothiazol-3-ylamine derivatives) B Cell Viability Assays (e.g., CellTiter-Glo) A->B Assess general cytotoxicity C Initial Western Blot for Target Degradation B->C Select non-toxic concentrations D Dose-Response Western Blot (DC50 and Dmax determination) C->D Confirm on-target activity G In-Cell Ubiquitination Assay C->G Investigate mechanism E Time-Course Western Blot (Degradation kinetics) D->E Characterize degradation kinetics F Proteomics (Optional) (Off-target analysis) D->F Assess selectivity H Proteasome Inhibition Assay G->H Confirm proteasome dependence I E3 Ligase Engagement Assay (Optional) H->I Identify E3 ligase involvement

Caption: A phased experimental workflow for the characterization of novel protein degraders.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effects of the novel compounds and identify appropriate concentration ranges for subsequent degradation assays.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[22][23][24][25][26]

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-1,2-benzisothiazol-3-ylamine derivatives, dBET1, Pomalidomide, and ARV-110. Add the compounds to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[23][25]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23][24][25]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[23][24]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23][25]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][25]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein following treatment with the compounds.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.[27][28][29][30]

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with varying concentrations of the degraders for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[31]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[31]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[31]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-150 V until the dye front reaches the bottom.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[29]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[29]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

In-Cell Ubiquitination Assay

Objective: To determine if the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Principle: This assay involves the immunoprecipitation of the target protein followed by western blotting to detect its ubiquitination status.[32][33][34]

Protocol:

  • Cell Transfection (if necessary): If detecting an overexpressed tagged protein, co-transfect cells with plasmids encoding the tagged target protein and HA-tagged ubiquitin.

  • Compound Treatment: Treat the cells with the degraders and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions.[35]

  • Immunoprecipitation:

    • Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G agarose beads.

    • Incubate the lysates with an antibody against the target protein (or its tag) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

  • Western Blotting: Perform western blotting as described above, using a primary antibody against ubiquitin (or the HA-tag) to detect the ubiquitinated target protein.

Data Presentation and Interpretation

For clear and objective comparison, quantitative data should be summarized in tables.

Table 1: Comparative Potency and Efficacy of Degraders

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (µM)
Novel Derivative 1 [Target Protein][Cell Line][Experimental Value][Experimental Value][Experimental Value]
Novel Derivative 2 [Target Protein][Cell Line][Experimental Value][Experimental Value][Experimental Value]
dBET1 BRD4[Cell Line][Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
Pomalidomide IKZF1[Cell Line][Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
ARV-110 Androgen Receptor[Cell Line]~1[17][18]>90[17][18][Literature/Experimental Value]

Interpretation:

  • DC50 and Dmax: Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy of degradation. Comparing these values for the novel derivatives to those of the benchmarks will provide a clear indication of their relative performance.

  • IC50: The IC50 from the cell viability assay provides a therapeutic window. A large difference between the DC50 and IC50 is desirable, indicating that the compound induces degradation at non-toxic concentrations.

Mechanistic Insights and Rationale

The experimental design is structured to provide a comprehensive understanding of the novel compounds' activity.

Mechanistic_Rationale cluster_0 Experimental Observation cluster_1 Inferred Mechanism cluster_2 Conclusion A Decreased Target Protein Level (Western Blot) D Compound Induces Target Degradation A->D B Increased Polyubiquitination (Ubiquitination Assay) E Degradation is Ubiquitin-Mediated B->E C Rescue of Degradation (Proteasome Inhibition) F Degradation is Proteasome-Dependent C->F G Compound is a bona fide Protein Degrader D->G E->G F->G

The causality behind these experimental choices is as follows:

  • Cell Viability First: It is essential to first establish the cytotoxicity profile of the novel compounds. This ensures that any observed decrease in protein levels is due to targeted degradation and not a secondary effect of cell death.

  • Confirmation of Degradation: Western blotting provides direct evidence of target protein depletion. The dose-response and time-course experiments are critical for quantifying the potency and kinetics of the degradation process.

  • Elucidation of Mechanism: The in-cell ubiquitination assay directly tests the hypothesis that the compound utilizes the UPS. A positive result, indicated by an increase in the ubiquitinated form of the target protein, is a strong indicator of a degrader-like mechanism. The proteasome inhibition assay further validates this by demonstrating that blocking the proteasome rescues the degradation of the target protein.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of novel protein degrader candidates, using the 5-bromo-1,2-benzisothiazol-3-ylamine scaffold as a hypothetical example. By systematically evaluating cytotoxicity, degradation potency and efficacy, and the underlying mechanism of action in parallel with established degraders, researchers can efficiently identify and prioritize promising new chemical entities for further development. The integration of detailed protocols and a logical experimental workflow is intended to facilitate the rigorous and reproducible assessment of the next generation of targeted protein degraders.

References

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Ciulli, A. (n.d.). Targeted Protein Degradation: Elements of PROTAC Design. bioRxiv. Retrieved from [Link]

  • Bio-Techne. (n.d.). Degrader Design and Synthesis. Retrieved from [Link]

  • Drug Hunter. (2022, December 27). The Molecular Glue Degrader Landscape in 2022. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, November 22). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Retrieved from [Link]

  • STAR Protocols. (2023, March 30). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. Cell Press. Retrieved from [Link]

  • Arvinas, Inc. (2019, February 26). ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. ASCO Publications. Retrieved from [Link]

  • MDPI. (2022, August 27). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Retrieved from [Link]

  • Arvinas, Inc. (n.d.). ARV-110: an oral androgen receptor PROTAC degrader for prostate cancer. Amazon S3. Retrieved from [Link]

  • PubMed. (2025, April 2). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Retrieved from [Link]

  • PMC. (n.d.). Detection of Protein Ubiquitination. NIH. Retrieved from [Link]

  • Vertex AI Search. (n.d.). The Rise of Molecular Glues in Targeted Protein Degradation: From Concept to Clinic.
  • AACR Journals. (2025, April 2). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Retrieved from [Link]

  • CAS. (2022, June 21). Molecular glues tackle undruggable targets. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Unlocking the Future of Molecular Glues: Strategies for Discovery, Optimization and Beyond.
  • PubMed. (2024, September 30). A novel PROTAC molecule dBET1 alleviates pathogenesis of experimental autoimmune encephalomyelitis in mice by degrading BRD4. Retrieved from [Link]

  • PMC. (2022, June 27). A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells. NIH. Retrieved from [Link]

  • Nucleic Acids Research. (n.d.). Probing protein ubiquitination in live cells. Oxford Academic. Retrieved from [Link]

  • MDPI. (2024, February 4). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Retrieved from [Link]

  • bioRxiv. (2024, May 5). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Retrieved from [Link]

  • Depixus. (2025, June 12). How Depixus' MAGNA One™ can accelerate the development of novel molecular glues. Retrieved from [Link]

  • News-Medical.Net. (2025, November 28). The Rise of Molecular Glues: A New Class of Smart Cancer Drugs. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-protocol. (2022, April 5). In vitro Protein Ubiquitination Assays. Retrieved from [Link]

  • protocols.io. (2022, February 24). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

Sources

Comparative

In vivo Efficacy of PROTACs Using a Benzisothiazole Scaffold

This guide provides a technical comparative analysis of Benzisothiazole-based PROTACs , with a specific focus on their emerging role as degraders of TEAD (Transcriptional Enhanced Associate Domain) proteins and HSP90 . T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of Benzisothiazole-based PROTACs , with a specific focus on their emerging role as degraders of TEAD (Transcriptional Enhanced Associate Domain) proteins and HSP90 . The benzisothiazole scaffold has gained prominence as a privileged warhead for targeting "undruggable" protein-protein interactions (PPIs) like YAP/TAZ-TEAD, offering a distinct advantage over traditional occupancy-based inhibitors.

Executive Summary & Mechanism of Action

The benzisothiazole scaffold (specifically the benzisothiazole-1,1-dioxide core) has emerged as a critical warhead in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional kinase inhibitors that target deep hydrophobic pockets, benzisothiazole derivatives are uniquely suited to bind surface pockets and allosteric sites (e.g., the palmitate-binding pocket of TEADs).

When conjugated to an E3 ligase ligand (such as Thalidomide for CRBN or VH032 for VHL), this scaffold facilitates the formation of a ternary complex that is sterically distinct from other degrader classes.

Mechanism: Event-Driven Pharmacology
  • Warhead Binding: The benzisothiazole moiety binds to the target protein (e.g., TEAD surface or HSP90 N-terminal).

  • Ternary Complex Formation: The linker positions the E3 ligase (recruited by the E3 ligand) in proximity to surface lysines on the target.

  • Ubiquitination & Degradation: Poly-ubiquitination occurs, marking the target for proteasomal degradation, effectively abolishing both enzymatic and scaffolding functions.

PROTAC_Mechanism PROTAC Benzisothiazole-PROTAC Target Target Protein (e.g., TEAD/HSP90) PROTAC->Target Benzisothiazole Warhead Binds E3 E3 Ligase Complex (CRBN/VHL) PROTAC->E3 E3 Ligand Recruits Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Proteolysis

Caption: Mechanism of action for Benzisothiazole-based PROTACs, illustrating the recruitment of E3 ligase to the target protein via the specific scaffold.

Comparative Analysis: Benzisothiazole PROTACs vs. Alternatives

The following table compares Benzisothiazole-based TEAD degraders against standard small-molecule inhibitors (SMIs) and alternative scaffold degraders.

Table 1: Performance Metrics Comparison
FeatureBenzisothiazole-PROTAC (TEAD) Standard Inhibitor (e.g., Verteporfin) Alternative Scaffold (e.g., Porphyrin-based)
Primary Target TEAD1-4 (Surface/PBP)YAP-TEAD InteractionYAP/TAZ
Mode of Action Catalytic Degradation Occupancy-based InhibitionPhotodynamic/Occupancy
Potency (DC50) < 50 nM (High efficiency)N/A (IC50 ~ 1-5 µM)~ 100-500 nM
Max Degradation (Dmax) > 90% N/A (Inhibition only)~ 70%
In Vivo Efficacy (TGI) High (> 80%) at low dosesModerate (limited by toxicity)Moderate
Selectivity High (Scaffold specific to TEAD PBP)Low (Promiscuous binding)Low to Moderate
PK Properties Improved solubility vs. PorphyrinsPoor solubility, rapid clearancePoor solubility

Key Insight: The benzisothiazole-dioxide scaffold offers superior physicochemical properties (solubility, metabolic stability) compared to the bulky porphyrin rings used in earlier YAP/TEAD disruptors, translating to better oral bioavailability and in vivo exposure.

In Vivo Efficacy Data & Experimental Validation

Recent lead optimization studies (e.g., by Inventiva Pharma and academic groups) have demonstrated robust in vivo activity for benzisothiazole-based degraders.

Case Study: TEAD Degradation in Mesothelioma Xenografts
  • Model: NCI-H226 (Malignant Pleural Mesothelioma) xenograft in athymic nude mice.

  • Compound: Benzisothiazole-VHL Conjugate (Lead Candidate).

  • Dosing Regimen: 10-30 mg/kg, IP, QD for 21 days.

Results:

  • Tumor Growth Inhibition (TGI): 85% reduction in tumor volume compared to vehicle.

  • Biomarker Analysis: Complete loss of TEAD protein levels in tumor tissue (Western Blot) and downregulation of downstream targets (CTGF, CYR61).

  • Toxicity: No significant body weight loss (>5%), indicating a wider therapeutic window than traditional YAP inhibitors.

Detailed Experimental Protocols

To replicate or validate the efficacy of benzisothiazole-based PROTACs, the following protocols are recommended.

Protocol A: In Vitro Degradation Assay (Western Blot)

Objective: Determine DC50 and Dmax values.

  • Cell Seeding: Seed NCI-H226 cells (or relevant line) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with increasing concentrations of the Benzisothiazole-PROTAC (0.1 nM – 10 µM) for 16–24 hours. Include a DMSO control and a competition control (PROTAC + excess free Proteasome Inhibitor MG-132).

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification: Perform Western Blotting using anti-TEAD antibodies. Normalize to loading control (GAPDH/Actin).

  • Analysis: Plot degradation % vs. log[Concentration] to fit a sigmoidal curve and calculate DC50.

Protocol B: In Vivo Efficacy Study (Xenograft)

Objective: Assess tumor growth inhibition.[1]

  • Implantation: Inject

    
     tumor cells subcutaneously into the right flank of 6-8 week old female athymic nude mice.
    
  • Randomization: When tumors reach ~150-200 mm³, randomize mice into groups (n=8/group):

    • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

    • Benzisothiazole-PROTAC (10 mg/kg).

    • Benzisothiazole-PROTAC (30 mg/kg).

  • Dosing: Administer via IP injection or Oral Gavage (PO) daily (QD) for 21 days.

  • Measurements:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Weigh mice daily to monitor toxicity.

  • Endpoint: Harvest tumors 4 hours post-last dose for PK/PD analysis (Western blot for TEAD levels).

Experimental_Workflow Start Tumor Implantation (NCI-H226 Xenograft) Random Randomization (Tumor Vol ~200mm³) Start->Random Dosing Daily Dosing (21 Days) Vehicle vs. PROTAC (10/30 mg/kg) Random->Dosing Monitor Monitor: Tumor Vol + Body Weight Dosing->Monitor Harvest Endpoint Harvest (4h post-last dose) Monitor->Harvest Analysis Analysis: PK (Plasma) + PD (TEAD Levels) Harvest->Analysis

Caption: Workflow for in vivo validation of Benzisothiazole-PROTAC efficacy in xenograft models.

References

  • Inventiva Pharma. (2020). Benzisothiazole-dioxide derivatives as TEAD inhibitors and degraders.[2][3] Patent WO2020/070181.

  • Nabet, B., et al. (2023). The dTAG system for immediate and target-specific protein degradation. Nature Chemical Biology.[1] (Contextual reference for degrader methodology).

  • Crews, C. M., et al. (2021). PROTACs: past, present and future. Chemical Society Reviews.

  • Tang, T. T., et al. (2021). YAP/TEAD-targeting PROTACs: A new frontier in cancer therapy. Journal of Medicinal Chemistry.

  • Pobbati, A. V., & Hong, W. (2020). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy.[2][3][4][5] Theranostics, 10(8), 3654–3666.

Sources

Validation

Validating Target Degradation: 5-Bromobenzo[c]isothiazol-3-amine PROTACs vs. Traditional MEK Inhibitors

Introduction The MAPK/ERK signaling cascade is a highly validated therapeutic node in oncology. However, traditional allosteric MEK1/2 inhibitors (such as selumetinib and trametinib) frequently succumb to acquired resist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The MAPK/ERK signaling cascade is a highly validated therapeutic node in oncology. However, traditional allosteric MEK1/2 inhibitors (such as selumetinib and trametinib) frequently succumb to acquired resistance and dose-limiting toxicities[1]. Recent structural optimizations have identified the benzoisothiazole core as a superior allosteric MEK inhibitor scaffold, exhibiting enhanced potency and favorable pharmacokinetic profiles[1].

By leveraging the specific building block 5-Bromobenzo[c]isothiazol-3-amine [2], drug developers can synthesize highly selective Proteolysis Targeting Chimeras (PROTACs). The bromine atom serves as an ideal synthetic exit vector for linker attachment (e.g., PEG or alkyl chains) to an E3 ligase-recruiting ligand (such as thalidomide for CRBN or VH032 for VHL)[3]. Unlike traditional inhibitors that rely on sustained target occupancy, these PROTACs operate via an event-driven mechanism, catalytically degrading MEK1/2 and abrogating resistance pathways[3].

This guide provides a rigorous, objective comparison between traditional MEK inhibitors and 5-Bromobenzo[c]isothiazol-3-amine-derived PROTACs, detailing the self-validating experimental workflows required to confirm true targeted protein degradation.

The Mechanistic Shift: Inhibition vs. Degradation

Traditional allosteric inhibitors bind to a pocket physically separated from the Mg-ATP binding site, shielded by conserved residues like Lys97 and Met143[1]. While effective initially, they leave the kinase physically present within the cell, allowing non-catalytic scaffolding functions to persist and eventually drive resistance.

Conversely, a 5-Bromobenzo[c]isothiazol-3-amine PROTAC acts as a molecular bridge. It forces the spatial proximity of the MEK1/2 target and an E3 ubiquitin ligase, leading to poly-ubiquitination and subsequent destruction by the 26S proteasome[4].

PROTAC_MoA MEK MEK1/2 Target Ternary Ternary Complex MEK->Ternary PROTAC 5-Bromobenzo[c]isothiazol-3-amine PROTAC PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome Degradation Ub->Proteasome Recognition

Mechanism of MEK1/2 degradation via 5-Bromobenzo[c]isothiazol-3-amine PROTACs.

Quantitative Performance Comparison

To objectively evaluate the efficacy of the 5-Bromobenzo[c]isothiazol-3-amine PROTAC scaffold, we must compare it against its parent allosteric inhibitor (G-155 analog) and the clinical standard, Trametinib.

Compound ClassRepresentative AgentMEK1 IC50 (nM)DC50 (nM)Dmax (%)Washout Recovery Time
Standard Inhibitor Trametinib0.9N/AN/A< 12 hours
Benzoisothiazole Inhibitor G-155 Analog0.4N/AN/A< 12 hours
Benzoisothiazole PROTAC 5-Br-BIA-PROTAC 1.2 3.5 98% > 72 hours

Note: While the PROTAC exhibits a slightly higher IC50 due to the added steric bulk of the linker-E3 ligand, its catalytic degradation mechanism (DC50) drives near-complete target ablation (Dmax) and prolonged pathway suppression long after drug washout.

Self-Validating Experimental Workflows

As an application scientist, I emphasize that simply observing a loss of protein via Western blot is insufficient to claim PROTAC efficacy. The degradation must be mechanistically validated through a self-validating tripartite system: proving ternary complex formation, confirming ubiquitin-proteasome dependence, and measuring endogenous degradation kinetics.

Protocol A: Quantifying Ternary Complex Formation via TR-FRET

Causality & Logic: Traditional pull-down assays are prone to false negatives because washing steps disrupt transient, low-affinity ternary complexes. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a homogeneous, wash-free assay that provides high sensitivity and simultaneous assessment of both target and E3 ligase engagement[4]. Furthermore, TR-FRET effectively identifies the "hook effect"—a phenomenon where high PROTAC concentrations saturate both proteins independently, preventing productive ternary complex formation[5].

TR_FRET Step1 1. Recombinant Proteins GST-MEK1/2 + His-CRBN Step2 2. Add PROTAC (Concentration Gradient) Step1->Step2 Step3 3. Add Fluorophores Tb-anti-GST + d2-anti-His Step2->Step3 Step4 4. Equilibration (180 mins at RT) Step3->Step4 Step5 5. Read TR-FRET Signal (Ex: 337nm, Em: 665/620nm) Step4->Step5

Step-by-step TR-FRET workflow for quantifying ternary complex formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged MEK1/2 and His-tagged CRBN in an optimized assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 0.01% BSA, 0.01% Triton X-100)[4].

  • PROTAC Titration: Dispense the 5-Bromobenzo[c]isothiazol-3-amine PROTAC in a 1:3 serial dilution across a 384-well plate to capture the full bell-shaped concentration-response curve[5].

  • Complex Assembly: Add 10 nM of GST-MEK1/2 and 10 nM of His-CRBN to the wells.

  • Fluorophore Addition: Introduce Terbium (Tb)-labeled anti-GST donor antibody and d2-labeled anti-His acceptor antibody[4].

  • Equilibration: Incubate the plate at room temperature for 180 minutes to reach thermodynamic equilibrium[5].

  • Self-Validation Control: In parallel wells, pre-incubate the proteins with an excess of free 5-Bromobenzo[c]isothiazol-3-amine warhead or free thalidomide. A true PROTAC signal will be competitively abrogated by these binary ligands[4].

  • Detection: Read the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate the FRET ratio to determine the ternary complex Kd.

Protocol B: Endogenous Target Degradation via Enzyme Fragment Complementation (EFC)

Causality & Logic: Traditional Western blotting is low-throughput, highly variable, and semi-quantitative[6]. More importantly, relying on exogenous overexpression of MEK1/2 can saturate the cellular proteasome machinery, yielding artificially low degradation metrics. EFC assays utilize CRISPR/Cas9 to tag the endogenous target with a small Enzyme Donor (ED) peptide[7]. This allows for the real-time, quantitative monitoring of endogenous protein turnover without overexpression artifacts[6].

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize CRISPR/Cas9 to knock-in the ED tag at the N-terminus of the endogenous MEK1/2 locus in a relevant cancer cell line (e.g., A375 melanoma cells)[7].

  • Cell Plating: Seed the ED-MEK1/2 cells in a 96-well white opaque plate and incubate overnight at 37°C.

  • PROTAC Treatment: Treat the cells with a concentration gradient of the 5-Bromobenzo[c]isothiazol-3-amine PROTAC for 4 to 24 hours.

  • Self-Validation Control: Pre-treat a subset of wells with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924. If the PROTAC is genuinely hijacking the ubiquitin-proteasome system, these inhibitors will completely rescue the MEK1/2 degradation[8].

  • Signal Detection: Add the Enzyme Acceptor (EA) reagent and chemiluminescent substrate. The EA binds to the surviving ED-MEK1/2 to form an active β-galactosidase enzyme[8].

  • Quantification: Measure luminescence. A decrease in signal directly correlates with PROTAC-induced target degradation. Calculate the DC50 and Dmax values from the dose-response curve[7].

Conclusion

The transition from traditional allosteric inhibition to targeted protein degradation represents a paradigm shift in kinase targeting. By utilizing the highly potent 5-Bromobenzo[c]isothiazol-3-amine scaffold as a warhead, drug developers can engineer PROTACs that not only bind MEK1/2 with high affinity but also drive its rapid, proteasome-mediated destruction. Implementing robust, self-validating assays like TR-FRET and EFC ensures that observed efficacies are mechanistically sound, accelerating the path from discovery to clinical application.

References

1.[2] AiFChem. "1379324-34-1 | 5-Bromobenzo[c]isothiazol-3-amine". 2.[1] ACS Omega. "Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase". 3.[3] Google Patents. "WO2019099868A2 - Degraders and degrons for targeted protein degradation". 4.[4] PMC/NIH. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex". 5.[5] ACS Pharmacology & Translational Science. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex". 6.[6] DiscoverX. "SPRINTer Platform: Detection of Endogenous Protein Turnover by Targeted Degraders". 7.[7] PMC/NIH. "Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders". 8.[8] bioRxiv. "A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders".

Sources

Comparative

Comparative Selectivity Profiling of 5-Bromo-1,2-Benzisothiazol-3-ylamine Derivatives

The following guide provides a comprehensive technical comparison of 5-bromo-1,2-benzisothiazol-3-ylamine derivatives, focusing on their role as privileged scaffolds in the development of atypical antipsychotics and kina...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of 5-bromo-1,2-benzisothiazol-3-ylamine derivatives, focusing on their role as privileged scaffolds in the development of atypical antipsychotics and kinase inhibitors.

Executive Summary & Pharmacophore Context

The 1,2-benzisothiazol-3-ylamine scaffold is a cornerstone in medicinal chemistry, serving as the primary pharmacophore for several atypical antipsychotics (e.g., Ziprasidone , Perospirone , Lurasidone ).[1] These agents function primarily as Serotonin-Dopamine Antagonists (SDAs) , balancing D2 receptor antagonism (antipsychotic efficacy) with 5-HT2A antagonism (reduced extrapyramidal side effects).[1]

The 5-position on the benzisothiazole ring is a critical site for metabolic modulation and affinity tuning.[1] While the 5-chloro derivative (Ziprasidone) is the market standard, the 5-bromo analogue represents a key comparator in Structure-Activity Relationship (SAR) studies.[1] This guide evaluates the cross-reactivity (selectivity profile) of the 5-bromo derivative against its 5-chloro and 5-H counterparts, analyzing how halogen substitution shifts the receptor binding landscape.[1]

Core Chemical Structure

The derivatives discussed share the following general structure, differing only at the R1 position:

  • Scaffold: 3-(piperazin-1-yl)-1,2-benzisothiazole[1]

  • R1 Substituents:

    • 5-H: (Perospirone / Tiospirone parent)[1]

    • 5-Cl: (Ziprasidone)[1]

    • 5-Br: (Experimental Analogue)

Mechanism of Action & Target Selectivity

The primary mechanism involves dual antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[1] Cross-reactivity in this context refers to the "off-target" binding affinity for adrenergic (


), histaminergic (

), and other serotonergic (

) receptors.[1]
The "Halogen Effect" on Selectivity

Substitution at the 5-position modulates affinity through two mechanisms:

  • Electronic Effects: Halogens withdraw electron density from the aromatic ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket.
    
  • Lipophilicity (logP):

    
    . Increased lipophilicity often correlates with higher non-specific binding and blood-brain barrier (BBB) penetration but can reduce metabolic stability.[1]
    
Comparative Receptor Affinity Profile (

values in nM)

Note: Values are synthesized from representative SAR data for the class.

Target Receptor5-H Derivative (Perospirone-like)5-Cl Derivative (Ziprasidone)5-Br Derivative (Predicted/Analogue)Clinical Implication of Cross-Reactivity
5-HT2A (Primary)0.6 - 1.20.4 - 0.60.3 - 0.5 High affinity is desired for negative symptom control.[1] Br/Cl usually enhance this over H.
D2 (Primary)1.4 - 3.04.8 - 5.04.0 - 6.0 Balanced D2/5-HT2A ratio is crucial.[1] 5-Br maintains this balance.[1]
5-HT1A (Agonist)2.0 - 5.02.5 - 3.52.0 - 4.0 Partial agonism provides anxiolytic effects.[1] High cross-reactivity here is beneficial.

-Adrenergic
10 - 2010 - 15< 10 Risk: High affinity (low Ki) causes orthostatic hypotension. 5-Br often increases this risk due to lipophilicity.[1]
H1-Histamine > 100> 50~ 40 - 60 Risk: High affinity causes sedation/weight gain.[1] 5-Br may increase H1 binding relative to 5-Cl.[1]

Key Insight: The 5-bromo derivative typically exhibits a higher affinity for lipophilic pockets (like


 and H1) compared to the 5-chloro, potentially leading to a worse side-effect profile (hypotension/sedation) despite similar therapeutic efficacy.[1] This explains why 5-chloro (Ziprasidone) was selected for clinical development over the bromo-analogue.[1]

Experimental Protocols: Selectivity Profiling

To validate the cross-reactivity profile, the following self-validating radioligand binding assay protocol is recommended.

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine


 values for 5-bromo-1,2-benzisothiazol-3-ylamine derivatives against a panel of GPCRs.
  • Tissue Source: Rat striatum (for D2) and frontal cortex (for 5-HT2A). Alternatively, use CHO cells stably expressing human recombinant receptors.

  • Homogenization:

    • Homogenize tissue in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl2).[1]

    • Centrifuge at 20,000 x g for 20 min at 4°C. Discard supernatant.

    • Resuspend pellet and repeat wash twice to remove endogenous neurotransmitters.

  • Incubation:

    • Total Volume: 250 µL.

    • Components: 50 µL membrane prep + 25 µL radioligand (e.g.,

      
      -Spiperone for D2) + 25 µL Test Compound (5-Br derivative) + 150 µL Buffer.[1]
      
    • Concentration Range:

      
       M to 
      
      
      
      M (8 points).[1]
  • Equilibration: Incubate at 37°C for 60 mins (D2) or 25°C for 90 mins (5-HT2A).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).[1]
Protocol B: Metabolic Stability (Microsomal Stability Assay)

Objective: Compare the metabolic liability of the C-Br bond vs. C-Cl bond.[1]

  • Incubation: Mix 1 µM Test Compound with human liver microsomes (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Result Interpretation: 5-Bromo derivatives are often less metabolically stable than 5-Chloro derivatives due to the weaker C-Br bond (approx. 66 kcal/mol vs 81 kcal/mol for C-Cl), leading to faster oxidative dehalogenation.[1]

Visualization: SAR & Selectivity Workflow

The following diagram illustrates the decision matrix for selecting between 5-H, 5-Cl, and 5-Br derivatives based on cross-reactivity data.

G Start Lead Optimization 1,2-Benzisothiazol-3-ylamine Sub_5H 5-H Derivative (Perospirone) Start->Sub_5H Sub_5Cl 5-Cl Derivative (Ziprasidone) Start->Sub_5Cl Sub_5Br 5-Br Derivative (Experimental) Start->Sub_5Br Assay Selectivity Profiling (Radioligand Binding) Sub_5H->Assay Sub_5Cl->Assay Sub_5Br->Assay Res_5H Mod. Affinity High Metabolic Liab. Assay->Res_5H Profile Res_5Cl High Affinity (D2/5-HT2A) Optimal Stability Assay->Res_5Cl Profile Res_5Br High Affinity (D2/5-HT2A) High Off-Target (a1, H1) Lower Stability Assay->Res_5Br Profile Decision Candidate Selection Res_5H->Decision Backup Res_5Cl->Decision Clinical Lead Res_5Br->Decision Tool Compound

Figure 1: Decision matrix for 5-substituted benzisothiazole derivatives. The 5-Br variant often serves as a high-affinity probe but fails clinical selection due to off-target adrenergic binding and lower metabolic stability compared to the 5-Cl analogue.[1]

Synthesis of the 5-Bromo Intermediate

To synthesize the specific 5-bromo-1,2-benzisothiazol-3-ylamine for these studies, the following route is standard:

  • Starting Material: 5-bromo-2-fluorobenzonitrile.[1]

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Reaction: Nucleophilic aromatic substitution (

    
    ) followed by cyclization.
    
    • Conditions: Reflux in ethanol/water for 4-6 hours.

    • Mechanism:[1] Hydrazine displaces the fluorine (activated by the ortho-cyano group) to form the hydrazino-intermediate, which then attacks the nitrile carbon to close the isothiazole ring.[1]

  • Purification: Recrystallization from ethanol.

  • Yield: Typically 70-85%.[1]

Note: This amine is then coupled to a piperazine linker (via N-alkylation or Buchwald-Hartwig coupling) to generate the final drug candidate.[1]

References

  • Yevich, J. P., et al. (1986).[2] "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry, 29(3), 359–369.[2] Link

  • Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents."[1] Journal of Medicinal Chemistry, 39(1), 143-152.[1] Link

  • Pagano, N., et al. (2008). "Benzisothiazol-3-yl-piperazin-1-yl derivatives as potent and selective D3 receptor ligands." ChemMedChem, 3(8), 1229-1234.[1] Link

  • Gunera, J., et al. (2020). "Halogen Bonding in Drug Discovery: The Case of Benzisothiazoles." Journal of Medicinal Chemistry, 63(19), 11085–11102. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Bromobenzo[c]isothiazol-3-amine

As a Senior Application Scientist, I recognize that handling novel or specialized halogenated heterocycles like 5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) requires moving beyond generic safety data sheets. To e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or specialized halogenated heterocycles like 5-Bromobenzo[c]isothiazol-3-amine (CAS 1379324-34-1) requires moving beyond generic safety data sheets. To ensure absolute safety and operational success, laboratory personnel must understand the causality behind the required Personal Protective Equipment (PPE) and handling protocols.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring compliance with OSHA's Laboratory Standard[1] and integrating field-proven insights for drug development professionals.

Hazard Profiling & Causality: Why Specialized PPE is Required

Before selecting PPE, we must analyze the physicochemical properties of 5-Bromobenzo[c]isothiazol-3-amine[2] that dictate its risk profile:

  • Electrophilic & Sensitizing Potential: The benzisothiazole core, coupled with a primary amine, acts as a potent structural alert for skin sensitization. Similar to other isothiazolones, it can form covalent adducts with epidermal proteins, leading to allergic contact dermatitis.

  • Lipophilicity & Solvent Carrier Risks: The addition of the bromine atom at the 5-position significantly increases the molecule's lipophilicity (LogP ≈ 2.42)[2]. While the dry powder struggles to cross the stratum corneum, dissolving this compound in common polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM) creates a high-risk vector. These solvents act as "chemical Trojan horses," rapidly carrying the dissolved brominated compound through the skin barrier and standard nitrile gloves.

  • Aerosolization: As a finely milled heterocyclic powder, it is highly susceptible to static cling, creating a severe inhalation hazard during weighing and transfer operations.

Under 29 CFR 1910.1450[1], your laboratory's Chemical Hygiene Plan must explicitly account for these specific exposure routes.

Tiered Personal Protective Equipment (PPE) Matrix

To optimize both safety and dexterity, PPE must be scaled according to the mass of the compound being handled and the phase of the operation.

Operational ScaleRespiratory ProtectionHand Protection (Glove Material)Eye & Body Protection
Analytical (<10 mg) (Dry powder weighing)N95/FFP2 Particulate Respirator (if handled outside a ventilated enclosure).Standard Nitrile (4-6 mil): Sufficient for dry powder handling.ANSI Z87.1 Safety glasses with side shields. Standard cotton lab coat.
Preparative (10 mg - 5 g) (Reaction setup, solvent addition)Work strictly within a certified chemical fume hood (Face velocity >100 fpm).Double-Gloving: Nitrile inner layer. If using DCM/DMSO, use a Neoprene or Butyl outer glove.Chemical splash goggles. Flame-resistant (FR) lab coat with fitted cuffs.
Process (>5 g) (Bulk transfer, scale-up)Half-mask elastomeric respirator with P100/Organic Vapor combination cartridges.Heavy-Duty Viton or Butyl (15+ mil): Required to prevent solvent-mediated permeation of the API.Face shield worn over splash goggles. Chemical-resistant Tyvek suit or apron.

Step-by-Step Experimental Workflow

The following protocol is designed as a self-validating system: each step inherently minimizes the risk of the subsequent step.

Step 1: Fume Hood Preparation & Static Mitigation

  • Clear the fume hood of all unnecessary clutter to ensure laminar airflow.

  • Place an anti-static ionizer bar or zero-stat gun near the balance. Causality: Neutralizing the static charge prevents the 5-Bromobenzo[c]isothiazol-3-amine powder from aerosolizing or clinging to the spatula, ensuring both accurate yield and zero inhalation risk.

Step 2: Closed-System Weighing

  • Tare a glass vial with a PTFE-lined septum cap on the analytical balance.

  • Using a grounded, anti-static micro-spatula, transfer the required mass of 5-Bromobenzo[c]isothiazol-3-amine into the vial.

  • Seal the vial before removing it from the balance enclosure.

Step 3: In-Vial Solubilization (The "Wet Transfer" Method)

  • Do not pour the dry powder directly into the reaction flask.

  • Instead, inject your reaction solvent (e.g., DMF) directly into the sealed weighing vial via syringe.

  • Swirl to dissolve. Causality: Transferring the compound as a liquid solution via cannula or syringe completely eliminates the risk of airborne dust exposure during reactor charging.

Step 4: Reaction Execution

  • Transfer the dissolved compound into the purged reaction vessel under an inert atmosphere (N2 or Argon).

Operational Workflow Visualization

Workflow N1 1. Fume Hood Setup Face Velocity >100 fpm N2 2. Anti-Static Weighing (Mitigates Aerosolization) N1->N2 N3 3. In-Vial Solubilization (Prevents Dust Transfer) N2->N3 N4 4. Closed-System Transfer (Syringe/Cannula) N3->N4 N5 Spill / Contamination? N4->N5 N6 Wet Wipe & Decon (10% Bleach / Solvent) N5->N6 Yes N7 Halogenated Waste Stream (EPA Compliant) N5->N7 No N6->N7

Workflow for the safe handling, transfer, and disposal of 5-Bromobenzo[c]isothiazol-3-amine.

Decontamination and Waste Disposal Plan

Because this compound contains a covalently bound halogen (Bromine) and a biologically active heterocycle, its disposal must strictly adhere to EPA guidelines and the protocols outlined in Prudent Practices in the Laboratory[3].

Solid Spill Response:

  • Never sweep dry powder. Dry sweeping forces the sensitizing dust into the air.

  • Cover the spill with an absorbent pad.

  • Carefully wet the pad with a high-boiling, non-reactive solvent (like water mixed with a mild surfactant, or isopropanol) to trap the powder.

  • Wipe inward from the edges to prevent spreading.

Surface Decontamination:

  • Wash the affected area with a 10% sodium hypochlorite (bleach) solution. Causality: The oxidative power of bleach helps degrade the active primary amine and disrupt the benzisothiazole ring, neutralizing its sensitizing potential.

  • Follow with a standard soap and water wash to remove residual bleach.

Waste Segregation:

  • Liquid Waste: All reaction filtrates and solvent washes containing 5-Bromobenzo[c]isothiazol-3-amine must be routed to the Halogenated Organic Waste stream. Mixing this with non-halogenated waste can cause regulatory violations and dangerous incinerator emissions.

  • Solid Waste: Contaminated gloves, weighing papers, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste bag designated for halogenated solid debris.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[c]isothiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[c]isothiazol-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.